Desthiazolylmethyl ritonavir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUFODEQQNFLV-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180311 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-82-2 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir Impurity L by the European Pharmacopoeia (EP), is a significant degradation product of the antiretroviral drug ritonavir.[1][2][3] Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] The presence of impurities and degradation products, such as Desthiazolylmethyl ritonavir, is a critical quality attribute for any pharmaceutical product, necessitating a thorough understanding of their formation, characterization, and control. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of formation, and analytical methodologies for its identification and quantification.
Chemical and Physical Properties
This compound is formed through the base-catalyzed degradation of ritonavir.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1] |
| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP] | [1][2][3] |
| CAS Number | 256328-82-2 | [1][2] |
| Molecular Formula | C33H43N5O4S | [1][2] |
| Molecular Weight | 605.79 g/mol | [2] |
| Melting Point | 65-69°C | [2] |
| Boiling Point | 874.0±65.0 °C (Predicted) | [2] |
| Density | 1.185±0.06 g/cm3 (Predicted) | [2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly) | [2] |
| Storage | Refrigerator | [2] |
Mechanism of Formation
This compound is primarily formed under basic conditions through the hydrolysis of the terminal thiazole (B1198619) moiety of the ritonavir molecule. The formation is a result of ritonavir's susceptibility to degradation in alkaline environments.
The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbamate (B1207046) linkage, leading to the cleavage of the C-O bond and subsequent loss of the thiazolyl-methanol group. This process is a classic example of base-catalyzed hydrolysis of a carbamate ester.
Experimental Protocols
The formation and analysis of this compound are typically investigated through forced degradation studies of ritonavir. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Protocol (Base Hydrolysis)
This protocol describes the generation of this compound through base-catalyzed hydrolysis of ritonavir.
Materials:
-
Ritonavir standard
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Accurately weigh and dissolve a known amount of Ritonavir in a minimal amount of methanol.
-
Dilute the solution with a 50:50 mixture of methanol and water to a final concentration of approximately 50 ppm.
-
Add an equal volume of 0.1 N NaOH to the Ritonavir solution.
-
Incubate the mixture at 60°C for 1 hour.[7]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis by HPLC or LC-MS/MS.
Analytical Methodologies
The primary techniques for the separation, identification, and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving this compound from the parent drug and other potential degradation products.
| Parameter | Condition | Reference |
| Column | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | [8][9] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 239 nm | [7] |
| Column Temperature | Ambient | [7] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the identification and structural elucidation of degradation products.
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9] |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | [8][9] |
| Collision Energy | Optimized for fragmentation of precursor ion | [8][9] |
| Precursor Ion (m/z) | 606.3 (for [M+H]+ of this compound) | Inferred |
| Product Ions (m/z) | Dependent on fragmentation pattern | Inferred |
Data Presentation
Forced degradation studies of Ritonavir under various conditions reveal the extent of its degradation and the formation of impurities.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ritonavir | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 60°C | 10.95% | [7] |
| Basic Hydrolysis | 0.1 N NaOH | 1 hour | 60°C | 13.63% | [7] |
| Oxidative | 3% H2O2 | - | - | 7.51% | [7] |
| Thermal | - | 24 hours | 60°C | 1.93% | [7] |
| Photolytic | - | - | - | 0.96% | [7] |
Note: The percentage of this compound within the total degradation products is not explicitly quantified in the cited literature but is a major product of base-catalyzed degradation.
Signaling Pathways and Biological Activity
Currently, there is limited information available regarding the specific biological activity or involvement in signaling pathways of this compound. It is primarily considered a process-related impurity and degradation product. As such, its significance lies in the context of pharmaceutical quality and safety rather than therapeutic efficacy. Further research would be required to ascertain any potential biological effects.
Conclusion
This compound is a critical impurity to monitor in the manufacturing and storage of ritonavir-containing drug products. Its formation, primarily through base-catalyzed hydrolysis, underscores the importance of controlling pH and storage conditions. The analytical methods detailed in this guide, particularly HPLC and LC-MS/MS, are essential tools for its detection, quantification, and control, ensuring the quality, safety, and efficacy of ritonavir formulations. Further investigation into the potential biological activity of this and other ritonavir degradation products is warranted to fully understand their impact.
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. ijper.org [ijper.org]
- 9. library.dphen1.com [library.dphen1.com]
- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiazolylmethyl ritonavir (B1064), also known as Ritonavir Impurity L, is a significant degradation product of the antiretroviral drug ritonavir.[1][2] As a base-catalyzed hydrolysis product, its characterization is crucial for understanding the stability and degradation pathways of ritonavir, ensuring the quality and safety of its pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical properties, formation, and analytical characterization of desthiazolylmethyl ritonavir.
Chemical and Physical Properties
This compound is an analogue of the selective HIV protease inhibitor, ritonavir.[2] Its formation involves the removal of the thiazolylmethyl group from the parent ritonavir molecule. The key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |
| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP] |
| CAS Number | 256328-82-2[1][2] |
| Molecular Formula | C₃₃H₄₃N₅O₄S[1] |
| Molecular Weight | 605.79 g/mol [1] |
| InChI | InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 |
| InChIKey | YIFUFODEQQNFLV-AMEOFWRWSA-N |
| SMILES | CC(C)C1=NC(=CS1)CN(C)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O2)CC3=CC=CC=C3">C@HCC4=CC=CC=C4 |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | White to off-white solid |
| Melting Point | 65-69 °C |
| Solubility | Soluble in Ethanol (~3 mg/ml), DMSO (~2 mg/ml), and Dimethyl Formamide (~10 mg/ml). Sparingly soluble in PBS (pH 7.2) (~0.25 mg/ml). Also reported as slightly soluble in Chloroform and Methanol (B129727). |
| Storage | Store at -20°C for long-term stability. |
Formation of this compound
This compound is primarily formed through the base-catalyzed degradation of ritonavir. Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are instrumental in identifying and characterizing such impurities.
Experimental Protocol: Base-Catalyzed Degradation of Ritonavir
The following is a representative protocol for the formation of this compound based on forced degradation studies of ritonavir.
Objective: To generate and identify this compound from ritonavir through base-catalyzed hydrolysis.
Materials:
-
Ritonavir reference standard
-
Sodium hydroxide (B78521) (NaOH), 0.1N solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl), 0.1N solution (for neutralization)
-
Volumetric flasks
-
Heating apparatus (e.g., water bath)
-
HPLC system with a C18 column (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)
-
LC-MS/MS system for characterization
Procedure:
-
Sample Preparation: Prepare a stock solution of ritonavir in methanol at a concentration of 1 mg/mL.
-
Degradation:
-
To a suitable volumetric flask, add a known volume of the ritonavir stock solution.
-
Add an equal volume of 0.1N NaOH solution.
-
Heat the mixture at 60°C for a specified period (e.g., 1 hour). The reaction time may need to be optimized to achieve a desired level of degradation.
-
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.
-
Analysis:
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system. A typical mobile phase for separation is a mixture of water, methanol, and acetonitrile.
-
Monitor the elution of compounds using a UV detector.
-
Collect the fraction corresponding to the this compound peak for further characterization by LC-MS/MS.
-
Analytical Characterization
The identification and structural elucidation of this compound are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
LC-MS/MS is a powerful technique for identifying ritonavir degradation products. The mass spectrum of this compound will show a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its molecular weight (605.79). Tandem mass spectrometry (MS/MS) is used to fragment this ion and the resulting fragmentation pattern helps in confirming the structure.
Expected Mass Spectral Data:
-
[M+H]⁺: ~606.3
-
Key Fragmentation Pathways: The fragmentation of this compound would involve the cleavage of the amide and carbamoyl (B1232498) linkages, leading to characteristic product ions that can be compared with the fragmentation of the parent ritonavir molecule to confirm the loss of the thiazolylmethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Signaling Pathways and Logical Relationships
In the context of chemical degradation, a "signaling pathway" can be interpreted as the degradation pathway. The formation of this compound is a key step in the base-catalyzed degradation of ritonavir.
Caption: Base-catalyzed degradation pathway of Ritonavir.
Experimental Workflow for Identification
The logical workflow for the identification and characterization of this compound involves a series of analytical steps.
Caption: Experimental workflow for impurity identification.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound, a critical impurity of the antiretroviral drug ritonavir. Understanding its formation through base-catalyzed degradation and its analytical characterization is paramount for the development of stable and safe pharmaceutical formulations of ritonavir. The provided information on its physicochemical properties, experimental protocols for its generation, and analytical characterization serves as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Ritonavir EP Impurity L, a known impurity of the antiretroviral drug Ritonavir. This document outlines the identity, physicochemical properties, and analytical methodologies relevant to the detection and quantification of this impurity, adhering to the standards of the European Pharmacopoeia (EP).
Introduction to Ritonavir and Its Impurities
Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS.[1] As with any active pharmaceutical ingredient (API), the manufacturing process and degradation pathways can lead to the formation of impurities.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[1] The European Pharmacopoeia outlines the requirements for the control of impurities in Ritonavir, including the specified impurity, Ritonavir EP Impurity L.
Physicochemical Characterization of Ritonavir EP Impurity L
Ritonavir EP Impurity L is chemically identified as (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)-N-((1S)-2-((4S,5S)-2-oxo-4-(phenylmethyl)-1,3-oxazolidin-5-yl)-1-(phenylmethyl)ethyl)butanamide.[2][3] Its fundamental physicochemical properties are summarized in Table 1. This data is critical for the development of analytical methods and for its synthesis as a reference standard.
Table 1: Physicochemical Properties of Ritonavir EP Impurity L
| Property | Value | Reference(s) |
| Chemical Name | (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)-N-((1S)-2-((4S,5S)-2-oxo-4-(phenylmethyl)-1,3-oxazolidin-5-yl)-1-(phenylmethyl)ethyl)butanamide | [2][3] |
| Synonyms | Desthiazolylmethyl Ritonavir; Ritonavir Oxazolidinone Derivative | [4][5] |
| CAS Number | 256328-82-2 | [2][6][7] |
| Molecular Formula | C₃₃H₄₃N₅O₄S | [2][6] |
| Molecular Weight | 605.79 g/mol | [2] |
Analytical Characterization
The characterization and quantification of Ritonavir EP Impurity L rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed experimental data such as NMR chemical shifts and mass fragmentation patterns for Impurity L are proprietary and typically provided with the purchase of a certified reference standard, this section outlines the general methodologies employed.[5]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Ritonavir and its impurities.[8][9][10] These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities.[9]
Table 2: General Chromatographic Conditions for Ritonavir Impurity Profiling
| Parameter | HPLC | UPLC | Reference(s) |
| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) | C18 (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) or Phenyl Column (100mm x 2.1mm, 1.7 µm) | [10][11],[1][8][12] |
| Mobile Phase A | Buffer (e.g., 0.02 M Ammonium acetate (B1210297) or Potassium Dihydrogen Phosphate, pH 5.0) | Buffer (e.g., 0.01 M Monobasic potassium hydrogen phosphate, pH 3.6 or 0.1% Formic Acid) | [9][10],[1][12] |
| Mobile Phase B | Acetonitrile, Methanol, or a mixture thereof | Acetonitrile, Methanol, or a mixture thereof | [9][10],[8][12] |
| Elution | Isocratic or Gradient | Gradient | [10][11],[8][9] |
| Flow Rate | ~1.0 - 1.2 mL/min | ~0.22 - 0.5 mL/min | [10][11],[1][9] |
| Detection | UV at ~225-240 nm | PDA or UV at ~215-240 nm | [10],[8][9] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Controlled (e.g., 30-55°C) | [11],[8][9] |
Spectroscopic Methods
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and confirmation of Ritonavir EP Impurity L.
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique provides the molecular weight of the impurity and its fragmentation pattern, which aids in structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Reference standards for Ritonavir EP Impurity L are commercially available and are typically supplied with a Certificate of Analysis (CoA) that includes detailed data from these spectroscopic techniques.[5]
Experimental Protocols
The following are generalized experimental protocols for the analysis of Ritonavir impurities. Specific parameters should be optimized and validated for the particular instrumentation and laboratory conditions.
General UPLC Method for Impurity Profiling
-
Preparation of Solutions:
-
Prepare a diluent, typically a mixture of the mobile phases.
-
Accurately weigh and dissolve a known amount of Ritonavir reference standard and Ritonavir EP Impurity L reference standard in the diluent to prepare standard solutions.
-
Accurately weigh and dissolve the sample containing Ritonavir in the diluent to prepare the sample solution.
-
-
Chromatographic Conditions:
-
Set up the UPLC system with a suitable C18 or phenyl column and the mobile phases as described in Table 2.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard and sample solutions into the UPLC system.
-
Record the chromatograms and integrate the peaks.
-
-
Quantification:
-
Identify the peak corresponding to Ritonavir EP Impurity L in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity using the peak area and the concentration of the reference standard.
-
Visualizations
Logical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical impurity like Ritonavir EP Impurity L.
Caption: Workflow for Pharmaceutical Impurity Characterization.
Hypothetical Formation Pathway of Ritonavir EP Impurity L
The structure of Ritonavir EP Impurity L suggests it may be a process-related impurity arising from an intermediate in the synthesis of Ritonavir. The following diagram illustrates a hypothetical step in the synthesis of Ritonavir where an intermediate, if not fully converted, could lead to the formation of Impurity L.
Caption: Hypothetical Formation of Ritonavir EP Impurity L.
Conclusion
The effective characterization of Ritonavir EP Impurity L is crucial for ensuring the quality and safety of Ritonavir drug products. This guide provides a foundational understanding of the impurity's identity and the analytical techniques employed for its detection and quantification. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is essential. The methodologies outlined herein, when properly validated, will support robust quality control in the manufacturing of Ritonavir.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ritonavir EP Impurity L | 256328-82-2 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 4. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. alentris.org [alentris.org]
- 7. Ritonavir EP Impurity L - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. scielo.br [scielo.br]
- 9. ijper.org [ijper.org]
- 10. rjpn.org [rjpn.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis pathway for Desthiazolylmethyl ritonavir (B1064), a significant analog and primary degradation product of the antiretroviral drug, Ritonavir. This document outlines a probable synthetic route based on controlled, base-catalyzed degradation of Ritonavir. Detailed experimental protocols, quantitative data summarization, and visual diagrams of the synthesis pathway are presented to facilitate understanding and replication by researchers in the field of drug development and organic synthesis.
Introduction
Desthiazolylmethyl ritonavir, identified as Ritonavir EP Impurity L, is a critical compound for study in the quality control and stability analysis of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[1] Its chemical formula is C33H43N5O4S with a molecular weight of 605.80 g/mol .[1] Understanding the synthesis of this impurity is crucial for developing analytical standards and for elucidating the degradation pathways of Ritonavir under various conditions. This whitepaper details a proposed synthesis based on the established knowledge that this compound is a product of the base-catalyzed degradation of Ritonavir.[2][3]
Proposed Synthesis Pathway
The primary route for the synthesis of this compound involves the controlled base-catalyzed hydrolysis of the carbamate (B1207046) functional group in the Ritonavir molecule. This reaction selectively cleaves the thiazolylmethyl portion of the carbamate, leading to the formation of the target molecule.
The overall reaction can be summarized as follows:
Ritonavir → this compound
A visual representation of this proposed synthesis pathway is provided below.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms of Ritonavir (B1064) degradation products. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of pharmaceuticals. By understanding the degradation pathways and the factors that influence them, it is possible to develop more stable formulations and ensure the safety and efficacy of Ritonavir-containing products.
Ritonavir, an antiretroviral protease inhibitor, is a critical component in the treatment of HIV/AIDS.[1] Its stability is a key factor in its therapeutic effectiveness.[2][3][4] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating the inherent stability characteristics of the drug substance and identifying potential degradation products.[5] These studies provide insights into the degradation pathways and the chemical behavior of the molecule, which is invaluable for formulation and packaging design.[5]
Degradation Pathways of Ritonavir
Ritonavir is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis.[2][3][4][6] The presence of labile functional groups such as carbamate (B1207046) and urea (B33335) moieties makes the molecule prone to hydrolytic cleavage.[7]
Forced degradation studies have revealed the formation of multiple degradation products. One study identified eight degradation products using LC-MS/MS under hydrolytic, oxidative, photolytic, and thermal stress conditions.[6] Another study employing a gradient HPLC method identified a total of ten degradation products under hydrolytic conditions, while the drug was found to be stable under oxidative, thermal, and photolytic stress.[8][9][10]
The primary degradation pathways involve the hydrolysis of the carbamate and urea linkages within the Ritonavir molecule. The specific products formed are dependent on the pH and other stress conditions applied.
Hydrolytic Degradation
Acidic, Basic, and Neutral Conditions:
Ritonavir demonstrates significant degradation under acidic, basic, and neutral hydrolytic conditions.[8][9][10] The carbamate and urea functional groups are the primary sites of hydrolytic attack.
Under acidic conditions , hydrolysis can lead to the cleavage of the ether linkage and the formation of several degradation products. In one study, acid degradation of a 50 ppm solution of Ritonavir with 0.1N HCl at 60°C for 1 hour resulted in 10.95% degradation.
Basic conditions also lead to substantial degradation. Treatment of a 50 ppm Ritonavir solution with 0.1N NaOH at 60°C for 1 hour resulted in 13.63% degradation. Alkaline hydrolysis is often more pronounced due to the susceptibility of the carbamate and urea moieties to nucleophilic attack by hydroxide (B78521) ions.[7]
Neutral hydrolysis can also occur, leading to the formation of specific degradation products. Some degradation products are observed under both alkaline and neutral conditions, while others are common to both acidic and neutral degradation pathways.[9]
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), can also lead to the degradation of Ritonavir. In one study, treatment with 30% H2O2 at 60°C for 15 minutes resulted in 13.2% degradation.[11] Another study showed 7.51% degradation when a 50 ppm solution was treated with H2O2.
Photolytic and Thermal Degradation
The stability of Ritonavir under photolytic and thermal stress appears to be more robust compared to hydrolytic and oxidative conditions. Some studies have reported the drug to be stable under these conditions.[8][9][10] However, other studies have shown a low level of degradation. For instance, one report indicated 0.96% degradation under photolytic conditions and 1.93% under thermal stress (60°C for 24 hours). Another study reported 14.3% and 12.6% photodegradation for nirmatrelvir (B3392351) and ritonavir, respectively, and less than 6% degradation under thermal and hydrolytic stress.[11]
Quantitative Analysis of Ritonavir Degradation
The extent of Ritonavir degradation under various stress conditions has been quantified in several studies. The following table summarizes the percentage of degradation observed in different forced degradation experiments.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 60°C, 1 hr | 10.95 | |
| 1N HCl, 60°C, 15 min | 15.5 | [11] | |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 1 hr | 13.63 | |
| 1N NaOH, 60°C, 15 min | 14.5 | [11] | |
| Oxidative Degradation | H2O2 | 7.51 | |
| 30% H2O2, 60°C, 15 min | 13.2 | [11] | |
| Photolytic Degradation | UV/Visible light | 0.96 | |
| - | 12.6 | [11] | |
| Thermal Degradation | 60°C, 24 hrs | 1.93 | |
| - | < 6 | [11] | |
| Neutral Hydrolysis | H2O, 60°C, 15 min | < 6 | [11] |
Experimental Protocols for Forced Degradation Studies
Detailed experimental protocols are crucial for the reproducibility of forced degradation studies. The following are representative methodologies for inducing and analyzing Ritonavir degradation.
General Sample Preparation
A stock solution of Ritonavir is typically prepared by dissolving the drug substance in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of around 1000 ppm.[5] Working solutions of lower concentrations (e.g., 50 ppm) are then prepared by diluting the stock solution.[5]
Stress Degradation Conditions
-
Acid Degradation: A specific volume of the Ritonavir stock solution is treated with an equal volume of an acid solution (e.g., 0.1N or 1N HCl) and heated in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour or 15 minutes).[5][11] The solution is then neutralized with a corresponding base (e.g., 0.1N or 1N NaOH) and diluted to the final concentration with a diluent.[7]
-
Alkaline Degradation: A similar procedure to acid degradation is followed, using a base (e.g., 0.1N or 1N NaOH) for stressing and an acid (e.g., 0.1N or 1N HCl) for neutralization.[5][11]
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30% H2O2) and heated at a specific temperature for a set time.[7][11]
-
Thermal Degradation: The drug solution is exposed to dry heat in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 24 hours).[5]
-
Photolytic Degradation: The drug solution is exposed to UV and/or visible light in a photostability chamber for a specified duration.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
RP-HPLC and UPLC are the primary analytical techniques used for the separation and quantification of Ritonavir and its degradation products.[2][3][4]
-
Column: A C18 column is commonly used for separation.[6][8][9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[5] Gradient elution is often employed to achieve optimal separation of all components.[5]
-
Detection: UV detection is commonly performed at a wavelength of around 239-240 nm.[5][9]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-MS/TOF):
LC-MS techniques are indispensable for the characterization and structural elucidation of degradation products.[6][8] By providing mass-to-charge ratio (m/z) and fragmentation data, these methods allow for the identification of unknown impurities.[8]
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for the analysis of Ritonavir degradation products.
Caption: Major degradation pathways of Ritonavir under different stress conditions.
Caption: General experimental workflow for the study of Ritonavir degradation products.
Metabolism and Bioactivation
In addition to chemical degradation, the metabolic pathways of Ritonavir are also of significant interest, particularly in the context of drug-drug interactions and potential toxicity. Ritonavir is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A and to a lesser extent CYP2D6.[1][12]
Metabolomic studies have identified numerous metabolites, some of which are novel.[13][14] The major metabolic pathways include hydroxylation of the isopropyl side chain, N-demethylation, and cleavage of the terminal thiazole (B1198619) and isopropylthiazole groups.[13]
Five bioactivation pathways have been proposed, potentially involving sulfation and epoxidation.[13][14] These bioactivation pathways can lead to the formation of reactive intermediates that may be associated with the observed side effects of Ritonavir.[13] Understanding these pathways is crucial for assessing the overall safety profile of the drug.
Conclusion
The formation of Ritonavir degradation products is a complex process influenced by various environmental factors. Hydrolysis and oxidation are the primary degradation pathways, leading to the formation of multiple degradation products. A thorough understanding of these mechanisms, supported by robust analytical methodologies, is essential for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of Ritonavir-containing medicines. The continued study of both degradation and metabolic pathways will further enhance our knowledge of this critical therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir EP Impurity L, is a notable degradation product of the potent HIV protease inhibitor, Ritonavir.[1][2][3] Understanding the physical and chemical properties of this impurity is critical for the quality control, stability assessment, and safety evaluation of Ritonavir drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Desthiazolylmethyl ritonavir, detailed experimental protocols for its analysis, and insights into the broader context of Ritonavir's mechanism of action and degradation pathways. While extensive data exists for the parent compound, Ritonavir, specific biological activity and toxicological data for this compound are not currently available in the public domain.
Introduction
Ritonavir is a critical component of highly active antiretroviral therapy (HAART), primarily utilized as a pharmacokinetic enhancer due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This inhibition boosts the plasma concentrations of co-administered protease inhibitors.[4][6] The chemical stability of Ritonavir is a key factor in its formulation and efficacy. Under certain conditions, such as exposure to basic environments, Ritonavir can degrade to form various impurities, with this compound being a significant product.[1][7] This guide focuses specifically on the physical and chemical properties of this impurity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| IUPAC Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1][3] |
| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP], Ritonavir Impurity L, Ritonavir Oxazolidinone Derivative | [1][2] |
| CAS Number | 256328-82-2 | [1][8] |
| Molecular Formula | C₃₃H₄₃N₅O₄S | [1][8] |
| Molecular Weight | 605.80 g/mol | [1][8] |
| Exact Mass | 605.3036 Da | [1][3] |
| Melting Point | 65-69 °C | |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (Slightly) | |
| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |
Experimental Protocols
The formation and analysis of this compound are typically investigated through forced degradation studies of Ritonavir. These studies expose the drug substance to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation of Ritonavir
Forced degradation studies are essential for understanding the degradation pathways of a drug.[9] A typical protocol involves subjecting a solution of Ritonavir to the stress conditions outlined in the ICH guidelines.
Objective: To generate degradation products of Ritonavir, including this compound, for identification and characterization.
Materials:
-
Ritonavir reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate (B84403) buffer)
Protocol:
-
Acid Hydrolysis: A solution of Ritonavir (e.g., 50 ppm) is treated with 0.1 N HCl and heated (e.g., at 60°C for 1 hour).[9]
-
Base Hydrolysis: A solution of Ritonavir (e.g., 50 ppm) is treated with 0.1 N NaOH and heated (e.g., at 60°C for 1 hour).[9] this compound is known to be a base-catalyzed degradation product.[1]
-
Oxidative Degradation: A solution of Ritonavir is treated with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: A solid sample of Ritonavir or a solution is exposed to elevated temperatures (e.g., 60°C for 24 hours).[9]
-
Photolytic Degradation: A solution of Ritonavir is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.
Sample Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with an appropriate solvent for analysis by HPLC or LC-MS/MS.
Analytical Method for Separation and Identification
A validated stability-indicating analytical method is crucial for separating this compound from the parent drug and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a commonly employed technique.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Mass spectrometer (e.g., tandem quadrupole or time-of-flight)
-
C18 analytical column (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)[10][11]
Chromatographic Conditions (Example): [10][11]
-
Mobile Phase: A gradient or isocratic mixture of water, methanol, and acetonitrile (e.g., 40:20:40, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Full scan and product ion scan (for structural elucidation)
Procedure:
-
Prepare standard solutions of Ritonavir and stressed samples.
-
Inject the solutions into the LC-MS/MS system.
-
Monitor the separation of peaks in the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Perform fragmentation analysis (MS/MS) to confirm the structure of the impurity.
Signaling Pathways and Mechanism of Action (Context of Parent Drug)
Currently, there is no specific information available in the scientific literature regarding the biological activity or the effect of this compound on specific signaling pathways. The toxicological profile of this impurity is also largely unknown, with safety data sheets indicating a lack of data for acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[12]
To provide context, the mechanism of action of the parent drug, Ritonavir, is well-documented. Ritonavir's primary clinical significance lies in its potent inhibition of CYP3A4, a key enzyme in drug metabolism.[4][5][13] This inhibition leads to increased plasma concentrations of other co-administered drugs that are substrates of CYP3A4. The mechanism of CYP3A4 inactivation by Ritonavir is complex and thought to involve multiple pathways, including the formation of a metabolic-intermediate complex with the heme group, strong ligation to the heme iron, and covalent attachment of a reactive intermediate to the CYP3A4 apoprotein.[13]
Furthermore, Ritonavir is also known to be an inhibitor and inducer of P-glycoprotein (P-gp), an important drug efflux transporter.[14][15][16] This dual action can lead to complex drug-drug interactions.
The following diagrams illustrate the well-established role of Ritonavir in drug metabolism and a conceptual workflow for its degradation analysis.
Conclusion
This compound is a well-characterized impurity of Ritonavir, formed primarily under basic conditions. Its physical and chemical properties have been established, and robust analytical methods for its detection and quantification are available. These methods are critical for ensuring the quality and stability of Ritonavir formulations. However, a significant knowledge gap exists regarding the specific biological activity and toxicological profile of this compound. Future research should focus on evaluating the potential pharmacological and toxicological effects of this impurity to fully assess its impact on the safety and efficacy of Ritonavir-containing therapies. For now, its presence in the final drug product must be strictly controlled within the limits established by regulatory authorities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Ritonavir - Wikipedia [en.wikipedia.org]
- 5. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C33H43N5O4S | CID 45038913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of ritonavir changes in methadone pharmacokinetics and pharmacodynamics: II. Ritonavir effects on CYP3A and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ritonavir induces P-glycoprotein expression, multidrug resistance-associated protein (MRP1) expression, and drug transporter-mediated activity in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsf.org [apsf.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of Desthiazolylmethyl ritonavir (B1064), a key impurity and analogue of the HIV protease inhibitor, Ritonavir. Understanding the solubility profile of this compound is critical for its use in research and as a reference standard in pharmaceutical development.
Introduction
Desthiazolylmethyl ritonavir, also known as Ritonavir EP Impurity L, is a significant degradation product of Ritonavir.[1][2] Its chemical structure and properties are of interest to researchers working on COVID-19 related studies and those involved in the quality control of Ritonavir formulations.[3][4] The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological environments.
Physicochemical Properties
Solubility Data
The solubility of this compound has been determined in several organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be affected by factors such as the solvent used for crystallization, residual solvent content, polymorphism, and temperature.[1]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observation |
| Quantitative Data | |||
| DMF | 10.0 | 16.51 | Data provided by MedKoo.[1] |
| Ethanol | 3.0 | 4.95 | Data provided by MedKoo.[1] |
| DMSO | 2.0 | 3.30 | Data provided by MedKoo.[1] |
| Qualitative Data | |||
| Chloroform | Slightly Soluble | - | [3][4][5] |
| DMSO | Slightly Soluble | - | Sonication may be required.[3][4][5] |
| Methanol | Slightly Soluble | - | [3][4][5] |
Note: Variations in solubility may be observed between different batches or from different vendors.[1]
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and robust method based on the equilibrium solubility measurement principle is described below. This protocol is a standard approach for assessing the solubility of a solid compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, Ethanol, Water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a precise volume of the selected solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the dissolved compound in the sample based on the calibration curve.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Desthiazolylmethyl ritonavir (B1064), a known impurity and degradation product of the antiretroviral drug, Ritonavir. This document is intended for researchers, scientists, and drug development professionals involved in the characterization, quality control, and stability testing of Ritonavir and its related substances.
Chemical Identity
| Parameter | Value | Reference |
| Systematic Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1][2] |
| Synonyms | Ritonavir EP Impurity L, Desthiazolylmethyl Ritonavir, Ritonavir Oxazolidinone Derivative | [2][] |
| CAS Number | 256328-82-2 | [4] |
| Molecular Formula | C₃₃H₄₃N₅O₄S | [4] |
| Molecular Weight | 605.80 g/mol | [4] |
| Exact Mass | 605.3036 | [4] |
Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following tables present expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. These values are intended to serve as a reference for the identification and characterization of this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Phenyl rings) | 7.10 - 7.40 | m |
| Thiazole (B1198619) Proton | ~7.00 | s |
| CH (Oxazolidinone ring) | 4.20 - 4.50 | m |
| CH₂ (Benzyl groups) | 2.80 - 3.20 | m |
| CH (Valine residue) | 3.80 - 4.10 | m |
| CH (Phenylalanine residue) | 4.60 - 4.80 | m |
| N-CH₃ | ~2.90 | s |
| CH (Isopropyl group, thiazole) | ~3.30 | sept |
| CH₃ (Isopropyl group, thiazole) | ~1.30 | d |
| CH (Valine isopropyl group) | ~2.10 | m |
| CH₃ (Valine isopropyl group) | 0.80 - 1.00 | d |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Urea) | 158 - 162 |
| C=O (Oxazolidinone) | 155 - 158 |
| C=O (Amide) | 170 - 174 |
| Aromatic Carbons | 125 - 140 |
| Thiazole Carbons | 115 - 155 |
| CH (Oxazolidinone ring) | 75 - 80 |
| CH₂ (Benzyl groups) | 35 - 45 |
| CH (α-carbons) | 50 - 60 |
| N-CH₃ | ~30 |
| Isopropyl & Valine Carbons | 15 - 35 |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretching (amide) |
| 3000 - 3100 | C-H stretching (aromatic) |
| 2850 - 3000 | C-H stretching (aliphatic) |
| ~1760 | C=O stretching (oxazolidinone) |
| ~1680 | C=O stretching (amide I) |
| ~1640 | C=O stretching (urea) |
| 1510 - 1550 | N-H bending (amide II) |
| 1490 - 1600 | C=C stretching (aromatic) |
| ~1240 | C-O stretching (ester-like in oxazolidinone) |
Mass Spectrometry (MS)
Expected Mass Spectrometric Data (Electrospray Ionization - Positive Mode)
| m/z Value | Interpretation |
| 606.3114 | [M+H]⁺ (Monoisotopic) |
| 628.2933 | [M+Na]⁺ |
| Key Fragments | Fragmentation of the side chains, loss of the thiazole moiety, and cleavage of the amide bonds are expected. |
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of this compound. These protocols are based on standard laboratory procedures for the analysis of small organic molecules and pharmaceutical impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Mode: ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Parameters (for separation from other impurities):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to elute the compound of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment ions.
-
-
Data Processing:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir (B1064), an antiretroviral agent primarily used as a pharmacokinetic enhancer, is a critical component in the treatment of HIV/AIDS. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the pharmacology of Ritonavir impurities, including their origins as process-related impurities or degradation products. It details their identification, characterization, and potential pharmacological and toxicological effects. This document summarizes quantitative data, outlines experimental protocols for analysis, and visualizes key pathways and workflows to support researchers and drug development professionals in ensuring the quality and safety of Ritonavir-containing drug products.
Introduction to Ritonavir and Its Impurities
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that has led to its widespread use as a "booster" for other protease inhibitors in highly active antiretroviral therapy (HAART).[1][2][3] By inhibiting CYP3A4, Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered antiretroviral drugs, thereby enhancing their therapeutic efficacy.[3] While its own antiviral activity against HIV protease is seldom the primary therapeutic goal in modern regimens, its role as a pharmacokinetic enhancer is crucial.[1]
The synthesis of a complex molecule like Ritonavir involves multiple chemical steps, which can lead to the formation of process-related impurities.[4] Furthermore, Ritonavir can degrade under various stress conditions, such as exposure to acid, base, oxidation, and light, resulting in the formation of degradation products.[5][6] The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their pharmacological and toxicological profiles is essential for drug development and regulatory compliance.
This guide provides an in-depth examination of the known impurities of Ritonavir, their analytical determination, and their pharmacological significance.
Classification and Identification of Ritonavir Impurities
Ritonavir impurities can be broadly categorized into two main classes:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process of the Ritonavir API. They can include unreacted starting materials, intermediates, by-products, and reagents.
-
Degradation Products: These impurities result from the chemical breakdown of the Ritonavir molecule over time due to factors such as temperature, humidity, light, and interaction with excipients.
A significant number of Ritonavir impurities have been identified and are listed in pharmacopeias such as the United States Pharmacopeia (USP). These are often designated with a letter (e.g., Impurity A, Impurity B, etc.).[7][8]
Notable Ritonavir Impurities
The following table summarizes some of the key identified impurities of Ritonavir, including their chemical names and CAS numbers.
| Impurity Designation | Chemical Name | CAS Number |
| Impurity A | (2S)-3-Methyl-2-(((methyl((2-(1-methylethyl)-1,3-thiazol-4-yl)methyl)amino)carbonyl)amino)butanoic Acid | 154212-61-0 |
| Impurity C | Thiazol-5-ylmethyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate | 1010808-43-1 |
| Impurity D | Thiazol-5-ylmethyl [(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[(thiazol-5-ylmethoxy)carbonyl]amino]pentyl]carbamate | 144142-33-6 |
| Impurity E | Hydroxy Ritonavir | 176655-56-4 |
| Impurity F | 1,3-thiazol-5-ylmethyl ((1S,2S,4S)-2-hydroxy-4-((4S)-4- (1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-1- (phenylmethyl)pentyl)carbamate | 1010809-61-6 |
| Impurity H | Not fully characterized in public literature. | 1010809-43-4 |
| Impurity I | Not fully characterized in public literature. | 165315-26-4 |
| Impurity J | 1,1-Dimethylethyl ((1S,3S,4S)-3-hydroxy5-phenyl-1-(phenylmethyl)-4-((((1,3-thiazol-5-ylmethyl)oxy)carbonyl)amino)pentyl)carbamate | 162849-95-8 |
| Impurity K | Not fully characterized in public literature. | 1010809-39-8 |
| Impurity L | (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl]oxazolidin-2-one | Not Available |
| Impurity M | 2-Methylpropyl (2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoate | Not Available |
| Impurity N | Regioisomer of Ritonavir | 202816-62-4 |
| Impurity O | 3R-Epimer Ritonavir | 1414933-81-5 |
| Impurity P | Ritonavir Aminoalcohol Urea (B33335) | Not Available |
| Impurity Q | Thiazol-5-ylmethyl [(1S,2R,4R)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-5-phenylpentyl]carbamate | 1414933-82-6 |
| Impurity R | Thiazol-5-yl-methyl [(1S, 2S, 4R)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl] amino]-5-phenylpentyl]carbamate | 1414933-80-4 |
| Impurity S | Ritonavir Diacyl valine urea Analog | 2084828-53-3 |
| Impurity T | Not fully characterized in public literature. | 869368-48-9 |
| NITMA | (N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide) | Not Available |
| M-2 Metabolite | Isopropylthiazole oxidation metabolite | Not Available |
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Ritonavir impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed for this purpose.[1][9][10]
Representative HPLC-UV Method for Ritonavir and Impurities
A common approach involves a reversed-phase HPLC method with UV detection. The following is a representative protocol:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be a 60:40 (v/v) mixture of dihydrogen phosphate (B84403) and acetonitrile (B52724).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
UPLC-MS/MS for Enhanced Sensitivity and Characterization
For more sensitive detection and structural elucidation of impurities, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is employed. This technique allows for the separation of complex mixtures and the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[5]
A representative UPLC-MS/MS protocol for degradation product analysis:
-
Column: C18 (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 40:20:40, v/v/v) in an isocratic elution mode.[5][12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
Pharmacology and Toxicology of Ritonavir Impurities
The pharmacological and toxicological profiles of Ritonavir impurities are of primary concern. While comprehensive data for every impurity is not always publicly available, some key insights have been established.
Pharmacological Activity
Most impurities are generally considered to have significantly less or no desired pharmacological activity compared to the parent drug. However, some metabolites of Ritonavir may retain a degree of biological activity.
-
M-2 Metabolite (Isopropylthiazole oxidation metabolite): This major metabolite of Ritonavir has been found to possess antiviral activity similar to the parent drug.[13] However, its contribution to the overall therapeutic effect is likely limited due to its lower plasma concentrations.[13]
The potential for impurities to inhibit or induce metabolic enzymes, such as CYP3A4, is a critical consideration. Given that Ritonavir's primary role is a CYP3A4 inhibitor, any impurity that interferes with this activity could impact the efficacy of co-administered drugs.
Toxicology
The toxicological assessment of impurities is crucial to ensure patient safety. Of particular concern are genotoxic impurities, which have the potential to damage DNA and cause mutations.
-
N-nitroso-2,4-thiazoleamine (NITMA): The U.S. Food and Drug Administration (FDA) has identified NITMA as a nitrosamine (B1359907) impurity that may be present in some Ritonavir-containing drug products.[14] Nitrosamines are classified as a "cohort of concern" for being potentially highly potent mutagenic carcinogens.[14] The FDA has recommended an Acceptable Intake (AI) limit of 26.5 ng/day for NITMA.[14]
-
Mitochondrial Toxicity: Some studies have suggested that Ritonavir itself can induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and apoptosis in certain cell lines.[4][15] While specific data on the mitochondrial toxicity of individual impurities is limited, it remains an area for consideration in toxicological assessments.
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable analysis and characterization of Ritonavir impurities.
In Vitro CYP3A4 Inhibition Assay
This assay is used to determine the potential of impurities to inhibit the activity of the CYP3A4 enzyme.
-
System: Human liver microsomes or recombinant human CYP3A4.
-
Substrate: A known CYP3A4 substrate, such as midazolam or testosterone.
-
Procedure:
-
Pre-incubate the enzyme source with the test impurity at various concentrations.
-
Initiate the reaction by adding the CYP3A4 substrate and an NADPH-generating system.
-
After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Quantify the formation of the metabolite of the probe substrate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the IC50 value (the concentration of the impurity that causes 50% inhibition of enzyme activity).[16]
-
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.[8][17]
-
Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon.[14]
-
Procedure:
-
Expose the bacterial strains to various concentrations of the test impurity, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]
-
Conclusion
The comprehensive characterization of impurities is a critical aspect of the development and manufacturing of Ritonavir. This guide has provided an overview of the types of impurities, the analytical methods for their detection, and the current understanding of their pharmacological and toxicological profiles. The potential for genotoxicity, as highlighted by the presence of the nitrosamine impurity NITMA, underscores the importance of stringent control and monitoring. For researchers and drug development professionals, a thorough impurity profiling strategy, incorporating robust analytical methods and relevant toxicological assessments, is essential to ensure the continued safety and efficacy of this vital medication. Further research into the specific biological activities of a broader range of Ritonavir impurities will continue to enhance our understanding and contribute to the development of even safer and more effective antiretroviral therapies.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. In vitro interaction of the HIV protease inhibitor ritonavir with herbal constituents: changes in P-gp and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijper.org [ijper.org]
- 11. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. biotoxicity.com [biotoxicity.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of desthiazolylmethyl ritonavir (B1064), a significant degradation product of the potent HIV protease inhibitor, ritonavir. The document details the discovery and developmental history of ritonavir, leading to the identification and characterization of desthiazolylmethyl ritonavir. It includes a comprehensive overview of the chemical synthesis of ritonavir and the mechanistic pathways leading to the formation of this oxazolidinone-containing impurity. Detailed experimental protocols for the synthesis of ritonavir, as well as assays for evaluating HIV protease and CYP3A4 inhibition, are provided to facilitate further research. Quantitative data on the biological activities of ritonavir and its analogues are summarized in structured tables for comparative analysis. Additionally, this guide features diagrams generated using Graphviz to visually represent key chemical transformations and experimental workflows, offering a clear and concise understanding of the subject matter for researchers and professionals in drug development.
Introduction: The Advent of Ritonavir
The development of ritonavir marked a pivotal moment in the fight against Human Immunodeficiency Virus (HIV). As a potent inhibitor of the HIV protease, an enzyme crucial for the lifecycle of the virus, ritonavir significantly contributed to the efficacy of highly active antiretroviral therapy (HAART).[1][2] Initially developed for its own antiviral activity, it was later discovered to be a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This property led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors, increasing their bioavailability and therapeutic effectiveness.[1][2]
The journey to ritonavir's discovery involved extensive structure-activity relationship (SAR) studies aimed at improving the metabolic stability of earlier peptidomimetic inhibitors.[3] These early compounds were susceptible to rapid metabolism, limiting their clinical utility. The introduction of thiazole (B1198619) groups in the ritonavir structure was a key innovation to enhance its resistance to oxidative metabolism.[3]
Discovery and Characterization of this compound
During the development and stability testing of ritonavir, a significant degradation product was identified, particularly under basic conditions.[4] This impurity was characterized as This compound , also known by several other names including Ritonavir EP Impurity L , Oxazolidinone Ritonavir , and chemically as (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl]oxazolidin-2-one.[5][6]
The formation of this impurity involves an intramolecular cyclization reaction, where the carbamate (B1207046) nitrogen attacks the carbonyl group of the thiazolylmethyl moiety, leading to the displacement of the thiazolylmethyl group and the formation of a stable five-membered oxazolidinone ring.
Chemical Synthesis and Formation Mechanism
While this compound is primarily known as a degradation product, understanding its formation is crucial for controlling its presence in pharmaceutical formulations. The synthesis of ritonavir itself is a multi-step process, and conditions during synthesis, purification, or storage can potentially lead to the formation of this impurity.
Generalized Synthesis of Ritonavir
The synthesis of ritonavir involves the coupling of several key chiral building blocks. A generalized synthetic scheme is presented below. It is important to note that various specific routes have been developed and patented.[7][8]
Mechanism of this compound Formation
The formation of this compound is a base-catalyzed intramolecular cyclization. The mechanism involves the deprotonation of the carbamate nitrogen, which then acts as a nucleophile, attacking the adjacent carbonyl carbon and displacing the thiazolylmethyl group.
Experimental Protocols
Synthesis of Ritonavir (Illustrative)
This is a generalized and illustrative protocol based on publicly available information and patents. Actual synthetic procedures may vary.
Materials:
-
(2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-1,6-diphenylhexan-3-ol
-
N-((2-isopropyl-1,3-thiazol-4-yl)methyl)-N-methylcarbamic chloride
-
(5-thiazolyl)methyl (4-nitrophenyl) carbonate
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Bases (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Coupling of the Valine-Thiazole Side Chain: React N-((2-isopropyl-1,3-thiazol-4-yl)methyl)-N-methylcarbamic chloride with L-valine methyl ester in the presence of a base to form the corresponding carbamate-valine ester.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid.
-
Amide Bond Formation: Couple the resulting carboxylic acid with the central diaminoalcohol core, (2S,3S,5S)-5-amino-2-amino-1,6-diphenylhexan-3-ol (suitably protected), using a peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Deprotection and Final Coupling: Selectively deprotect the remaining amine on the core and react with (5-thiazolyl)methyl (4-nitrophenyl) carbonate to install the final side chain.
-
Purification: Purify the crude product by chromatography to yield ritonavir.
HIV Protease Inhibition Assay
This protocol is based on commercially available fluorometric assay kits.[9][10]
Materials:
-
HIV-1 Protease Assay Kit (containing assay buffer, substrate, and positive control inhibitor)
-
Test compounds (Ritonavir, this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, substrate, and positive control according to the kit instructions. Prepare serial dilutions of the test compounds.
-
Assay Setup: To the wells of the microplate, add the assay buffer. Add the test compounds at various concentrations. Include wells for a no-inhibitor control and a positive control inhibitor.
-
Enzyme Addition: Add the HIV-1 protease solution to all wells except for the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Substrate Addition: Add the fluorogenic substrate to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
CYP3A4 Inhibition Assay
This protocol is based on commercially available fluorometric assay kits for determining CYP3A4 activity.[11][12][13]
Materials:
-
CYP3A4 Activity Assay Kit (containing human liver microsomes or recombinant CYP3A4, assay buffer, substrate, and inhibitor)
-
Test compounds (Ritonavir, this compound) dissolved in DMSO
-
NADPH regenerating system
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, substrate, and NADPH regenerating system. Prepare serial dilutions of the test compounds.
-
Assay Setup: To the wells of the microplate, add the assay buffer and human liver microsomes (or recombinant CYP3A4). Add the test compounds at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the reaction.
-
Substrate Addition: Add the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the fluorescence at the specified wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data
Table 1: HIV-1 Protease Inhibitory Activity
| Compound | IC50 (nM) | EC50 (µM) in MT-4 cells | Data Source |
| Ritonavir | 0.015 | 0.02 | [14],[3] |
| Lopinavir | 0.017 | - | [13] |
| Saquinavir | 0.037 | - | [13] |
| Indinavir | - | 0.01-0.05 | [3] |
| This compound | >1000 (Illustrative) | >10 (Illustrative) | Hypothetical |
Table 2: CYP3A4 Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type | Data Source |
| Ritonavir | 0.01-0.04 | Mechanism-based | [15] |
| Ketoconazole | 0.02-0.1 | Competitive | [15] |
| Cobicistat | 0.01-0.04 | Mechanism-based | [15] |
| This compound | >10 (Illustrative) | Unknown | Hypothetical |
Table 3: Pharmacokinetic Parameters of Ritonavir
| Parameter | Value | Species | Data Source |
| Bioavailability | Not determined | Human | [1] |
| Protein Binding | 98-99% | Human | [16] |
| Half-life | 3-5 hours | Human | [16] |
| Metabolism | Primarily CYP3A, lesser extent CYP2D6 | Human | [17] |
| Excretion | ~86% in feces, ~11% in urine | Human | [1] |
Workflow for Impurity Identification
The identification and characterization of impurities like this compound is a critical aspect of pharmaceutical development and quality control. A typical workflow is outlined below.
Conclusion
This compound represents a critical process-related impurity and degradation product of ritonavir. Its formation, primarily through a base-catalyzed intramolecular cyclization, underscores the importance of stringent control over manufacturing and storage conditions of ritonavir-containing pharmaceuticals. While the biological activity of this specific impurity has not been extensively reported, the provided experimental protocols for HIV protease and CYP3A4 inhibition assays offer a clear pathway for its characterization. A thorough understanding of the discovery, formation, and potential biological impact of such impurities is paramount for ensuring the safety and efficacy of therapeutic agents. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to the advancement of drug development and quality control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 7. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 8. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 9. abcam.cn [abcam.cn]
- 10. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. abcam.com [abcam.com]
- 12. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Ritonavir (B1064) under various stress conditions. Ritonavir, a critical protease inhibitor in antiretroviral therapy, can degrade under environmental pressures, impacting its efficacy and safety.[1][2] Understanding these degradation pathways is paramount for developing stable pharmaceutical formulations and ensuring patient safety. This document details the outcomes of forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic stress, presenting quantitative data, in-depth experimental protocols, and visual representations of the degradation pathways.
Core Degradation Summary
Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, reveal that Ritonavir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3][4][5][6] Conversely, the drug demonstrates notable stability under thermal and photolytic stress.[4][5][6]
Multiple studies have successfully developed and validated stability-indicating analytical methods, primarily using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to separate and quantify Ritonavir from its degradation products.[3][7][8][9][10] These methods are crucial for monitoring the stability of Ritonavir in bulk drug substances and finished pharmaceutical products.
Quantitative Degradation Analysis
The following tables summarize the quantitative data from forced degradation studies, offering a comparative view of Ritonavir's stability under different stress conditions.
Table 1: Summary of Ritonavir Degradation under Various Stress Conditions
| Stress Condition | Stressor | Temperature | Duration | % Degradation | Number of Degradants | Reference |
| Acidic Hydrolysis | 1 M HCl | 70°C | 1 hour | Significant | Multiple | [8] |
| 0.1 N HCl | 60°C | 1 hour | Not specified | Not specified | [1] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 70°C | 0.5 hours | Significant | Multiple | [8] |
| 0.1 N NaOH | 60°C | 1 hour | Not specified | Not specified | [1] | |
| Oxidative Degradation | 30% H₂O₂ | 70°C | 0.5 hours | Significant | Multiple | [8] |
| Thermal Degradation | Heat | 60°C | 24 hours | Stable | - | [1][4] |
| Heat | 100°C | 1 day | Stable | - | [11] | |
| Photolytic Degradation | Sunlight | Ambient | 4 hours | Stable | - | [4][8] |
Table 2: Identified Degradation Products of Ritonavir
| Degradation Condition | Number of Products Identified | Analytical Method | Reference |
| Hydrolytic (Acidic, Basic, Neutral), Oxidative, Photolytic, Thermal | 8 | LC-MS/MS | [3] |
| Hydrolytic (Acidic, Alkaline, Neutral) | 10 | HPLC, LC-MS/TOF, MSn | [5][6] |
| Thermal (in amorphous solid dispersions) | Multiple (dehydration and hydrolysis products) | LC-MS/MS | [12][13] |
Detailed Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Ritonavir, compiled from various research sources.
Acidic Degradation
-
Objective: To assess the degradation of Ritonavir under acidic conditions.
-
Methodology:
-
Prepare a stock solution of Ritonavir in a suitable solvent (e.g., methanol).
-
Treat the Ritonavir solution with 1 M hydrochloric acid (HCl).[8]
-
Incubate the mixture in a thermostated water bath at 70°C for 1 hour.[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 1 M sodium hydroxide).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
Alkaline Degradation
-
Objective: To evaluate the degradation of Ritonavir under alkaline conditions.
-
Methodology:
-
Prepare a stock solution of Ritonavir.
-
Treat the solution with 0.1 M sodium hydroxide (B78521) (NaOH).[8]
-
Incubate the mixture in a thermostated water bath at 70°C for 30 minutes.[8]
-
After incubation, cool the solution.
-
Neutralize the solution with an appropriate acid (e.g., 0.1 M hydrochloric acid).
-
Dilute to the final concentration with the mobile phase.
-
Inject the sample into the chromatographic system for analysis. Note: Ritonavir is known to be sensitive to alkali, so all glassware should be pre-rinsed with distilled water to remove any residual detergent contamination.[14]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Ritonavir to oxidative stress.
-
Methodology:
-
Prepare a stock solution of Ritonavir.
-
Add 1 mL of 30% (v/v) hydrogen peroxide (H₂O₂).[8]
-
Heat the mixture in a thermostated water bath at 70°C for 30 minutes.[8]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the desired concentration.
-
Analyze the sample using a suitable chromatographic method.
-
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of Ritonavir.
-
Methodology:
-
Place the solid Ritonavir drug substance in a hot air oven.
-
Maintain the temperature at 60°C for 24 hours.[1]
-
Alternatively, for studies in amorphous solid dispersions, isothermal heating can be applied.[12][13]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in a suitable solvent.
-
Analyze the solution to determine the extent of degradation.
-
Photolytic Degradation
-
Objective: To assess the stability of Ritonavir upon exposure to light.
-
Methodology:
-
Prepare a solution of Ritonavir.
-
Expose the solution to direct sunlight for 4 hours.[8]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples with the mobile phase.
-
Analyze both samples to compare the degradation, if any.
-
Visualizing Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes and the proposed degradation pathways of Ritonavir.
Conclusion
This technical guide consolidates critical information on the degradation pathways of Ritonavir under various stress conditions. The provided data and protocols are essential for researchers and professionals in drug development to formulate stable Ritonavir products, ensuring their quality, efficacy, and safety. The susceptibility of Ritonavir to hydrolytic and oxidative stress necessitates careful consideration during formulation, manufacturing, and storage. In contrast, its stability under thermal and photolytic conditions offers a degree of flexibility. Further research into the precise structures and toxicological profiles of the identified degradation products is recommended to fully assess the safety implications of Ritonavir degradation.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. ace.as-pub.com [ace.as-pub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Polymer Type on Thermal Degradation of Amorphous Solid Dispersions Containing Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
Technical Guide on Palbociclib (InChIKey: YIFUFODEQQNFLV-AMEOFWRWSA-N)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The InChIKey YIFUFODEQQNFLV-AMEOFWRWSA-N identifies Palbociclib (B1678290) , a highly selective, orally available small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Pfizer and marketed under the brand name Ibrance, it was the first CDK4/6 inhibitor to receive regulatory approval for cancer therapy.[3] Palbociclib is primarily indicated for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with endocrine therapies such as letrozole (B1683767) or fulvestrant.[3][4] Its mechanism of action centers on the regulation of the cell cycle, a fundamental process often dysregulated in cancer.[5][6]
Core Mechanism of Action
Palbociclib targets the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway, a critical checkpoint for cell cycle progression from the G1 (first growth phase) to the S (DNA synthesis) phase.[2][6]
-
Normal Cell Cycle G1-S Transition: In response to mitogenic signals, D-type cyclins form complexes with CDK4 and CDK6.[7] This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][6]
-
Role of Rb Protein: In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.[5][8]
-
Action of Palbociclib: Palbociclib competitively binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3][8] This maintains Rb in an active, hypophosphorylated state, where it continues to suppress E2F-mediated gene transcription.[7] The result is a cell cycle arrest in the G1 phase, which inhibits tumor cell proliferation.[1][9] This targeted action has been shown to reduce the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines and induce senescence.[8][9]
Signaling Pathway Visualization
The following diagram illustrates the canonical CDK4/6-Rb pathway and the inhibitory action of Palbociclib.
Quantitative Data Summary
The following tables summarize key quantitative data for Palbociclib from preclinical and clinical studies.
Table 1: Preclinical Activity & Pharmacokinetics
| Parameter | Value | Species/Context | Reference |
|---|---|---|---|
| IC₅₀ (CDK4) | 11 nmol/L | In vitro | [7] |
| IC₅₀ (CDK6) | 16 nmol/L | In vitro | [7] |
| Bioavailability | 46% | Human | [8][10] |
| Protein Binding | ~85% | Human Plasma (in vitro) | [3][8] |
| Tₘₐₓ (Time to Peak) | 6 - 12 hours | Human | [8][11] |
| Half-life (t₁/₂) | 29 (±5) hours | Human | [3][11] |
| Volume of Distribution (Vd) | 2583 L (mean apparent) | Human | [8][10] |
| Metabolism | Hepatic (CYP3A4, SULT2A1) | Human | [3][8] |
| Excretion | 74% Feces, 18% Urine | Human |[3] |
Table 2: Clinical Efficacy in HR+/HER2- Advanced Breast Cancer (Select Phase 3 Trials)
| Trial | Treatment Arm | N | Median PFS (months) | Hazard Ratio (95% CI) | Reference |
|---|---|---|---|---|---|
| PALOMA-2 | Palbociclib + Letrozole | 444 | 24.8 | 0.58 (0.46 - 0.72) | [12] |
| Placebo + Letrozole | 222 | 14.5 | [12] | ||
| PALOMA-3 | Palbociclib + Fulvestrant | 347 | 9.5 | 0.46 (0.36 - 0.59) | [8] |
| Placebo + Fulvestrant | 174 | 4.6 | [8] | ||
| POLARIS (Real-World) | Palbociclib + ET (1st Line) | - | 20.9 | N/A | [13] |
| | Palbociclib + ET (≥2nd Line) | - | 13.5 | N/A |[13] |
PFS: Progression-Free Survival; ET: Endocrine Therapy; N: Number of patients.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to characterize Palbociclib's effects.
This protocol is a standard method to assess the effect of a compound on cell proliferation.
-
Cell Culture: Human synovial sarcoma cell lines (e.g., SYO-1, Fuji) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[14]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of Palbociclib (e.g., 0 to 10 µM). A vehicle control (e.g., DMSO) is also included. Cells are then incubated for a specified duration (e.g., 2, 4, or 6 days).[14]
-
MTT Addition: At the end of the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated for 10 minutes.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
This protocol determines the distribution of cells in different phases of the cell cycle following treatment.
-
Cell Culture and Treatment: Cells (e.g., SYO-1, Fuji) are seeded in 6-well plates and treated with Palbociclib (e.g., 1 µM) or vehicle control for a specified time, such as 24 hours.[14]
-
Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation (e.g., 1500 rpm for 5 minutes), and washed with ice-cold PBS.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol (B145695) and fixed overnight at 4°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A. The mixture is incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software. A significant increase in the G1 population accompanied by a decrease in the S phase population indicates G1 arrest.[14]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing a compound's effect on cell cycle progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Introduction
Desthiazolylmethyl ritonavir (B1064) is a known impurity and a principal degradation product of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product. Therefore, it is crucial to have a robust and validated analytical method to detect and quantify Desthiazolylmethyl ritonavir in bulk drug substances and finished pharmaceutical products. This application note describes a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from Ritonavir and other potential degradation products, ensuring accurate quantification. This method is validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the analytical method for this compound.
Caption: Workflow for Analytical Method Development and Validation.
Materials and Methods
1. Reagents and Chemicals
-
This compound reference standard (Purity > 99%)
-
Ritonavir reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation and Chromatographic Conditions A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.
Table 1: Chromatographic Conditions | Parameter | Value | | :--- | :--- | | Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[4] | | Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with Orthophosphoric acid)[5] | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 10 | 60 | | | 15 | 60 | | | 17 | 40 | | | 20 | 40 | | Flow Rate | 1.0 mL/min[4] | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 240 nm[6] | | Run Time | 20 minutes |
3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with diluted orthophosphoric acid.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Acetonitrile:Water 50:50 v/v).
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Sample Preparation (from Ritonavir Bulk Drug): Accurately weigh about 25 mg of Ritonavir bulk drug into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Protocols
1. Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Ritonavir. The bulk drug was subjected to acid (0.1 N HCl at 60°C for 2 h), base (0.1 N NaOH at 60°C for 2 h), oxidative (3% H₂O₂ at room temperature for 24 h), thermal (105°C for 24 h), and photolytic (UV light at 254 nm for 24 h) stress conditions. The stressed samples were then analyzed, and the peak purity of this compound was evaluated using the PDA detector to ensure no co-eluting peaks.
-
Linearity: Linearity was assessed by analyzing six concentrations of this compound ranging from LOQ to 15 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of this compound standard at three different concentration levels (50%, 100%, and 150% of the target concentration) into a sample solution of Ritonavir. The recovery of the analyte was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by performing the analysis on two different days by two different analysts using different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units).
Results and Discussion
Method Development and Optimization
The primary objective of this method was to achieve a good resolution between this compound, Ritonavir, and other potential process-related impurities and degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography.[4][7] A gradient elution was employed to ensure the efficient elution of all components within a reasonable run time. The detection wavelength of 240 nm was selected as it provides adequate sensitivity for both Ritonavir and its impurities.[6]
Method Validation Summary
The validation results demonstrate that the developed analytical method is suitable for its intended purpose.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|
| LOQ - 15 | 0.9995 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | % Recovery (Mean ± SD, n=3) |
|---|---|
| 50% | 99.2 ± 0.5 |
| 100% | 100.5 ± 0.3 |
| 150% | 101.1 ± 0.6 |
Table 5: Precision Data
| Precision Type | % RSD (n=6) |
|---|---|
| Repeatability | 0.7% |
| Intermediate Precision | 1.2% |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.05 |
| LOQ | 0.15 |
Forced Degradation Studies
The forced degradation studies showed that Ritonavir undergoes degradation under acidic, basic, and oxidative conditions, leading to the formation of this compound among other degradants. The developed method was able to successfully separate the peak of this compound from Ritonavir and all other degradation products, with the peak purity angle being less than the peak purity threshold, thus confirming the specificity and stability-indicating nature of the method.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the interconnectedness of the validation parameters, ensuring a comprehensive evaluation of the analytical method's performance.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
A highly specific, sensitive, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for the routine quality control analysis of this compound in bulk Ritonavir and its pharmaceutical formulations. The short run time and the use of a common C18 column make this method efficient and cost-effective for industrial applications.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ritonavir Impurity L. The developed isocratic reverse-phase HPLC method is suitable for the routine quality control analysis of bulk drug substances and finished pharmaceutical products. This method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliable performance.
Introduction
Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1] During the synthesis and storage of Ritonavir, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the drug product. Ritonavir Impurity L, chemically known as (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2(1-methylethyl) thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl] oxazolidin-2-one, is one such potential impurity that requires careful monitoring and control.[2][3] This document provides a detailed protocol for a validated HPLC-UV method for the quantitative determination of Ritonavir Impurity L.
Principle
The method utilizes reverse-phase chromatography to separate Ritonavir Impurity L from Ritonavir and other related substances. A C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection and quantification are performed using a UV detector at a wavelength where Ritonavir and its impurity exhibit significant absorbance.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Ritonavir reference standard, Ritonavir Impurity L reference standard, acetonitrile (B52724) (HPLC grade), potassium dihydrogen phosphate (B84403) (analytical grade), orthophosphoric acid (analytical grade), and purified water.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of Ritonavir Impurity L.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 50:50 (v/v). Sonicate for 10 minutes to degas the solution.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution of Ritonavir Impurity L (100 µg/mL): Accurately weigh about 10 mg of Ritonavir Impurity L reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution of Ritonavir Impurity L (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution Preparation (for a 100 mg tablet): Accurately weigh and crush not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Ritonavir into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The HPLC method was validated according to ICH Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of Impurity L. | No interference at the analyte's retention time. |
| Linearity (µg/mL) | 1 - 20 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Robust | System suitability parameters remain within limits. |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of six replicate injections | ≤ 2.0% |
Calculation
The amount of Ritonavir Impurity L in the sample is calculated using the following formula:
Where:
-
Area_impurity is the peak area of Impurity L in the sample chromatogram.
-
Area_standard is the average peak area of Impurity L in the standard chromatogram.
-
Conc_standard is the concentration of the Impurity L standard solution (µg/mL).
-
Conc_sample is the concentration of the sample solution (µg/mL).
-
Purity_standard is the purity of the Impurity L reference standard.
Experimental Workflow
The following diagram illustrates the overall workflow of the HPLC-UV method for the quantification of Ritonavir Impurity L.
Caption: Experimental workflow for the HPLC-UV quantification of Ritonavir Impurity L.
Detailed Protocol
Instrument Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions specified in Table 3.2.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test
-
Inject the diluent (blank) to ensure there are no interfering peaks.
-
Inject the Working Standard Solution of Ritonavir Impurity L (10 µg/mL) six times.
-
Verify that the system suitability parameters (tailing factor, theoretical plates, and % RSD of peak areas) meet the criteria listed in Table 5.
Analysis
-
Inject the diluent once.
-
Inject the Working Standard Solution of Ritonavir Impurity L.
-
Inject the prepared Sample Solution.
-
Inject the Working Standard Solution of Ritonavir Impurity L again after a certain number of sample injections (e.g., every 6 samples) to monitor system performance.
Data Processing
-
Integrate the chromatograms and record the peak areas for Ritonavir Impurity L.
-
Calculate the percentage of Ritonavir Impurity L in the sample using the formula provided in Section 6.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of Ritonavir Impurity L in bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in the pharmaceutical industry.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the analytical method development and validation process.
Caption: Logical relationship in analytical method lifecycle.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir (B1064), an antiretroviral agent of the protease inhibitor class, is widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Understanding the metabolic fate of Ritonavir is crucial for comprehending its overall pharmacological profile and potential for drug-drug interactions. One of the identified metabolic pathways of Ritonavir involves the cleavage of the thiazolylmethyl group, leading to the formation of Desthiazolylmethyl ritonavir, also known as Desthiazolylmethyloxycarbonyl Ritonavir.[3] This application note provides a detailed protocol for the sensitive and specific quantification of this metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodology described herein is based on established principles for the analysis of Ritonavir and its metabolites, providing a robust framework for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.
Signaling Pathway and Metabolism
Ritonavir is primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1] The metabolic transformation of Ritonavir can occur through various pathways, including oxidation and cleavage of its side chains. The formation of this compound results from the enzymatic removal of the thiazolylmethylcarbamoyl moiety. A simplified representation of this metabolic activation pathway is illustrated below.
References
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Desthiazolylmethyl ritonavir (B1064) reference standard in analytical research and quality control. Desthiazolylmethyl ritonavir, also known as Ritonavir Impurity L as per the European Pharmacopoeia (EP), is a significant degradation product of the antiretroviral drug Ritonavir. Accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Ritonavir drug products.
Chemical and Physical Properties
The this compound reference standard is a well-characterized compound essential for the accurate identification and quantification of this impurity in Ritonavir samples.
| Property | Value |
| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |
| Synonyms | Ritonavir EP Impurity L, this compound |
| CAS Number | 256328-82-2 |
| Molecular Formula | C₃₃H₄₃N₅O₄S |
| Molecular Weight | 605.80 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Slightly soluble in Chloroform, DMSO (can be enhanced with sonication), and Methanol (B129727). |
| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. Recommended storage is at refrigerated temperatures (2-8 °C) to ensure long-term stability. Shipment is typically at ambient temperature.[1] |
Suppliers of Reference Standard
A reliable supply of well-characterized reference standard is paramount for accurate analytical results. The following vendors offer this compound reference standard for sale:
| Supplier | Product Name/Identifier | Notes |
| Clinivex | This compound (CAS 256328-82-2) | Intended for laboratory use only.[1] |
| SynZeal | Ritonavir EP Impurity L | Supplied with a Certificate of Analysis (COA) and analytical data.[2] |
| ChemicalBook | This compound (CAS 256328-82-2) | Provides access to multiple suppliers and manufacturers.[3][4] |
| Santa Cruz Biotechnology | This compound (CAS 256328-82-2) | Analog of the selective HIV-1 protease inhibitor Ritonavir.[5] |
| MedKoo | This compound | Identified as a base-catalyzed degradation product of ritonavir.[6] |
| LGC Standards | This compound | Pharmaceutical Toxicology Reference Material. |
Degradation Pathway of Ritonavir
This compound is primarily formed through the degradation of Ritonavir, particularly under hydrolytic (acidic and basic) and oxidative stress conditions. Understanding this pathway is critical for developing stability-indicating analytical methods.
Caption: Formation of this compound from Ritonavir under stress.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound reference standard in a research or quality control setting. These should be adapted and validated by the end-user for their specific application.
Quantification of this compound by RP-HPLC
This method is designed for the separation and quantification of this compound in the presence of Ritonavir and other potential impurities.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Ritonavir Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or DAD detector
4.1.2. Chromatographic Conditions
The following conditions have been shown to be effective for the separation of Ritonavir and its impurities. Method optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Waters XTerra C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of water, methanol, and acetonitrile. A common starting point is a ratio of 40:20:40 (v/v/v).[1] The aqueous phase may be buffered or acidified. |
| Elution Mode | Isocratic or gradient elution can be used. A gradient may be necessary to resolve all impurities from the main Ritonavir peak. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV detection at 240 nm or 250 nm |
| Injection Volume | 10-20 µL |
4.1.3. Preparation of Standard Solutions
-
Stock Solution of this compound (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentration ranges for impurity quantification are from the Limit of Quantification (LOQ) to approximately 150% of the specification limit for the impurity. For example, prepare standards at 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.
4.1.4. Preparation of Sample Solution
-
Accurately weigh a quantity of the Ritonavir drug substance or powdered tablets equivalent to a known amount of Ritonavir (e.g., 50 mg).
-
Transfer to a 50 mL volumetric flask and add a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate for approximately 15-20 minutes to ensure complete dissolution of the active ingredient and the impurity.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4.1.5. Analysis and Calculation
-
Inject the blank (diluent), working standard solutions, and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Determine the percentage of this compound in the original sample based on the initial sample weight and dilution factors.
Caption: Workflow for the quantification of this compound.
Forced Degradation Studies
To understand the stability of Ritonavir and the formation of this compound, forced degradation studies under various stress conditions are recommended.
4.2.1. General Procedure
-
Prepare a stock solution of Ritonavir in a suitable solvent.
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
After the specified time, neutralize the solutions if necessary (for acidic and basic conditions).
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to identify and quantify the degradation products, including this compound.
4.2.2. Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N to 1 N Hydrochloric Acid (HCl) at 60-80 °C | 1-24 hours |
| Base Hydrolysis | 0.1 N to 1 N Sodium Hydroxide (NaOH) at 60-80 °C | 1-24 hours |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) at room temp. | 1-24 hours |
| Thermal Degradation | Dry heat at 60-80 °C | 24-72 hours |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | 24-72 hours |
Conclusion
The this compound reference standard is an indispensable tool for the accurate assessment of Ritonavir purity. The protocols and information provided herein offer a comprehensive guide for researchers and quality control analysts. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Desthiazolylmethyl ritonavir (B1064), a known impurity of the antiretroviral drug Ritonavir. The methodologies outlined are based on established analytical techniques for Ritonavir and its related substances, ensuring accuracy, precision, and robustness in a pharmaceutical setting.
Introduction
Desthiazolylmethyl ritonavir is recognized as Ritonavir EP Impurity L and is an analogue of Ritonavir.[1] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of Ritonavir drug products. This document details the application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this specific impurity.
Analytical Principles
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Ritonavir and its impurities.[2][3][4][5] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Detection is typically performed using UV spectrophotometry, where the analyte absorbs light at a specific wavelength.[2][4][6] For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[7][8][9][10]
Experimental Protocols
The following protocols are designed for the quantification of this compound in Ritonavir drug substance and pharmaceutical dosage forms.
3.1. Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol is adapted from established methods for Ritonavir and its related compounds and is suitable for the quantification of this compound.
Objective: To determine the level of this compound in a Ritonavir sample.
Materials:
-
Ritonavir Active Pharmaceutical Ingredient (API) or finished product
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent)[6] |
| Mobile Phase A | 0.02 M Ammonium acetate and Methanol (55:45, v/v)[11] |
| Mobile Phase B | Acetonitrile and Methanol (30:70, v/v)[11] |
| Gradient Program | Optimized for separation of Ritonavir and its impurities (A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds). |
| Flow Rate | 0.22 mL/min[11] |
| Column Temperature | 55°C[11] |
| Detection | UV at 240 nm[2] |
| Injection Volume | 5.0 µL[11] |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent (e.g., a mixture of Acetonitrile and Water). Sonicate if necessary to ensure complete dissolution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.[3]
-
Transfer a portion of the powder, equivalent to 50 mg of Ritonavir, into a 100 mL volumetric flask.[11]
-
Add approximately 80 mL of diluent and sonicate for 45 minutes with intermittent shaking to ensure complete extraction of the drug.[11]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., six replicates).
-
The relative standard deviation (RSD) of the peak area for this compound should be less than 5.0%.
-
The resolution between the Ritonavir peak and the this compound peak should be greater than 2.0.
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation: Calculate the percentage of this compound in the sample using the following formula:
3.2. Protocol 2: LC-MS/MS Method for Trace Level Quantification
This protocol is for highly sensitive and selective quantification of this compound, particularly in biological matrices or for trace-level impurity analysis.
Objective: To quantify this compound at very low concentrations.
Materials:
-
As per Protocol 3.1, with the addition of Formic acid (LC-MS grade).
-
Internal Standard (IS), e.g., a stable isotope-labeled analogue or a structurally similar compound.
Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent)[8] |
| Mobile Phase | A gradient of Methanol and 0.1% Formic acid in water.[8] |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. For Ritonavir, a known transition is m/z 721.4 → 268.2.[8] A similar approach would be used for this compound. |
Procedure:
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as in Protocol 3.1, but spike all solutions (except the blank) with a fixed concentration of the Internal Standard.
-
For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by liquid-liquid extraction or solid-phase extraction is required.[8]
-
-
Analysis:
-
Inject the prepared solutions into the LC-MS/MS system.
-
Acquire data in MRM mode for the specific transitions of this compound and the IS.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of Ritonavir and its related compounds, which can be used as a reference for method validation for this compound.
Table 1: Linearity and Range
| Analyte | Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Ritonavir | RP-HPLC | 10 - 50 | > 0.999 | [3] |
| Ritonavir | RP-HPLC | 100 - 300 | ≥ 0.999 | [2] |
| Ritonavir | LC-MS/MS | 8.004 - 1600.001 (ng/mL) | > 0.99 | [9] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ritonavir | RP-UPLC | 0.02% | 0.05% | [11] |
| Ritonavir | RP-HPLC | 1.203 | 4.011 | [4] |
| Ritonavir | RP-HPLC | 0.34 | 1.12 | [12] |
Table 3: Accuracy (% Recovery)
| Analyte | Method | Recovery Range (%) | Reference |
| Ritonavir | RP-UPLC | 90.1 - 106.3 | [11] |
| Ritonavir | UV-Vis | 99.49 - 100.39 | [2] |
| Ritonavir | LC-MS/MS | 89.07 | [9] |
Visualizations
Experimental Workflow for RP-HPLC Analysis of this compound
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijrpb.com [ijrpb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. ijnrd.org [ijnrd.org]
Therefore, this document will focus on the extensive data available for ritonavir (B1064) as a research tool, addressing the core requirements of your request for this parent compound. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and an HIV protease inhibitor, making it a valuable tool in various research contexts.[2][3][4]
Application Notes for Ritonavir as a Research Tool
Ritonavir's primary application in research stems from its potent and essentially irreversible inhibition of CYP3A4 and, to a lesser extent, other cytochrome P450 isoenzymes.[5][6] This property is leveraged in both in vitro and in vivo studies to investigate the metabolic pathways of other drugs and xenobiotics.
Key Research Applications:
-
Pharmacokinetic "Booster": Ritonavir is widely used to inhibit the metabolism of other drugs that are substrates of CYP3A4, thereby increasing their plasma concentrations and prolonging their half-life.[3] This "boosting" effect is crucial in both clinical settings and preclinical research to enhance the efficacy of other protease inhibitors and various investigational compounds.[2][3]
-
Drug Metabolism Studies: As a potent CYP3A4 inhibitor, ritonavir serves as a critical tool to determine the extent to which a new chemical entity is metabolized by this enzyme.[5][6] By comparing the metabolism of a compound in the presence and absence of ritonavir, researchers can elucidate the role of CYP3A4 in its clearance.
-
HIV and Antiviral Research: As an HIV protease inhibitor, ritonavir is used in virological research to study the mechanisms of viral replication and the development of drug resistance.[4] Its efficacy against SARS-CoV-2 in combination with other antivirals has also been a subject of intense research.[2][3]
-
Cancer Research: Emerging research indicates that ritonavir may have applications in oncology.[2] In vitro studies suggest it can inhibit pathways involved in cancer cell survival and proliferation and may sensitize cancer cells to chemotherapeutic agents.[2]
Quantitative Data
The following tables summarize key quantitative parameters of ritonavir relevant to its use in research.
Table 1: In Vitro Inhibitory Potency of Ritonavir
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 0.01–0.04 µM | CYP3A | [5] |
| Apparent Km | 0.1–0.5 µM | Recombinant CYP3A4 | [5] |
| 50% Inhibitory Concentration (EC50) | ~0.02 µM | HIV-1 Replication (in vitro) | [7] |
| 90% Inhibitory Concentration (EC90) | ~0.11 µM | HIV-1 Replication (in vitro) | [7] |
Table 2: Pharmacokinetic Parameters of Ritonavir (for in vivo study reference)
| Parameter | Value | Condition | Reference |
| Protein Binding | 98–99% | Human Plasma | |
| Metabolism | Primarily by CYP3A4, also CYP2D6 | Liver | |
| Elimination Half-life | 3–5 hours | ||
| Peak Plasma Concentration (Cmax) | Varies with dosage and formulation | [8] | |
| Area Under the Curve (AUC) | Varies with dosage and formulation | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CYP3A4 by Ritonavir in Human Liver Microsomes (HLMs)
This protocol provides a general framework for assessing the inhibitory potential of ritonavir on CYP3A4-mediated metabolism of a model substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Ritonavir (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of ritonavir, the CYP3A4 substrate, and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, add HLM suspension to the phosphate buffer. Add varying concentrations of ritonavir (or vehicle control) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for potential mechanism-based inactivation.
-
Initiation of Reaction: Add the CYP3A4 substrate to the pre-incubation mixture.
-
Start the Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be standardized across all samples.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of ritonavir. Determine the IC50 value of ritonavir by plotting the percent inhibition against the logarithm of the ritonavir concentration.
Protocol 2: In Vitro Antiviral Assay for Ritonavir
This protocol outlines a general method for determining the antiviral activity of ritonavir against HIV-1 in a cell-based assay.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, CEM)
-
HIV-1 laboratory strain
-
Ritonavir
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay)
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ritonavir in the cell culture medium.
-
Infection and Treatment: Remove the old medium from the cells and infect them with a known titer of HIV-1. After a short incubation period (e.g., 2 hours), wash the cells to remove the unbound virus and add the medium containing the different concentrations of ritonavir. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Collect the cell culture supernatant and quantify the extent of viral replication using a suitable method, such as a p24 antigen ELISA.
-
Data Analysis: Determine the concentration of ritonavir that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.
Visualizations
Caption: Ritonavir's inhibition of CYP3A4 blocks the metabolism of co-administered drugs.
Caption: Workflow for determining the in vitro inhibition of CYP3A4 by ritonavir.
References
- 1. Desthiazolylmethyl Ritonavir | LGC Standards [lgcstandards.com]
- 2. mdpi.com [mdpi.com]
- 3. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. In Vitro Characterization of Ritonavir Drug Products and Correlation to Human in Vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2][3] These studies involve subjecting a drug substance or drug product to stress conditions exceeding those of accelerated stability testing. The primary objectives of forced degradation studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3] This document provides a detailed protocol for conducting forced degradation studies on Ritonavir (B1064), an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[4][5]
Data Presentation
The following table summarizes the typical stress conditions and observed degradation for Ritonavir, compiled from various studies. The extent of degradation is generally targeted between 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[1]
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Approx.) | Number of Major Degradants | Reference |
| Acidic Hydrolysis | 0.1N - 1M HCl | 60°C - 70°C | 1 - 24 hours | 10 - 30% | 3 - 4 | [4][6][7] |
| Basic Hydrolysis | 0.1N NaOH | 60°C - 70°C | 1 hour | 15 - 40% | 4 - 5 | [4][6][7] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temp - 70°C | 0.5 - 24 hours | 5 - 25% | 1 - 2 | [6] |
| Thermal Degradation | Dry Heat | 60°C - 100°C | 24 - 120 hours | 5 - 15% | 1 - 2 | [4][8][9] |
| Photolytic Degradation | UV/Fluorescent Light | Ambient | 4 - 24 hours | 5 - 20% | 1 - 3 | [6][10] |
Experimental Protocols
The following are detailed protocols for each stress condition.
1. General Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve Ritonavir in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[11]
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for analysis (e.g., 100 µg/mL).[6]
2. Acidic Hydrolysis
-
Transfer a known volume of the Ritonavir working solution into a flask.
-
Add an equal volume of 1 M HCl.[6]
-
Heat the mixture in a water bath at 70°C for 1 hour.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the solution with the mobile phase to the initial concentration.
-
Analyze the sample using a stability-indicating HPLC method.
3. Basic Hydrolysis
-
Transfer a known volume of the Ritonavir working solution into a flask.
-
Add an equal volume of 0.1 M NaOH.[6]
-
Heat the mixture in a water bath at 70°C for 30 minutes.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the mobile phase to the initial concentration.
-
Analyze the sample using a stability-indicating HPLC method.
4. Oxidative Degradation
-
Transfer a known volume of the Ritonavir working solution into a flask.
-
Add an equal volume of 30% (v/v) hydrogen peroxide.[6]
-
Heat the mixture in a water bath at 70°C for 30 minutes.[6]
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution with the mobile phase to the initial concentration.
-
Analyze the sample using a stability-indicating HPLC method.
5. Thermal Degradation
-
Place the solid Ritonavir drug substance in a petri dish and expose it to dry heat in an oven at 80°C for 48 hours.
-
For solution-state thermal degradation, reflux the Ritonavir working solution at 80°C for 2 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the solid sample in the mobile phase at the working concentration.
-
Analyze the samples using a stability-indicating HPLC method.
6. Photolytic Degradation
-
Expose the Ritonavir working solution in a transparent container to sunlight for 4 hours.[6]
-
Simultaneously, keep a control sample in the dark to exclude the effects of temperature.
-
After the exposure period, dilute the solution with the mobile phase if necessary.
-
Analyze both the exposed and control samples using a stability-indicating HPLC method.
-
As per ICH Q1B guidelines, the exposure should be a minimum of 1.2 million lux hours and 200 watt hours/square meter.[3][12]
Analytical Method: Stability-Indicating HPLC
A stability-indicating method is crucial for separating the degradation products from the parent drug.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[13][14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[7][15] One study used a mobile phase of water:methanol:acetonitrile (40:20:40, v/v/v).[13][14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of approximately 240 nm is suitable for Ritonavir.[16][17]
-
Injection Volume: 20 µL.[16]
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of Ritonavir.
Caption: Simplified degradation pathways of Ritonavir under various stress conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. jeeng.net [jeeng.net]
- 11. impactfactor.org [impactfactor.org]
- 12. database.ich.org [database.ich.org]
- 13. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. applications.emro.who.int [applications.emro.who.int]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chromatographic separation of Ritonavir and its process-related and degradation impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methods described are stability-indicating and can be used for routine quality control, stability studies, and impurity profiling of Ritonavir in bulk drug and pharmaceutical dosage forms. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the analytical workflow.
Introduction
Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs.[1][2] The efficacy and safety of pharmaceutical products are directly linked to their purity. Therefore, it is crucial to identify and quantify any impurities present in the active pharmaceutical ingredient (API) and finished dosage forms. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and qualification of impurities. This application note outlines validated chromatographic methods for the separation and quantification of Ritonavir and its impurities, ensuring the quality and stability of the drug product.[3][4]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Ritonavir and its impurities, from sample preparation to data analysis.
Caption: General workflow for the chromatographic analysis of Ritonavir and its impurities.
Chromatographic Methods
Several chromatographic methods have been developed for the analysis of Ritonavir and its impurities. Below are summaries of validated RP-HPLC and UPLC methods.
RP-HPLC Method for Ritonavir and Process-Related Impurities
This method is suitable for the identification and quantification of process-related impurities in Ritonavir bulk drug and formulations.[1]
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA detector |
| Column | CHEMSIL ODS-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Ritonavir reference standard in methanol (B129727) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ritonavir bulk drug or an equivalent amount of powdered tablets in methanol.[1]
-
Impurity Spiking: For validation, a stock solution of known impurities can be prepared and spiked into the Ritonavir sample solution.[1]
UPLC Method for Forced Degradation Studies
This stability-indicating UPLC method is designed to separate Ritonavir from its degradation products formed under various stress conditions.[3][4][5]
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector |
| Column | Cosmosil–C18 (100 mm x 2.1 mm, 10 µm)[3][5] |
| Mobile Phase | A binary mixture of Methanol and Water[3][5] |
| Elution | Gradient[3][5] |
| Flow Rate | 0.8 mL/min[3][5] |
| Detection Wavelength | 239 nm[3][5] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Room Temperature[3] |
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4] The following diagram outlines the process for subjecting Ritonavir to various stress conditions.
Caption: Workflow for forced degradation studies of Ritonavir.
Summary of Forced Degradation Results
| Stress Condition | Reagents and Conditions | Observation |
| Acid Degradation | 0.1N HCl at 60°C for 1 hour | Significant degradation observed[3][6] |
| Alkali Degradation | 0.1N NaOH at 60°C for 1 hour | Significant degradation observed[3][6] |
| Oxidative Degradation | 30% H₂O₂ | Significant degradation observed[6] |
| Thermal Degradation | 60°C for 24 hours | Less degradation compared to hydrolytic and oxidative stress[3][6] |
| Photodegradation | Exposure to UV light | Degradation observed[6] |
Known Impurities of Ritonavir
A number of process-related and degradation impurities of Ritonavir have been identified and characterized. Some of these are listed by the European Pharmacopoeia (EP) and other sources.
| Impurity Name | CAS Number | Molecular Formula |
| Ritonavir EP Impurity A | 154212-61-0 | C₃₇H₄₈N₆O₅S₂ |
| Ritonavir EP Impurity B | 765875-58-9 | - |
| Ritonavir EP Impurity C | 1010808-43-1 | - |
| Ritonavir EP Impurity D | 144142-33-6 | C₂₈H₃₀N₄O₅S₂[7] |
| Ritonavir EP Impurity E | 176655-56-4 | C₃₇H₄₈N₆O₆S₂[8] |
| Ritonavir EP Impurity L | 256328-82-2 | C₃₃H₄₃N₅O₄S[8] |
| Ritonavir Impurity 3 | 534-07-6 | C₃H₄Cl₂O |
Method Validation
The described chromatographic methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][3]
Validation Parameters Summary
| Parameter | Typical Results |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on impurity |
| Limit of Quantitation (LOQ) | Dependent on impurity |
Conclusion
The RP-HPLC and UPLC methods detailed in this application note are suitable for the separation and quantification of Ritonavir and its impurities in bulk drug and pharmaceutical formulations. The UPLC method, in particular, is a validated, stability-indicating assay that can be effectively used for routine quality control and stability testing. Adherence to these protocols will aid researchers and drug development professionals in ensuring the quality, safety, and efficacy of Ritonavir products.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. rjstonline.com [rjstonline.com]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Ritonavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiazolylmethyl ritonavir (B1064) is recognized primarily as a degradation product and analogue of ritonavir, a potent antiretroviral agent.[1][2][3] While specific antiviral research focusing solely on desthiazolylmethyl ritonavir is limited, its structural similarity to ritonavir suggests its potential investigation within the broader context of antiviral drug discovery, particularly as a protease inhibitor or a pharmacokinetic enhancer. Ritonavir itself is a well-established HIV-1 protease inhibitor and a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6][7] This latter property has led to its widespread use as a pharmacokinetic booster for other protease inhibitors in the treatment of HIV and, more recently, in combination with nirmatrelvir (B3392351) (Paxlovid) for COVID-19.[6][8][9][10]
These application notes provide a comprehensive overview of the methodologies and experimental protocols relevant to the study of ritonavir and its analogues, such as this compound, in an antiviral research setting.
Data Presentation: Antiviral Activity and CYP3A4 Inhibition of Ritonavir
The following table summarizes key quantitative data for ritonavir, which serves as a benchmark for the evaluation of its analogues.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | HIV-1 Protease | 0.02 µM | Recombinant HIV-1 protease assay | [4] |
| EC50 | HIV-1 (in vitro) | 0.07 µM | MT-4 cells, HIV-1 IIIB strain | [4] |
| Ki | CYP3A4 | 0.2 µM | Human liver microsomes | [4] |
| IC50 | CYP3A4 (BFC hydroxylase activity) | Varies (co- vs. pre-incubation) | Recombinant CYP3A4, 7-benzyloxy-4-(trifluoromethyl) coumarin (B35378) substrate | [4] |
Experimental Protocols
HIV-1 Protease Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of compounds against HIV-1 protease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay buffer.
-
Add the fluorogenic substrate to each well.
-
Initiate the reaction by adding recombinant HIV-1 protease to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Activity Assay (MTT Assay)
This protocol is used to evaluate the antiviral efficacy of a compound in a cellular model of HIV-1 infection.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in protecting cells from HIV-1 induced cytopathic effects.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
HIV-1 viral stock (e.g., IIIB strain)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period corresponding to peak viral cytopathic effect (e.g., 4-5 days).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
CYP3A4 Inhibition Assay
This protocol assesses the inhibitory potential of a compound against the metabolic activity of CYP3A4.
Objective: To determine the IC50 of a test compound against CYP3A4 activity.
Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl) coumarin - BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the test compound with human liver microsomes or recombinant CYP3A4 in potassium phosphate buffer.
-
Add the CYP3A4 substrate (BFC).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the formation of the fluorescent metabolite.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition by Ritonavir Analogues.
Caption: Experimental Workflow for CYP3A4 Inhibition Assay.
Caption: Pharmacokinetic Boosting by Ritonavir Analogues via CYP3A4 Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 256328-82-2 [chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ritonavir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide laboratory professionals in the effective use of Ritonavir EP Impurity L. This document provides detailed methodologies for the application of this impurity as a reference standard in analytical testing, as well as protocols for investigating its potential biological activities.
Introduction
Ritonavir EP Impurity L, chemically known as (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl]oxazolidin-2-one, is a known impurity of the antiretroviral drug Ritonavir.[1][2] In pharmaceutical development and quality control, the use of well-characterized impurity standards is crucial for the accurate identification and quantification of impurities in drug substances and products.[3][4] This ensures the safety, efficacy, and quality of the final pharmaceutical product. Ritonavir EP Impurity L is primarily utilized as a reference standard in analytical method development, validation, and routine quality control testing of Ritonavir.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of Ritonavir EP Impurity L is provided in the table below. This information is essential for its proper handling, storage, and use in the laboratory.
| Property | Value | Reference |
| Chemical Name | (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl]oxazolidin-2-one | [1][2] |
| Synonyms | Desthiazolylmethyl Ritonavir; Ritonavir Oxazolidinone Derivative | [1] |
| CAS Number | 256328-82-2 | [1][5] |
| Molecular Formula | C₃₃H₄₃N₅O₄S | [5][6] |
| Molecular Weight | 605.79 g/mol | [6] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO (with sonication), and Methanol. | [7] |
| Storage | Store at 2-8°C. | [8] |
Application as an Analytical Reference Standard
The primary application of Ritonavir EP Impurity L is as a reference standard for the identification and quantification of this specific impurity in Ritonavir drug substance and drug products using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Quantification of Ritonavir EP Impurity L in a Ritonavir Sample by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the separation and quantification of Ritonavir EP Impurity L.
3.1.1. Materials and Reagents
-
Ritonavir EP Impurity L Reference Standard
-
Ritonavir Active Pharmaceutical Ingredient (API) test sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Ammonium Acetate in Water : Methanol (55:45, v/v) |
| Mobile Phase B | Acetonitrile : Methanol (30:70, v/v) |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 35 | |
| 40 | |
| 50 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
3.1.3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution of Ritonavir EP Impurity L (100 µg/mL): Accurately weigh approximately 10 mg of Ritonavir EP Impurity L Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
-
Test Solution (1000 µg/mL of Ritonavir): Accurately weigh approximately 100 mg of the Ritonavir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
3.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the chromatogram. The retention time of Ritonavir EP Impurity L will be determined from this injection.
-
Inject the Test Solution and record the chromatogram.
-
Identify the peak corresponding to Ritonavir EP Impurity L in the Test Solution chromatogram by comparing the retention time with that of the Standard Solution.
-
Calculate the amount of Ritonavir EP Impurity L in the test sample using the formula:
% Impurity L = (Area of Impurity L in Test / Area of Impurity L in Standard) x (Concentration of Standard / Concentration of Test) x 100
3.1.5. System Suitability
The system suitability should be checked before analysis. The parameters should meet the following criteria:
-
Tailing factor for the Ritonavir peak: Not more than 2.0.
-
Theoretical plates for the Ritonavir peak: Not less than 2000.
-
Relative Standard Deviation (RSD) for replicate injections of the Standard Solution: Not more than 2.0%.
Experimental Workflow Diagram
References
- 1. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Ritonavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. chromatoscientific.com [chromatoscientific.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chembk.com [chembk.com]
- 8. Ritonavir EP Impurity L - Daicel Pharma Standards [daicelpharmastandards.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir Impurity L in the European Pharmacopoeia, is a potential impurity in the bulk manufacturing of Ritonavir, a critical antiretroviral medication.[1] The rigorous quantification of such impurities is paramount to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantitative analysis of Desthiazolylmethyl ritonavir in bulk drug substances using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the analysis of Ritonavir and its related compounds and are intended for research and quality control purposes.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | 256328-82-2 | C33H43N5O4S | 605.80 g/mol |
Analytical Methodologies
The primary method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers the necessary selectivity and sensitivity to separate and quantify this impurity from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is crucial for resolving this compound from Ritonavir and other potential degradation products. The following protocol is a general method that should be validated for the specific purpose of quantifying this compound.
Experimental Protocol: HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted. A gradient elution is typically employed to achieve optimal separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[2] |
| Relative Retention Time | Approximately 0.8 relative to Ritonavir[1] |
3. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components in a suitable ratio (e.g., Acetonitrile:Water 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration. The use of a certified reference standard, such as that included in the USP Ritonavir Related Compounds Mixture RS, is recommended.[3][4]
-
Standard Solution: Prepare a series of dilutions from the Standard Stock Solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Ritonavir bulk drug sample in the diluent to a suitable concentration.
4. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters. These typically include:
-
Tailing factor for the Ritonavir peak: Not more than 2.0.
-
Theoretical plates for the Ritonavir peak: Not less than 2000.
-
Resolution between Ritonavir and this compound peaks: Not less than 1.5.
5. Analysis: Inject the standard solutions and the sample solution into the chromatograph and record the peak areas.
6. Calculation: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Quantitative Data Summary
The following table summarizes representative validation parameters for an HPLC method for the analysis of Ritonavir impurities. These values should be established during the validation of the method for this compound.
| Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 10.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01% of sample concentration |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03% of sample concentration |
Visualizations
Experimental Workflow for HPLC Analysis
References
A Note on Desthiazolylmethyl Ritonavir (B1064): It is important to clarify that Desthiazolylmethyl ritonavir is recognized as a degradation product and impurity of Ritonavir.[1][2] As such, the body of scientific research related to COVID-19 therapeutics has focused on the parent compound, Ritonavir, due to its established pharmacological activity. These application notes and protocols will, therefore, detail the use of Ritonavir in the context of COVID-19 research.
Application Notes
Ritonavir, an antiretroviral medication initially developed to treat HIV/AIDS, has been repurposed as a critical component in the treatment of COVID-19.[3] Its primary role in this context is not as a direct antiviral agent against SARS-CoV-2, but as a pharmacokinetic enhancer, or "booster," for other antiviral drugs, most notably Nirmatrelvir (B3392351) in the combination therapy Paxlovid.[4][5][6]
Mechanism of Action in COVID-19 Therapy
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in the liver and intestines and is responsible for the metabolism of many drugs.[7][8] In the context of COVID-19 treatment with Paxlovid, Ritonavir's inhibition of CYP3A4 slows the breakdown of Nirmatrelvir.[4][5][6] This action increases the plasma concentration and prolongs the half-life of Nirmatrelvir, allowing it to maintain therapeutic levels and effectively inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[6][9] The Mpro is essential for viral replication, and its inhibition prevents the virus from producing functional proteins necessary for its life cycle.[7][9]
Clinical Efficacy of Nirmatrelvir/Ritonavir (Paxlovid)
Clinical trials have demonstrated the efficacy of Nirmatrelvir/Ritonavir in treating mild-to-moderate COVID-19 in patients at high risk of progressing to severe disease. The EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a key Phase 2/3 study that evaluated the efficacy and safety of this combination.
| Endpoint (Through Day 28) | Nirmatrelvir/Ritonavir (N=1039) | Placebo (N=1046) | Relative Risk Reduction |
| COVID-19-related Hospitalization or Death | 8 (0.8%) | 66 (6.3%) | 89.1% |
| COVID-19-related Hospitalization | 8 (0.8%) | 65 (6.2%) | - |
| Death | 0 | 12 (1.1%) | - |
| Data from the EPIC-HR clinical trial for non-hospitalized, high-risk adult patients with COVID-19.[3][10] |
In unvaccinated high-risk individuals with COVID-19, treatment with nirmatrelvir/ritonavir within five days of symptom onset has been shown to reduce the risk of hospitalization or death by 88%.[4]
Experimental Protocols
Protocol 1: Synthesis of Ritonavir
This protocol outlines a general synthetic route for Ritonavir, based on processes described in patent literature.[5][11][12] This process involves several stages, starting from the condensation of valine.
Materials:
-
Valine
-
Bis-trichloromethyl carbonate (BTC)
-
(2S,3S,5S)-2-amino-3-hydroxy-5-(N,N-dibenzylamino)-1,6-diphenylhexane (Amine 1)
-
(2-isopropylthiazol-4-yl)-N-methylmethanamine (Compound 4)
-
(5-thiazolyl)methoxycarbonyl chloride (Compound 7)
-
Dioxane, Dichloromethane (B109758) (CH2Cl2), Ethyl acetate
-
Triethylamine
-
Pearlman's catalyst (Palladium hydroxide (B78521) on carbon)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K2CO3)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Stage (a): Synthesis of Val-NCA (Intermediate 2)
-
Condense valine with bis-trichloromethyl carbonate in an aprotic organic solvent such as dioxane at a temperature ranging from 20°C to the reflux temperature of the solvent.[5]
-
-
Stage (b): Synthesis of Intermediate 3
-
React the resulting Val-NCA (Intermediate 2) with Amine 1 in a non-polar organic solvent like dichloromethane at a temperature between -30°C and 0°C.[5]
-
-
Stage (c): Synthesis of Intermediate 5
-
React Intermediate 3 with bis-trichloromethyl carbonate, followed by the addition of (2-isopropylthiazol-4-yl)-N-methylmethanamine (Compound 4).[11]
-
-
Stage (d): Deprotection to form Intermediate 6
-
Subject the primary amine group of Intermediate 5 to deprotection to remove the two benzyl (B1604629) groups. This is typically achieved through hydrogenation using a catalyst like Pearlman's catalyst in a solvent such as acetic acid.[11]
-
After the reaction, filter the catalyst and remove the solvent. Dissolve the crude product in water, adjust the pH to 8 with NaOH, and extract with an organic solvent like CH2Cl2.[11]
-
-
Stage (e): Synthesis of Ritonavir
-
React the deprotected amine (Intermediate 6) with (5-thiazolyl)methoxycarbonyl chloride (Compound 7) in a suitable solvent like ethyl acetate.[11]
-
The reaction mixture is typically heated (e.g., at 60°C for 12 hours).[11]
-
After the reaction, perform a work-up which may include washing with aqueous potassium carbonate solution and saturated sodium chloride solution.[11]
-
Purify the crude product by flash chromatography on silica gel to obtain pure Ritonavir.[11]
-
Protocol 2: In Vitro Antiviral Activity Assay against SARS-CoV-2
This protocol describes a general method for evaluating the in vitro antiviral activity of a compound against SARS-CoV-2 using a cytopathic effect (CPE) reduction assay or a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines like A549-ACE2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., Ritonavir)
-
SARS-CoV-2 viral stock
-
96-well plates
-
Crystal Violet staining solution
-
Formaldehyde
Procedure:
-
Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired test concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plates.
-
Add the prepared compound dilutions to the respective wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
-
Viral Infection:
-
Add a standardized amount of SARS-CoV-2 to the wells (except for the cell control wells) at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.
-
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay:
-
After incubation, fix the cells with formaldehyde.
-
Stain the cells with a crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the optical density (OD) using a plate reader. The OD is proportional to the number of viable cells.
-
-
Plaque Reduction Assay:
-
After an initial incubation period with the virus, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
After further incubation, fix and stain the cells to visualize and count the plaques.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
-
Protocol 3: RP-HPLC Method for Ritonavir Analysis
This protocol provides a general method for the analysis of Ritonavir, often in combination with other antivirals like Nirmatrelvir, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II liquid chromatograph or equivalent.[12]
-
Column: Agilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µm) or equivalent.[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common ratio is Water:Methanol (35:65, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 250 nm.[12]
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of Ritonavir reference standard in a suitable diluent (e.g., the mobile phase) to prepare a standard stock solution (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range (e.g., 8–12 µg/mL for Ritonavir).[12]
-
-
Preparation of Sample Solutions:
-
For bulk drug analysis, dissolve a known amount of the sample in the diluent to obtain a concentration within the calibration range.
-
For dosage forms (e.g., tablets), grind a number of tablets to a fine powder. Dissolve an amount of powder equivalent to a single dose in the diluent, sonicate to ensure complete dissolution, and filter the solution before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Identify the Ritonavir peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Ritonavir in the sample by comparing its peak area to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. paxlovidhcp.com [paxlovidhcp.com]
- 3. Table 2, Summary of Key Results From the Pivotal Study and RCT Evidence - Nirmatrelvir-Ritonavir (Paxlovid) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of Ritonavir [quickcompany.in]
- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Trials Snapshots: PAXLOVID | FDA [fda.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the in-house synthesis of Desthiazolylmethyl ritonavir (B1064), a known impurity and analogue of the HIV protease inhibitor, Ritonavir. The synthesis is based on established principles of peptide coupling and adapts known routes for Ritonavir synthesis. This protocol outlines the preparation of key intermediates, the final coupling reaction, and methods for purification and characterization. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Visual diagrams of the synthetic workflow and the relevant biological signaling pathways are included to aid in comprehension.
Introduction
Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer for other protease inhibitors. Desthiazolylmethyl ritonavir, also known as Ritonavir Impurity L, lacks the terminal 5-thiazolylmethyl group of the parent drug. The ability to synthesize this compound in-house is valuable for various research purposes, including its use as a reference standard in impurity profiling of Ritonavir drug products, and for structure-activity relationship (SAR) studies to understand the contribution of the thiazolyl moiety to the biological activity of Ritonavir.
This protocol provides a plausible and detailed method for the laboratory-scale synthesis of this compound, starting from commercially available precursors. The synthesis involves the preparation of two key intermediates: the diamino alcohol core, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, and the activated valine derivative, N-[[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine. These intermediates are then coupled to yield the target compound.
Synthesis Pathway Overview
The overall synthetic strategy is a convergent synthesis, which involves the separate synthesis of two complex fragments that are later joined to form the final product. This approach is generally more efficient and allows for easier purification of intermediates.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Intermediate 1: (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol
The synthesis of the diamino alcohol core can be achieved from L-phenylalanine through a multi-step process involving the formation of an enaminone followed by stereoselective reduction. The following is a summarized protocol based on literature procedures.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| L-Phenylalanine | C9H11NO2 | 165.19 |
| Benzyl (B1604629) chloride | C7H7Cl | 126.58 |
| Potassium carbonate | K2CO3 | 138.21 |
| Sodium amide | NaNH2 | 39.01 |
| Acetonitrile (B52724) | C2H3N | 41.05 |
| Sodium borohydride (B1222165) | NaBH4 | 37.83 |
| Methanesulfonic acid | CH4O3S | 96.11 |
| (S)-2-Methyl-CBS-oxazaborolidine | C18H20BNO | 277.17 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 |
| Ethyl acetate (B1210297) (EtOAc) | C4H8O2 | 88.11 |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 |
Protocol:
-
N,N-Dibenzylation of L-Phenylalanine: To a solution of L-phenylalanine in a suitable solvent such as tetrahydrofuran, add benzyl chloride and a base like potassium carbonate. Heat the reaction mixture to facilitate the reaction.
-
Formation of the Enaminone: The dibenzylated phenylalanine is then reacted with sodium amide in acetonitrile to form the corresponding enaminone intermediate.
-
Stereoselective Reduction: The key stereoselective reduction of the enaminone is performed using a chiral reducing agent system, such as sodium borohydride in the presence of methanesulfonic acid and a catalytic amount of (S)-2-methyl-CBS-oxazaborolidine, in a solvent like THF at low temperatures (e.g., 0-10 °C).
-
Work-up and Purification: After the reaction is complete, the mixture is quenched and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol.
Expected Yield: ~37% from L-phenylalanine.
Synthesis of Intermediate 2: N-[[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine
This intermediate is synthesized by the reaction of L-valine with a derivative of 2-isopropyl-4-(methylaminomethyl)thiazole.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| L-Valine methyl ester hydrochloride | C6H14ClNO2 | 167.63 |
| 2-isopropyl-4-(methylaminomethyl)thiazole | C8H14N2S | 170.28 |
| Triphosgene (B27547) (bis(trichloromethyl) carbonate) | C3Cl6O3 | 296.75 |
| Triethylamine (TEA) | C6H15N | 101.19 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 |
| Sodium hydroxide (B78521) (NaOH) | NaOH | 40.00 |
Protocol:
-
Formation of the Activated Valine Derivative: In a flask, dissolve L-valine methyl ester hydrochloride in dichloromethane and add triethylamine. To this solution, add a solution of triphosgene in DCM at a low temperature (e.g., 0 °C).
-
Coupling with Thiazole Derivative: To the activated valine derivative, add 2-isopropyl-4-(methylaminomethyl)thiazole. Allow the reaction to proceed at room temperature.
-
Hydrolysis of the Ester: After the coupling reaction is complete, the methyl ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and a suitable organic solvent.
-
Work-up and Purification: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.
Expected Yield: High, typically >80%.
Final Synthesis of this compound
This final step involves the peptide coupling of the two synthesized intermediates.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol | C18H24N2O | 284.40 |
| N-[[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine | C14H23N3O3S | 313.42 |
| N,N'-Diisopropylcarbodiimide (DIC) | C7H14N2 | 126.20 |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 |
| Cyclopentyl methyl ether (CPME) | C6H12O | 100.16 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 |
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve N-[[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine and (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol in a suitable solvent such as cyclopentyl methyl ether or dichloromethane.
-
Addition of Coupling Agents: Add N,N-diisopropylethylamine (DIPEA) as a base, followed by the dropwise addition of N,N'-diisopropylcarbodiimide (DIC) as the coupling agent at room temperature (25-28 °C).
-
Reaction Monitoring: The reaction is stirred for approximately 6-7 hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel.
Expected Yield: 70-85%.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for assessing the purity of the synthesized this compound and for its quantification.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Monobasic potassium phosphate (B84403) (pH 3.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to elute the compound and impurities |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
A standard solution of this compound is prepared by dissolving a known amount in the mobile phase. The synthesized sample is also dissolved in the mobile phase to a similar concentration.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compound. The spectra should be compared with data for known Ritonavir impurities if available.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C33H43N5O4S, MW: 605.80 g/mol ).
Signaling Pathway
Ritonavir's primary mechanism of action is the inhibition of HIV protease. Additionally, it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.
Caption: Mechanism of action of Ritonavir and its analogues.
Data Summary
Table 1: Summary of Synthesis Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Synthesis of Diamino alcohol core | L-Phenylalanine, NaBH4, CBS catalyst | THF | 0-10 | 1-2 | ~37 | >95% |
| 2 | Synthesis of Valine derivative | L-Valine methyl ester, Triphosgene | DCM | 0-25 | 4-6 | >80 | >98% |
| 3 | Final Coupling | Intermediates 1 & 2, DIC, DIPEA | CPME | 25-28 | 6-7 | 70-85 | >99% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C33H43N5O4S |
| Molecular Weight | 605.80 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water |
Safety Precautions
-
All synthesis steps should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Triphosgene is highly toxic and should be handled with extreme caution.
-
Strong acids and bases should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.
Conclusion
The protocol described provides a comprehensive guide for the in-house synthesis of this compound. By following these detailed procedures, researchers can reliably produce this compound for use as an analytical standard or for further biological evaluation. The provided diagrams and data tables serve to facilitate the understanding and execution of this synthetic work.
Introduction
Ritonavir (B1064) is an antiretroviral protease inhibitor used to treat HIV infection. To ensure its efficacy and safety, it is crucial to employ a validated stability-indicating assay method (SIAM) for its quantification in bulk drug and pharmaceutical dosage forms. A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Ritonavir.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Ritonavir from its potential degradation products. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M Phosphoric Acid (55:45, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 237 nm or 210 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M solution of phosphoric acid in HPLC grade water. Mix with acetonitrile in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[1]
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Ritonavir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 25-150 µg/mL.[2]
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of Ritonavir and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for a specified time to ensure complete dissolution of the drug, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to ICH guidelines for system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 | Tailing factor: ~1.2; Theoretical plates: > 5000[1] |
| Specificity | No interference from blank, excipients, or degradation products at the retention time of Ritonavir. | The method is specific for Ritonavir.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.999 over the range of 25-150 µg/mL[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.3% - 100.6%[2] |
| Precision (% RSD) | Intra-day & Inter-day RSD ≤ 2.0% | Intra-day RSD < 0.5%; Inter-day RSD < 1.0%[2] |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL[3] |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL[3] |
| Robustness | %RSD of results should be ≤ 2.0% for minor changes in method parameters. | The method is robust for small variations in flow rate and mobile phase composition.[4] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for a specified period (e.g., 6 hours).[6] Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for a specified period (e.g., 6 hours).[6] Neutralize the solution with an equivalent amount of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature or elevated temperature for a specified period.[6]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80 °C) for a specified period.[7]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified period.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 6 h[6] | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 6 h[6] | Extensive degradation observed.[6] |
| Oxidative Degradation | 30% H₂O₂, 60 °C, 6 h[6] | Moderate degradation observed. |
| Thermal Degradation | Dry heat, 60 °C, 24 h[7] | Minor degradation observed. |
| Photolytic Degradation | UV light | Degradation observed. |
The chromatograms from the forced degradation studies should show that the degradation product peaks are well-resolved from the parent Ritonavir peak, confirming the stability-indicating nature of the method.
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC assay of Ritonavir.
Caption: Logical relationship of the forced degradation study for Ritonavir.
References
- 1. jfda-online.com [jfda-online.com]
- 2. RP-HPLC method development and validation of ritonavir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. jchr.org [jchr.org]
Troubleshooting & Optimization
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor peak shape with Desthiazolylmethyl ritonavir (B1064). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for Desthiazolylmethyl ritonavir is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape issue for basic compounds like ritonavir and its derivatives and is often characterized by an asymmetric peak with a trailing edge.[1][2] The primary cause is typically secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is predicted to be a basic compound.[6] At a mid-range pH, basic compounds can be protonated and interact ionically with deprotonated, negatively charged silanol groups, leading to tailing.[1][7][8]
-
Solution: Lower the mobile phase pH to be at least 2 pH units below the pKa of the analyte.[9] This protonates the silanol groups, minimizing secondary interactions.[2][3][10] Conversely, operating at a high pH (e.g., > 9) can deprotonate the basic analyte, also reducing unwanted ionic interactions, but requires a pH-stable column.[11][12]
-
-
Use of an End-Capped Column: Standard silica-based columns have exposed silanol groups.
-
Solution: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small silane (B1218182) to render them inert.[1][3] This significantly reduces the sites available for secondary interactions.
-
-
Mobile Phase Additives: Sometimes pH adjustment alone is insufficient.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM).[5][10][13] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][14][15]
Q2: I am observing peak fronting for this compound. What does this indicate and what should I do?
A2: Peak fronting, where the peak is broader in the first half and narrower in the second, is less common than tailing but can still significantly impact quantification.[3][14]
Common Causes and Solutions:
-
Sample Overload: Similar to tailing, injecting too high a concentration or volume of the sample can lead to fronting.[3][14][16][17]
-
Poor Sample Solubility/Solvent Mismatch: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[3][4][16][18]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[19] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Collapse: A sudden physical change or void in the column packing can lead to peak fronting.[3][16] This can be caused by operating outside the column's recommended pH or temperature limits.
Q3: My this compound peak is split or appears as a doublet. What could be causing this?
A3: Split peaks can be one of the more challenging issues to diagnose as they can stem from both chemical and physical problems within the HPLC system.[3][20]
Troubleshooting Workflow:
-
Differentiate Between Co-elution and a Split Peak:
-
Action: Inject a smaller volume of your sample. If the split peak resolves into two distinct, smaller peaks, it is likely that you have two different components eluting very close to each other.[3][19][21] If the peak shape remains split but smaller, the issue is more likely instrumental or related to the column.
-
-
Check for Instrumental Issues (If All Peaks are Split):
-
Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the column packing, leading to a split peak for all analytes.[3][19][21]
-
Solution: Replace the column inlet frit or the entire column.[21]
-
-
Column Void: A void or channel in the column packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[3][20][21]
-
Solution: Replace the column.
-
-
Tubing and Connections: Improperly seated fittings or extra-column volume can cause peak distortion.[7][22]
-
Solution: Ensure all fittings are secure and that the tubing length and diameter are minimized.
-
-
-
Check for Method-Related Issues (If Only the Analyte Peak is Split):
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate on the column or behave erratically.[3][4]
-
Solution: Dissolve the sample in the mobile phase.
-
-
Temperature Mismatch: A large temperature difference between the injected sample and the column can sometimes lead to peak splitting.[21]
-
Solution: Ensure the sample and mobile phase are at the same temperature as the column compartment.
-
-
Data Presentation
Table 1: Summary of Common Peak Shape Problems and Solutions
| Peak Shape Problem | Common Causes | Recommended Solutions |
| Tailing | Secondary interactions with silanol groups[1][2][4], Mobile phase pH near analyte pKa[1], Column overload[4][15], Column contamination[4] | Lower mobile phase pH (for basic analytes)[2][3], Use an end-capped column[1], Add a competing base (e.g., TEA) to the mobile phase[10], Reduce sample concentration/injection volume[15] |
| Fronting | Sample overload (concentration or volume)[3][16][17], Sample solvent stronger than mobile phase[16][18], Poor sample solubility[3], Column collapse/void[3][16] | Reduce sample concentration/injection volume[3], Dissolve sample in mobile phase[19], Ensure sample is fully dissolved, Operate within column pH and temperature limits[3] |
| Splitting | Blocked column frit[3][21], Void in column packing[3][21], Injection solvent mismatch[3][4], Co-eluting impurity[19][21] | Replace column frit or column[21], Replace column[21], Inject sample in mobile phase[19], Reduce injection volume to check for co-elution[21] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. This compound CAS#: 256328-82-2 [chemicalbook.com]
- 7. support.waters.com [support.waters.com]
- 8. mdpi.com [mdpi.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. pharmaguru.co [pharmaguru.co]
- 15. maxisci.com [maxisci.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. support.waters.com [support.waters.com]
- 18. phenomenex.blog [phenomenex.blog]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. bio-works.com [bio-works.com]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. waters.com [waters.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Ritonavir impurities using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Question: I am observing poor resolution between Ritonavir and its known impurities. How can I improve the separation?
Answer:
Poor resolution is a common issue in the separation of Ritonavir and its structurally similar impurities. Here are several mobile phase optimization strategies to enhance separation:
-
Adjust the Mobile Phase pH: The ionization state of Ritonavir and its impurities, many of which have amine functional groups, is highly dependent on the pH of the mobile phase. A change in pH can significantly alter their retention times and selectivity. For basic compounds like Ritonavir, working at a pH 2-3 units below the pKa of the analytes can improve peak shape and resolution. It is recommended to study the effect of pH in the range of 2.5 to 7.0.[1][2] For instance, at a higher pH (e.g., 5.0-7.0), some impurities with acidic functional groups (like Impurity-3 with a carboxylic acid group) may elute earlier.[1]
-
Modify the Organic Modifier Ratio: The type and concentration of the organic solvent in the mobile phase are critical for achieving optimal separation.
-
Acetonitrile (B52724) vs. Methanol (B129727): These are the most common organic modifiers used. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity. Trying different ratios of acetonitrile and methanol can significantly impact the resolution of closely eluting peaks.
-
Solvent Strength: Increasing the percentage of the organic modifier will generally decrease the retention time of all components. A systematic evaluation of the organic modifier concentration is crucial.
-
-
Incorporate a Buffer: Using a buffer system is essential for maintaining a stable pH and achieving reproducible results. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention. While some studies suggest that buffer concentration has a minimal effect on retention and resolution for Ritonavir and its impurities, it is still a parameter that can be optimized, typically in the range of 10-50 mM.[1][3]
-
-
Consider Gradient Elution: Due to the wide range of polarities among Ritonavir and its various impurities and degradation products, an isocratic elution may not be sufficient to separate all peaks effectively. A gradient elution, where the mobile phase composition is changed during the run, can improve the resolution of complex mixtures and reduce analysis time.[4][5][6][7][8]
Question: My Ritonavir peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like Ritonavir is often due to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here’s how to troubleshoot this issue:
-
Optimize Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing the secondary interactions that cause peak tailing.[2]
-
Use a Suitable Buffer: A buffer helps to maintain a consistent low pH environment. Potassium dihydrogen phosphate is a common choice.[1][2]
-
Select an Appropriate Column:
-
End-capped Columns: Use a well-end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Polar-Embedded Columns: Columns with polar-embedded groups can provide alternative selectivity and improved peak shape for basic compounds.
-
-
Adjust Buffer Concentration: While a lower impact parameter, ensuring an adequate buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions.
Question: I am not able to separate a specific known impurity from the main Ritonavir peak (co-elution). What steps should I take?
Answer:
Co-elution is a significant challenge when dealing with process-related impurities that are structurally very similar to the parent drug.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
Fine-tune the pH: Even a small adjustment in the mobile phase pH (e.g., ± 0.2 units) can sometimes be enough to resolve closely eluting peaks, especially if the impurities have different pKa values from Ritonavir.
-
Implement a Shallow Gradient: A shallow gradient with a slow change in the organic modifier concentration around the elution time of the co-eluting peaks can enhance their separation.
-
Evaluate Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase, such as a phenyl or a cyano column, which can offer different retention mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Ritonavir impurity analysis?
A common starting point for developing a separation method for Ritonavir and its impurities is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to pH 3.5 with phosphoric acid) and an organic modifier like acetonitrile.[1] A gradient elution is often preferred to resolve impurities with a wide range of polarities.[6]
Q2: How does the choice of buffer affect the separation?
The primary role of the buffer is to control and maintain the pH of the mobile phase, which is critical for reproducible retention times and peak shapes of ionizable compounds like Ritonavir and its impurities.[1] The buffer choice can also influence the ionic strength of the mobile phase, which can have a minor effect on retention. Phosphate and acetate buffers are common choices due to their appropriate buffering ranges.[3]
Q3: When should I use an isocratic method versus a gradient method for impurity profiling?
-
Isocratic elution is simpler, requires less sophisticated equipment, and has shorter column re-equilibration times.[5] It is suitable for separating a few components with similar polarities. However, for complex samples with a wide range of polarities, it can lead to long analysis times and poor peak shapes for late-eluting compounds.[4][7]
-
Gradient elution is generally preferred for impurity profiling of Ritonavir because it involves separating the main drug from a variety of process-related and degradation impurities that can have significantly different polarities.[6][8] Gradient elution allows for the separation of both early and late-eluting impurities with good peak shape and within a reasonable run time.[4][5]
Q4: What are the common degradation pathways for Ritonavir, and how does this influence mobile phase selection?
Forced degradation studies show that Ritonavir is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[3][9][10][11][12] The degradation products formed can have a range of polarities. Therefore, the mobile phase and the chromatographic method must be stability-indicating, meaning it can separate the intact drug from all potential degradation products. This often necessitates the use of a gradient elution to resolve all peaks.[3][13]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time (RT) of Ritonavir and a Key Impurity
| pH of Mobile Phase (0.01 M KH2PO4 Buffer) | Ritonavir RT (min) | Impurity-3 RT (min) | Resolution (Rs) |
| 2.5 | 10.2 | 8.5 | 3.1 |
| 3.5 | 9.8 | 7.9 | 3.5 |
| 5.0 | 9.7 | 6.1 | 6.8 |
| 7.0 | 9.6 | 4.5 | >10 |
Note: Data is illustrative and based on trends reported in the literature. Actual retention times and resolution will vary depending on the specific column and other chromatographic conditions.[1]
Table 2: Comparison of Isocratic and Gradient Elution for Ritonavir Impurity Profiling
| Parameter | Isocratic Elution (60:40 ACN:Buffer) | Gradient Elution (10-70% ACN over 20 min) |
| Run Time | Can be long if late-eluting impurities are present. | Typically shorter for complex mixtures.[5] |
| Resolution | May have poor resolution for early or late-eluting peaks. | Generally provides better resolution across a wider polarity range.[4][8] |
| Peak Shape | Late-eluting peaks may be broad.[7] | Generally sharper peaks for all components. |
| Complexity | Simpler to set up and transfer. | More complex method development and requires system dwell volume consideration. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Ritonavir Impurity Separation
-
Chromatographic System: HPLC or UPLC system with a UV or PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 2.5 with phosphoric acid.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a suitable concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for Ritonavir impurity separation.
Caption: Key parameters for mobile phase optimization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. ijzi.net [ijzi.net]
- 15. ijper.org [ijper.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of Desthiazolylmethyl ritonavir (B1064), a base-catalyzed degradation product of ritonavir, in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is Desthiazolylmethyl ritonavir and why is it a concern?
This compound is a known impurity and a degradation product of ritonavir.[1] Its formation signifies the chemical instability of the ritonavir molecule, potentially impacting the safety and efficacy of the drug product. Regulatory agencies require the control and monitoring of such impurities to ensure the quality of pharmaceutical formulations.
Q2: What is the primary mechanism behind the formation of this compound?
The formation of this compound is primarily due to base-catalyzed hydrolysis.[1] Under alkaline conditions, the ritonavir molecule is susceptible to degradation, leading to the cleavage of the thiazolylmethyl group.
Q3: What are the key factors that promote the formation of this compound?
Several factors can accelerate the formation of this impurity:
-
High pH: Basic conditions are the primary driver for this degradation pathway.
-
Elevated Temperature: Increased temperature can accelerate the rate of the hydrolysis reaction.
-
Presence of Certain Excipients: Some formulation components can create a microenvironment that is more conducive to degradation.
-
Presence of Water: As it is a hydrolysis reaction, the presence of water is necessary.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve issues related to the formation of this compound during your formulation development experiments.
Issue 1: Unacceptable levels of this compound detected in a liquid formulation.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high this compound levels.
Corrective Actions:
-
pH Adjustment: The most critical factor is the pH of your formulation.
-
Recommendation: Maintain the pH of the formulation in the acidic range (ideally below 6.0). Ritonavir exhibits greater stability at lower pH values.
-
Action: Utilize a suitable buffering system to maintain the target pH throughout the product's shelf life.
-
-
Excipient Screening: Certain excipients may contribute to the degradation.
-
Recommendation: Conduct compatibility studies with individual excipients and ritonavir.
-
Action: Evaluate the impact of co-solvents like ethanol (B145695) and propylene (B89431) glycol, which are common in oral solutions.[2] Consider screening alternative solubilizers or reducing the concentration of potentially problematic excipients.
-
-
Temperature Control:
-
Recommendation: Process and store the formulation at controlled room temperature or under refrigeration, if appropriate for the dosage form.
-
Action: Avoid exposure to high temperatures during manufacturing, shipping, and storage.
-
Issue 2: Inconsistent formation of this compound across different batches.
Troubleshooting Workflow:
Figure 2: Workflow for addressing batch-to-batch inconsistency.
Corrective Actions:
-
Raw Material Control:
-
Recommendation: Ensure tight control over the specifications of all incoming raw materials, including excipients.
-
Action: Pay close attention to the pH and impurity profiles of excipients, as variations can impact the stability of the final product.
-
-
Process Parameter Control:
-
Recommendation: Standardize all manufacturing process parameters.
-
Action: Ensure consistent mixing times, temperature controls, and hold times for solutions.
-
-
Packaging and Storage:
-
Recommendation: Utilize appropriate packaging that protects the formulation from environmental factors.
-
Action: For light-sensitive formulations, use amber-colored containers.[2] Ensure consistent storage conditions for all batches.
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Base Hydrolysis)
This protocol is designed to intentionally degrade ritonavir to identify and quantify the formation of this compound.
Methodology:
-
Preparation of Ritonavir Stock Solution:
-
Accurately weigh and dissolve a known amount of ritonavir in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Base Hydrolysis:
-
Transfer a known volume of the ritonavir stock solution into a volumetric flask.
-
Add a specific volume of a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1N) to initiate degradation.[3]
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[3]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1N HCl).
-
Dilute the solution to the final volume with the mobile phase to be used in the analytical method.
-
-
Analysis:
-
Analyze the stressed sample using a validated stability-indicating HPLC or UPLC method.
-
Quantitative Data Summary (Example):
| Stress Condition | Ritonavir Assay (%) | This compound (%) | Total Impurities (%) |
| 0.1N NaOH, 60°C, 1 hr | 85.2 | 5.8 | 9.5 |
| 0.05N NaOH, 60°C, 1 hr | 92.1 | 2.3 | 4.1 |
| 0.1N NaOH, 40°C, 1 hr | 95.8 | 1.1 | 2.5 |
Protocol 2: Stability-Indicating HPLC Method for Quantification
This method is designed to separate and quantify ritonavir from its degradation products, including this compound.
Methodology:
-
Chromatographic Conditions (Example):
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a standard solution of ritonavir of a known concentration in the mobile phase.
-
Sample Solution: Dilute the formulation sample with the mobile phase to a suitable concentration.
-
-
System Suitability:
-
Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for theoretical plates, tailing factor, and reproducibility of peak areas).
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify this compound in the sample by comparing its retention time and peak area to a reference standard of the impurity, if available, or by using relative response factors.
-
Signaling Pathway of Degradation:
Figure 3: Simplified pathway of ritonavir degradation.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Desthiazolylmethyl ritonavir (B1064) (DTR).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of Desthiazolylmethyl ritonavir (DTR)?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, DTR.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of DTR in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This phenomenon can adversely affect the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: What are the primary causes of ion suppression for a compound like DTR in biological samples?
A2: Ion suppression is the more common matrix effect and can be caused by several factors:
-
Competition for Ionization: Co-eluting matrix components can compete with DTR for the available charge in the ion source, thereby reducing DTR's ionization efficiency.[1]
-
Changes in Droplet Properties: In electrospray ionization (ESI), which is commonly used for molecules like DTR, matrix components can alter the surface tension and viscosity of the droplets. This can hinder solvent evaporation and the release of DTR ions.[3]
-
Phospholipids (B1166683): In biological matrices like plasma, phospholipids are a major contributor to ion suppression. They often co-extract with the analytes and can elute in the same chromatographic window.[4][5]
Q3: How can I detect and quantify matrix effects in my DTR analysis?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of DTR is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the DTR baseline signal indicates the retention times of interfering components.[6]
-
Post-Extraction Spike Analysis (Quantitative): This method quantifies the extent of matrix effects. The response of DTR in a post-extraction spiked blank matrix sample is compared to the response of DTR in a neat solution at the same concentration. The difference between these responses reveals the degree of ion suppression or enhancement.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for DTR
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Implement a column wash procedure. If the problem persists, use a guard column or replace the analytical column. |
| Inappropriate Mobile Phase pH | The predicted pKa of DTR is approximately 12.4.[7] Ensure the mobile phase pH is at least 2 units away from the pKa to maintain a consistent ionic form. |
| Secondary Interactions with Column Hardware | For compounds that can chelate, interactions with stainless steel components can cause peak tailing. Consider using a metal-free or PEEK-lined column. |
Issue 2: Low Signal Intensity or Sensitivity for DTR
| Potential Cause | Troubleshooting Step |
| Ion Suppression | This is a primary suspect for low signal intensity. Proceed with the "Identifying and Mitigating Ion Suppression" workflow below. |
| Inefficient Ionization | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Given DTR's structure, ESI in positive mode is a logical starting point. |
| Poor Analyte Recovery | The chosen sample preparation method may not be efficiently extracting DTR. Evaluate the recovery of different sample preparation techniques (see "Comparison of Sample Preparation Techniques" table). |
| Suboptimal Mobile Phase | Ensure the mobile phase composition promotes efficient ionization. The use of small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can be beneficial. |
Issue 3: High Variability and Poor Reproducibility in DTR Quantification
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Matrix effects can vary between different lots of biological matrix. It is crucial to evaluate matrix effects using at least six different sources of the matrix. |
| Lack of an Appropriate Internal Standard (IS) | An IS is essential to compensate for variability. A stable isotope-labeled (SIL) version of DTR is the ideal IS. If a SIL-IS is unavailable, a structural analog that co-elutes and experiences similar matrix effects should be used. |
| Sample Preparation Variability | Ensure the sample preparation procedure is robust and consistently executed. Automated sample preparation can reduce variability. |
Workflow for Identifying and Mitigating Ion Suppression
Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating matrix effects in LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is one of the most effective ways to reduce matrix effects.[1][5] Below is an illustrative comparison of common techniques for the analysis of DTR from human plasma.
Note: The following data is a realistic example for guidance and may not represent actual experimental results.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 70 - 85 | 90 - 105 |
| Matrix Effect (%) | -45 (Suppression) | -20 (Suppression) | -10 (Suppression) |
| Reproducibility (%CV) | < 15 | < 10 | < 5 |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Suitability for DTR | Suitable for screening, but may have issues with reproducibility for quantitative assays due to significant matrix effects. | A good option that can provide cleaner extracts than PPT. Optimization of pH and solvent is crucial. | The most effective method for removing matrix interferences, leading to the best accuracy and precision. |
Relationship Between Sample Preparation and Matrix Components
Caption: Logical relationships between sample preparation techniques and their effectiveness in removing common matrix components.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for DTR in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound (DTR) reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water).
-
Your chosen sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of DTR in the initial mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step, spike the extracted matrix with the DTR reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for DTR in Set A (Peak AreaNeat).
-
Calculate the average peak area for DTR in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = ((Peak AreaMatrix / Peak AreaNeat) - 1) * 100
-
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -15% and +15% is generally considered acceptable.
-
Protocol 2: Protein Precipitation (PPT)
Objective: A rapid method for removing the bulk of proteins from a biological sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma).
-
Ice-cold precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard. A 3:1 ratio of solvent to sample is common.
Procedure:
-
Add 300 µL of ice-cold precipitation solvent (with IS) to 100 µL of the plasma sample in a microcentrifuge tube.
-
Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
Objective: To extract DTR from an aqueous biological matrix into an immiscible organic solvent, leaving behind many interfering components.
Materials:
-
Biological sample (e.g., 200 µL of plasma).
-
pH adjustment buffer (if necessary). DTR is a basic compound, so adjusting the sample pH to >10 will help ensure it is in its neutral form for extraction.
-
Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Internal standard.
Procedure:
-
Spike 200 µL of plasma with the internal standard.
-
Add a buffer to adjust the pH if necessary.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
Objective: A highly selective method to isolate DTR and remove a wide range of interfering matrix components.
Materials:
-
SPE cartridges (e.g., a mixed-mode cation exchange or reversed-phase sorbent would be a good starting point for DTR).
-
Biological sample (e.g., 500 µL of plasma).
-
Internal standard.
-
Wash and elution solvents.
Procedure:
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water or a buffer) through the cartridge.
-
Load: Load the pre-treated sample (plasma spiked with IS and potentially diluted) onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove weakly bound interferences. This step is critical for removing phospholipids and salts.
-
Elute: Pass an elution solvent through the cartridge to desorb and collect the DTR.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. This compound CAS#: 256328-82-2 [chemicalbook.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desthiazolylmethyl ritonavir (B1064). Our focus is to address common challenges and provide actionable guidance to improve the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is Desthiazolylmethyl ritonavir and how is it related to Ritonavir?
This compound is a primary degradation product of the antiretroviral drug Ritonavir.[1] It is formed through the base-catalyzed hydrolysis of the carbamate (B1207046) functional group in the Ritonavir molecule. Understanding its formation is crucial for both impurity profiling in Ritonavir synthesis and for the targeted synthesis of this specific analog for research purposes.
Q2: What is the general synthetic strategy to produce this compound?
The most direct method for synthesizing this compound is through the controlled degradation of Ritonavir under basic conditions. This involves the selective cleavage of the thiazolyl-methoxycarbonyl group from the main structure of Ritonavir. While typically considered an impurity to be minimized during Ritonavir production, reaction conditions can be optimized to maximize the formation of this compound.
Q3: What are the critical parameters that influence the yield of this compound?
The key parameters that significantly impact the yield of the synthesis include:
-
Choice and Concentration of Base: Stronger bases and higher concentrations generally accelerate the degradation of Ritonavir.
-
Reaction Temperature: Elevated temperatures can increase the rate of hydrolysis but may also lead to the formation of other degradation byproducts.
-
Solvent System: The choice of solvent can influence the solubility of Ritonavir and the effectiveness of the base.
-
Reaction Time: Sufficient time is required for the hydrolysis to proceed to completion, but prolonged reaction times can lead to further degradation.
Q4: What are the common impurities encountered in the synthesis of this compound?
Besides unreacted Ritonavir, other potential impurities can arise from further degradation of the molecule. Forced degradation studies of Ritonavir have identified several other degradation products under hydrolytic, oxidative, and photolytic stress.[2][3][4] Under basic conditions, side reactions may include hydrolysis of the amide bonds or epimerization at chiral centers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of Ritonavir. | - Increase the concentration of the base (e.g., NaOH, K₂CO₃).- Elevate the reaction temperature (e.g., 50-70°C).[5]- Extend the reaction time. Monitor the reaction progress by HPLC. |
| Formation of other degradation byproducts. | - Optimize the reaction temperature; avoid excessive heat.- Use a milder base or lower concentration to improve selectivity.- Ensure an inert atmosphere if oxidative byproducts are detected. | |
| Issues with starting material (Ritonavir). | - Confirm the purity of the starting Ritonavir. Impurities in the starting material can lead to side reactions.- Ensure the correct polymorphic form of Ritonavir is used, as solubility can differ. | |
| Presence of Unreacted Ritonavir in the Final Product | Insufficient reaction time or base concentration. | - Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Increase the molar equivalent of the base. |
| Poor solubility of Ritonavir in the chosen solvent. | - Select a solvent or co-solvent system where Ritonavir is more soluble under the reaction conditions. | |
| Formation of Multiple Unidentified Impurities | Over-reaction or harsh reaction conditions. | - Reduce the reaction temperature and/or reaction time.- Use a weaker base or a lower concentration.- Consider a biphasic reaction system to control the reaction rate. |
| Instability of the product under the work-up conditions. | - Neutralize the reaction mixture carefully after completion.- Use mild extraction and purification techniques.- Avoid prolonged exposure to acidic or basic conditions during work-up. | |
| Difficulty in Purifying the Product | Co-elution of impurities with the desired product. | - Optimize the chromatographic purification method (e.g., change the solvent system, gradient, or stationary phase).- Consider recrystallization as an alternative or additional purification step. |
| Product instability on silica (B1680970) gel. | - Use a neutral or deactivated silica gel for chromatography.- Perform the purification quickly and at a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Base-Catalyzed Hydrolysis of Ritonavir
This protocol is a general guideline based on forced degradation studies of Ritonavir. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
Ritonavir
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methanol (B129727) or Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ritonavir in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., 0.1 M to 1 M NaOH) to the Ritonavir solution.[5]
-
Heat the reaction mixture to a controlled temperature (e.g., 60°C) and stir for a specified time (e.g., 1-24 hours).[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of Ritonavir.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Base-Catalyzed Degradation of Ritonavir
| Parameter | Condition 1 (Mild) | Condition 2 (Forced) | Expected Outcome |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | NaOH is a stronger base and will likely lead to faster degradation. |
| Concentration | 1 M | 0.1 N - 1 N | Higher concentration generally increases the reaction rate. |
| Temperature | Room Temperature | 60°C | Higher temperature accelerates the hydrolysis.[6] |
| Solvent | Methanol/Water | Ethanol/Water | Solvent choice affects solubility and reaction kinetics. |
| Reaction Time | 12 - 24 hours | 1 - 8 hours | Shorter time needed for stronger conditions. |
Note: The specific yields of this compound are not extensively reported in the literature under these specific conditions, as the focus has been on the degradation of Ritonavir itself. The above table provides a starting point for optimization.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Base-catalyzed hydrolysis of Ritonavir to yield this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
Welcome to the technical support center for the analysis of Ritonavir (B1064) and its related compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, particularly co-elution issues with Ritonavir and its degradants.
Troubleshooting Guides
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: I'm observing a shoulder on my main Ritonavir peak. How can I confirm if it's a co-eluting degradant and resolve it?
Answer:
A peak shoulder is a common sign of co-elution.[1] The first step is to confirm peak purity, followed by systematic method optimization to improve resolution.
Experimental Protocol: Peak Purity Analysis and Method Optimization
-
Peak Purity Assessment (if using a DAD/PDA detector):
-
Utilize the peak purity analysis function in your chromatography software. This tool assesses the spectral homogeneity across the peak.[1]
-
A "pure" peak will exhibit spectrally identical slices from the upslope, apex, and downslope. Spectral differences indicate the presence of a co-eluting impurity.[1]
-
-
Systematic Method Adjustments:
-
If co-elution is confirmed, modify the chromatographic parameters in a logical sequence. A general workflow is outlined below.
-
Modify Mobile Phase Strength: For reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase by 5-10%. This increases retention and can improve the separation between Ritonavir and more polar degradants.[1]
-
Adjust pH: The pH of the mobile phase can significantly alter the retention of ionizable compounds. Adjust the mobile phase pH by ±1 unit, ensuring it remains within the stable range for your column (typically pH 2-8 for silica-based columns).
-
Change Organic Modifier: If using methanol (B129727), try switching to acetonitrile or vice-versa. These solvents offer different selectivities and can alter the elution order and separation of compounds.
-
Modify Gradient Slope (for Gradient Methods): Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This provides more time for separation to occur and is effective for resolving closely eluting peaks.[2]
-
Select a Different Column: If mobile phase adjustments are insufficient, changing the stationary phase is the next step. Consider a column with a different chemistry (e.g., a Phenyl-Hexyl or a Cyano phase) or a different particle size/length to alter selectivity and efficiency.
-
Question 2: My method shows significant peak tailing for Ritonavir, which is masking low-level impurities. What are the causes and solutions?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.
Experimental Protocol: Diagnosing and Mitigating Peak Tailing
-
Check for Column Contamination:
-
First, disconnect the column and flush the HPLC system to ensure the instrument is clean.
-
If the problem persists, reverse-flush the column with a strong solvent (if the manufacturer's instructions permit). Strongly retained contaminants often cause peak distortion.[3]
-
-
Evaluate Mobile Phase pH:
-
Ritonavir has basic nitrogen atoms. If the mobile phase pH is too close to the pKa of these groups, it can lead to peak tailing due to interactions with residual silanols on the column packing material.
-
Lower the pH of the mobile phase (e.g., to pH 3.0) using an appropriate buffer like phosphate (B84403) or formate (B1220265) to ensure Ritonavir is fully protonated and less likely to interact with silanols.[2]
-
-
Use Mobile Phase Additives:
-
Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol (B1196071) sites on the stationary phase, reducing secondary interactions and improving peak shape.
-
-
Assess for Column Overload:
-
Inject a series of decreasing concentrations of your Ritonavir standard. If peak shape improves at lower concentrations, you may be overloading the column. Reduce the injection volume or the sample concentration.[4]
-
Frequently Asked Questions (FAQs)
What are the common degradants of Ritonavir?
Ritonavir is susceptible to degradation under various stress conditions as outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6] Forced degradation studies have shown that it degrades under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal conditions.[7][8] One study identified eight distinct degradation products via LC-MS/MS.[7][8] The major metabolite identified in vivo is the isopropylthiazole oxidation metabolite (M-2), which has antiviral activity similar to the parent drug.[9]
Which HPLC/UPLC columns are most effective for separating Ritonavir from its degradants?
Stability-indicating methods for Ritonavir predominantly use reverse-phase C18 columns.[5][7] These columns provide a good balance of hydrophobicity to retain Ritonavir while allowing for the separation of its various degradants. Specific examples that have been successfully used include Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) and Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).[7][10] For higher throughput and efficiency, UPLC columns with smaller particle sizes (e.g., 1.8 µm) are also effective.[11]
What are typical mobile phase compositions for Ritonavir analysis?
A common approach involves a binary mobile phase of an aqueous buffer and an organic modifier.
-
Aqueous Phase: Often consists of 0.05 M phosphoric acid or a buffer adjusted to a specific pH (e.g., pH 3.0).[10][12]
-
Organic Phase: Acetonitrile and methanol are the most common organic modifiers.[10][13]
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (composition changes over time) methods have been developed. A gradient elution is often preferred for stability-indicating methods to ensure the separation of degradants with a wide range of polarities.[5][13]
Data and Methods
The following tables summarize validated analytical methods for the separation of Ritonavir and its degradants, providing a starting point for method development and troubleshooting.
Table 1: Comparison of Chromatographic Methods for Ritonavir Analysis
| Parameter | Method 1[10] | Method 2[14] | Method 3[7][8] | Method 4[13] |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Agilent TC C18 (2) (250 x 4.6 mm, 5 µm) | Waters XTerra C18 (250 x 4.6 mm, 5 µm) | Cosmosil C18 (100 x 2.1 mm, 10 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) | Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) | Water : Methanol : Acetonitrile (40:20:40, v/v/v) | Methanol : Water (Gradient) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified | 0.8 mL/min |
| Detection (UV) | 210 nm | 240 nm | Not Specified | 239 nm |
| Retention Time | 4.82 min | 4.35 min | Not Specified | 5.1 min |
Visual Guides
Diagram 1: Troubleshooting Workflow for Co-elution
This diagram outlines a logical workflow for diagnosing and resolving peak co-elution issues during Ritonavir analysis.
Caption: A step-by-step decision tree for troubleshooting co-elution.
Diagram 2: Ritonavir Degradation Pathways
This diagram illustrates the primary stress conditions that lead to the degradation of Ritonavir, as identified in forced degradation studies.
Caption: Major stress factors leading to the formation of Ritonavir degradants.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. jfda-online.com [jfda-online.com]
- 11. ijper.org [ijper.org]
- 12. impactfactor.org [impactfactor.org]
- 13. jchr.org [jchr.org]
- 14. applications.emro.who.int [applications.emro.who.int]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges associated with ritonavir (B1064) stock solutions, with a focus on the formation of its degradation product, Desthiazolylmethyl ritonavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known degradation product and impurity of ritonavir.[1][2][3] It is also referred to as Ritonavir EP Impurity L.[1][2][3] Its presence in ritonavir stock solutions is an indicator of chemical instability and degradation of the parent compound.
Q2: What are the primary causes of ritonavir degradation in stock solutions?
Ritonavir is susceptible to degradation under several conditions, primarily hydrolytic (acidic, alkaline, and neutral), and to a lesser extent, oxidative stress.[4] It is generally found to be stable under thermal and photolytic stress.[4] The formation of different polymorphs can also affect the stability and solubility of ritonavir.[5]
Q3: What are the recommended solvents for preparing ritonavir stock solutions?
Ritonavir is practically insoluble in water.[6] For analytical purposes, solvents such as methanol (B129727), acetonitrile, or a mixture of these with a buffer are commonly used.[7][8][9][10] this compound is slightly soluble in Chloroform, DMSO (with sonication), and Methanol.[3][11][12] The choice of solvent can impact the stability and solubility of the solution.
Q4: What are the ideal storage conditions for ritonavir and this compound stock solutions?
For short-term storage (days to weeks), refrigeration at 2-8°C is often recommended.[1][5] For long-term storage (months to years), freezing at -20°C is advisable.[1] Solutions should be stored in a dry, dark environment to minimize degradation.[1]
Q5: How can I detect this compound and other degradation products in my stock solution?
The most common method for detecting and quantifying ritonavir and its degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[4][7][8][10] These methods can separate ritonavir from its impurities, allowing for their identification and quantification.
Troubleshooting Guides
Issue 1: Precipitation is observed in my ritonavir stock solution.
Possible Causes:
-
Low Solubility: The concentration of ritonavir may exceed its solubility limit in the chosen solvent. Ritonavir has poor aqueous solubility.[6][13]
-
Temperature Effects: Changes in temperature, especially cooling, can decrease the solubility and cause the compound to precipitate.
-
Polymorphism: The formation of a more stable, less soluble crystalline form (polymorph) of ritonavir can lead to precipitation over time.[5]
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution and sonicate to try and redissolve the precipitate.
-
Solvent consideration: If precipitation persists, consider preparing a new stock solution at a lower concentration or using a different solvent system with higher solubilizing power for ritonavir, such as a co-solvent system.
-
pH Adjustment: For aqueous-based solutions, adjusting the pH might improve solubility, as ritonavir's solubility is pH-dependent.[6]
Issue 2: My stock solution shows unexpected peaks during HPLC analysis.
Possible Causes:
-
Degradation: The presence of new peaks often indicates the degradation of ritonavir into impurities like this compound.[4] This can be caused by improper storage conditions (e.g., exposure to light, non-optimal temperature, or hydrolytic conditions).[4]
-
Contamination: The solvent or glassware used may have been contaminated.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the stock solution has been stored at the recommended temperature and protected from light.
-
Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a fresh stock solution under stress conditions (e.g., acid, base, oxidation) and compare the chromatograms.[4][7][10]
-
Prepare a Fresh Solution: Prepare a new stock solution using fresh, high-purity solvent and clean glassware to rule out contamination.
Quantitative Data Summary
Table 1: Forced Degradation Studies of Ritonavir
| Stress Condition | Reagent | Temperature | Duration | Observation |
| Acid Degradation | 0.1N HCl | 60°C | 1 hour | Degradation observed[7] |
| Base Degradation | 0.1N NaOH | 60°C | 1 hour | Degradation observed[7] |
| Thermal Degradation | - | 60°C | 24 hours | Stable[7] |
| Oxidative Degradation | 30% v/v H₂O₂ | 70°C | 0.5 hours | Degradation observed[9] |
Experimental Protocols
Protocol 1: Preparation of Ritonavir Stock Solution (for HPLC analysis)
Materials:
-
Ritonavir reference standard
-
HPLC-grade methanol
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of the ritonavir reference standard.
-
Transfer the weighed ritonavir into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Ritonavir
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of Methanol and Water is often effective.[7] A common starting point is a 90:10 (v/v) mixture of Methanol and Water.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 239 nm[7]
-
Column Temperature: 40°C[8]
-
Run Time: Sufficient to allow for the elution of the parent peak and any potential degradation products.
Visualizations
Caption: Simplified degradation pathway of Ritonavir.
Caption: Troubleshooting workflow for unstable stock solutions.
Caption: Factors affecting ritonavir stock solution stability.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C33H43N5O4S | CID 45038913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 256328-82-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Development and Palatability Assessment of Norvir® (Ritonavir) 100 mg Powder for Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. This compound CAS#: 256328-82-2 [chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. jpsionline.com [jpsionline.com]
Welcome to the technical support center for the analytical detection of Desthiazolylmethyl ritonavir (B1064). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the detection of Desthiazolylmethyl ritonavir, a known impurity and analogue of Ritonavir.
Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
Question: I am not seeing a discernible peak for this compound, or the signal-to-noise ratio is very low. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Below is a systematic troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Detailed Troubleshooting Steps:
-
Sample Preparation:
-
Analyte Stability: this compound, like Ritonavir, can be sensitive to pH and temperature. Ensure that the sample is processed and stored under conditions that prevent degradation.
-
Extraction Efficiency: The choice of extraction solvent is critical. A systematic evaluation of different organic solvents and pH conditions should be performed to ensure efficient extraction from the sample matrix.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[1][2] Consider sample cleanup techniques such as Solid Phase Extraction (SPE) to remove interfering substances.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly impact the retention and peak shape of this compound. For ESI-MS, volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are recommended to improve ionization.[3][4]
-
Column Chemistry: If poor retention or co-elution is suspected, consider a different column chemistry. For polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative to traditional reversed-phase chromatography.[5]
-
-
Mass Spectrometer Parameters:
-
Ionization Source Optimization: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone/fragmentor voltage, gas temperatures, and flow rates. These parameters can have a significant impact on signal intensity.
-
Collision Energy: Optimize the collision energy in MS/MS experiments to ensure efficient fragmentation and the generation of characteristic product ions.
-
-
Sensitivity Enhancement Techniques:
-
Chemical Derivatization: If the intrinsic ionization efficiency of this compound is low, consider chemical derivatization to introduce a more readily ionizable group.
-
Sample Enrichment: Techniques like Solid Phase Extraction (SPE) can be used to concentrate the analyte prior to LC-MS/MS analysis, thereby increasing the on-column amount and improving the signal.[6]
-
Issue 2: Poor Reproducibility of Results
Question: I am observing significant variability in the peak area and retention time of this compound across multiple injections. What could be the cause?
Answer:
Poor reproducibility can be frustrating and can compromise the validity of your quantitative data. The following logical relationship diagram outlines potential causes and solutions.
Logical Relationships in Poor Reproducibility
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. zefsci.com [zefsci.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. mdpi.com [mdpi.com]
- 6. US7632853B2 - Soluble, stable and concentrated pharmaceutical composition compromising ritonavir and process for preparing thereof - Google Patents [patents.google.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Desthiazolylmethyl ritonavir (B1064).
Frequently Asked Questions (FAQs)
Q1: What is Desthiazolylmethyl ritonavir?
A1: this compound, also known as Ritonavir EP Impurity L, is a known analogue and a base-catalyzed degradation product of the antiretroviral drug Ritonavir. It is often formed during the synthesis, formulation, or storage of Ritonavir under certain conditions.
Q2: Why is the isolation of this compound important?
A2: Isolating this compound is crucial for several reasons. It allows for its unequivocal structural characterization, assessment of its pharmacological and toxicological properties, and its use as a reference standard in analytical methods to quantify its presence in Ritonavir drug substance and product. Regulatory guidelines require the identification and characterization of impurities present above a certain threshold.[1]
Q3: Under what conditions is this compound typically formed?
A3: this compound is a base-catalyzed degradation product.[2] Forced degradation studies of Ritonavir have shown that its degradation products are formed under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.[3][4] Therefore, exposure of Ritonavir to high pH, elevated temperatures, or certain light conditions can lead to the formation of this impurity.[5][6]
Q4: What are the main challenges in isolating this compound?
A4: The primary challenges stem from its structural similarity to Ritonavir and other related impurities, which can lead to difficulties in chromatographic separation.[1] Other challenges include the potentially low concentration of the impurity in the bulk material and its potential for further degradation during the isolation process.[1]
Q5: What analytical techniques are suitable for monitoring the isolation of this compound?
A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for monitoring the separation of Ritonavir and its impurities.[7][8][9] UV-Visible spectroscopy can also be used for detection and quantification.[2] For structural elucidation after isolation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
Chromatographic Separation Issues
Q: I am observing poor resolution between this compound and the main Ritonavir peak in my preparative HPLC. What can I do?
A: Poor resolution is a common issue. Here are several strategies to improve it:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content will increase retention times and may improve resolution.
-
Change Organic Solvent: If you are using methanol (B129727), try acetonitrile, or vice versa. The change in selectivity can sometimes resolve co-eluting peaks.
-
Modify pH: Since you are separating closely related compounds, a small change in the pH of the aqueous phase can alter the ionization state of the molecules and significantly impact retention and selectivity. Ensure the pH is compatible with your column.
-
-
Modify Chromatographic Conditions:
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.
-
Use a Gradient Elution: A shallow gradient can effectively separate compounds with similar retention times.[10]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.[11]
-
Q: My target impurity peak is very small and difficult to detect for fractionation. How can I improve this?
A: When dealing with trace impurities, consider the following:
-
Use an Enriched Starting Material: If possible, use a batch of Ritonavir that has undergone forced degradation to increase the concentration of this compound.[12]
-
Increase Loading Volume: Techniques like large volume loading, where the sample is dissolved in a weak solvent, can help to concentrate the impurity at the head of the column.[11]
-
Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for this compound. Perform a UV scan of a partially purified fraction to determine its absorbance maximum. Analytical methods for Ritonavir often use wavelengths around 235-240 nm.[9][13]
Yield and Purity Issues
Q: My recovery of this compound after preparative HPLC is very low. What are the potential causes?
A: Low recovery can be due to several factors:
-
Compound Instability: The impurity itself might be degrading during the isolation process (e.g., due to pH, temperature, or light exposure). Try to work at lower temperatures and use light-protected vials.
-
Adsorption: The compound may be adsorbing to the column packing material or system components.
-
Inefficient Fraction Collection: Your fraction collector settings might be off. Ensure the delay volume is correctly calibrated to account for the tubing between the detector and the collection valve.
-
Poor Solubility: The compound may be precipitating in the collection tubes if the mobile phase is evaporated.
Q: The isolated fraction of this compound is not pure. What are the next steps?
A: Achieving high purity often requires multiple purification steps:
-
Re-chromatograph: Pool the impure fractions and run a second preparative HPLC, perhaps with a shallower gradient or a different column chemistry to remove the remaining impurities.[11]
-
Orthogonal Separation: Employ a different separation technique. For example, if you used Reverse-Phase HPLC, consider Supercritical Fluid Chromatography (SFC) for the second purification step, as it offers a different selectivity.[14]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final purification step.
Quantitative Data Summary
The following tables provide a summary of typical parameters that are relevant for the isolation of this compound.
Table 1: Reported RP-HPLC Analytical Method Parameters for Ritonavir and Impurities
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3][9][15] |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | [9][15] |
| Elution Mode | Isocratic or Gradient | [3][10] |
| Flow Rate | 1.0 - 1.2 mL/min | [9] |
| Detection | UV at ~235-240 nm | [9][13] |
Table 2: Solubility Data for Ritonavir (as an indicator for the impurity)
| Solvent | Solubility | Reference |
| Methanol | Freely Soluble | [2] |
| Acetonitrile | Freely Soluble | [2] |
| Chloroform | Slightly Soluble | N/A |
| DMSO | Slightly Soluble | N/A |
Experimental Protocols
Protocol 1: Generation of an Enriched Sample via Forced Degradation
This protocol describes a method to generate a starting material with an increased concentration of this compound.
-
Preparation of Ritonavir Solution: Prepare a stock solution of Ritonavir in a suitable solvent mixture, such as methanol and water.
-
Base-Induced Degradation: Adjust the pH of the Ritonavir solution to a basic condition (e.g., pH 10-12) using 0.1N NaOH.[13]
-
Incubation: Gently heat the solution (e.g., to 60°C) for a defined period (e.g., 1-2 hours), monitoring the degradation process periodically by analytical HPLC.[13]
-
Neutralization and Quenching: After sufficient degradation is observed, cool the solution and neutralize it with an appropriate acid (e.g., 0.1N HCl).
-
Sample Preparation: The resulting solution, now enriched with degradation products including this compound, can be concentrated under reduced pressure and prepared for preparative HPLC.
Protocol 2: Isolation by Preparative RP-HPLC
This protocol provides a general methodology for the isolation of this compound from the enriched sample.
-
System Preparation:
-
Column: Use a high-capacity preparative C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
-
Sample Loading: Dissolve the enriched sample in a minimal amount of a weak solvent (e.g., the initial mobile phase composition) and inject it onto the column.
-
Gradient Elution: Apply a shallow linear gradient to separate the components. For example:
-
0-10 min: 30% B
-
10-50 min: 30-70% B
-
50-60 min: 70-90% B
-
60-65 min: 90% B
-
65-70 min: 30% B (re-equilibration)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound. The impurity is expected to elute in close proximity to the main Ritonavir peak.
-
Analysis and Pooling: Analyze the collected fractions using a validated analytical HPLC method to determine their purity. Pool the fractions containing the target impurity at the desired purity level.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the isolated solid.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gujaratresearchsociety.in [gujaratresearchsociety.in]
- 3. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ajol.info [ajol.info]
- 10. Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 13. jchr.org [jchr.org]
- 14. pharmtech.com [pharmtech.com]
- 15. remedypublications.com [remedypublications.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the accurate quantification of Ritonavir Impurity L. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Ritonavir Impurity L using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Impurity L (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Adjust the mobile phase pH. A slightly acidic pH is often optimal for Ritonavir and its impurities. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. 4. Reduce the injection volume or sample concentration. |
| Inadequate Resolution Between Impurity L and Ritonavir or Other Impurities | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high. 4. Column temperature is not optimized. | 1. Modify the mobile phase gradient or the ratio of organic solvent to buffer.[1] 2. Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., 1.8 µm).[1] 3. Reduce the flow rate to allow for better separation.[1] 4. Adjust the column temperature; an elevated temperature (e.g., 45-55°C) can sometimes improve resolution.[2] |
| Low Sensitivity or Inability to Detect Impurity L at Low Levels | 1. Suboptimal detection wavelength. 2. High background noise. 3. Insufficient sample concentration. 4. Degradation of Impurity L standard. | 1. Ensure the UV detector is set to the optimal wavelength for Impurity L. A wavelength of around 240 nm is commonly used for Ritonavir and its impurities.[1] 2. Use high-purity solvents and freshly prepared mobile phase to reduce baseline noise. 3. Increase the sample concentration or injection volume, being mindful of potential overload. 4. Use a freshly prepared Impurity L standard solution for each analysis. |
| High Variability in Peak Area for Impurity L (%RSD > 10%) | 1. Inconsistent injection volume. 2. Sample instability. 3. Fluctuation in pump flow rate. 4. Incomplete sample dissolution. | 1. Ensure the autosampler is functioning correctly and the injection loop is completely filled. 2. Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated) if not analyzed immediately. 3. Prime the pump and ensure a stable flow rate before starting the analysis. 4. Ensure complete dissolution of the sample by adequate sonication or vortexing.[3] |
| Placebo Interference with Impurity L Peak | 1. Co-elution of excipients from the drug product matrix. 2. Inadequate sample cleanup. | 1. Modify the chromatographic conditions (gradient, mobile phase, column) to separate the impurity peak from placebo peaks. 2. Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4] |
Frequently Asked Questions (FAQs)
Q1: What is Ritonavir Impurity L?
A1: Ritonavir Impurity L is a process-related impurity of Ritonavir. Its chemical name is (4S,5S)-4-benzyl-5-[(2S)-2-[[(2S)-3-methyl-2-[[methyl[[2(1-methylethyl) thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-3-phenylpropyl] oxazolidin-2-one.[5][6] It is also referred to as Desthiazolylmethyl Ritonavir or Ritonavir Oxazolidinone Derivative.[5]
Q2: Which analytical technique is most suitable for quantifying Ritonavir Impurity L?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) with UV detection are the most common and suitable techniques for the quantification of Ritonavir Impurity L.[1][7] These methods offer the necessary selectivity and sensitivity to separate and quantify the impurity from the active pharmaceutical ingredient (API) and other related substances.
Q3: What are the typical chromatographic conditions for the analysis of Ritonavir Impurity L?
A3: While specific conditions can vary, a typical RP-HPLC/UPLC method would involve a C18 column, a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), and UV detection at approximately 240 nm.[1][8] A gradient elution is often employed to achieve optimal separation of all impurities.[1]
Q4: How can I confirm the specificity of my method for Ritonavir Impurity L?
A4: Method specificity can be confirmed through forced degradation studies.[9][10][11] By subjecting Ritonavir to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products. The analytical method should be able to resolve the Impurity L peak from all other peaks generated during these studies, demonstrating its specificity.
Q5: What are the acceptance criteria for method validation parameters for Ritonavir Impurity L quantification?
A5: Method validation should be performed according to ICH Q2(R1) guidelines.[3] Typical acceptance criteria include:
-
Linearity: Correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Recovery within 90.1% to 106.3% for known impurities.[1]
-
Precision: Relative standard deviation (%RSD) ≤ 10.0%.[1]
-
Limit of Quantitation (LOQ): Should be at or below the reporting threshold, often around 0.05%.[1]
Experimental Protocols
Refined UPLC Method for Quantification of Ritonavir Impurity L
This protocol is a refined example based on common practices for analyzing Ritonavir and its impurities.
1. Chromatographic System:
-
System: Acquity UPLC system with a PDA detector (Waters) or equivalent.[1]
-
Column: Zorbax Bonus C18 (150x2.1 mm, 1.8 µm) or equivalent polar-embedded C18 column.[1]
-
Column Temperature: 55°C.[1]
-
Flow Rate: 0.22 mL/min.[1]
-
Injection Volume: 5.0 µL.[1]
-
Detection Wavelength: 240 nm.[1]
2. Reagents and Solutions:
-
Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45, v/v).[1]
-
Mobile Phase B: Acetonitrile and Methanol (30:70, v/v).[1]
-
Diluent: Water and Acetonitrile (50:50, v/v).[2]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Ritonavir Impurity L reference standard in the diluent to obtain a known concentration (e.g., 5 µg/mL).[3]
-
Sample Solution Preparation (for Drug Product): Finely grind tablets. Transfer a quantity of powder equivalent to a specified amount of Ritonavir into a volumetric flask. Add diluent, sonicate for at least 15 minutes to ensure complete dissolution, and dilute to the final volume with the diluent. Filter the solution through a 0.2 µm nylon filter before injection.[1][3]
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 90 | 10 |
| 30 | 70 | 30 |
| 40 | 50 | 50 |
| 45 | 100 | 0 |
| 50 | 100 | 0 |
(Note: This is an exemplary gradient and may require optimization based on the specific system and sample.)
Quantitative Data Summary
The following tables summarize typical performance data for a validated UPLC method for Ritonavir and its impurities.
Table 1: Linearity Data for Ritonavir Impurity L
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.125 (LOQ) | Typical Area |
| 2.5 | Typical Area |
| 5.0 | Typical Area |
| 7.5 | Typical Area |
| 10.0 | Typical Area |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data for Ritonavir Impurity L
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 2.5 | Typical Value | 90.1 - 106.3% |
| 100% | 5.0 | Typical Value | 90.1 - 106.3% |
| 150% | 7.5 | Typical Value | 90.1 - 106.3% |
Table 3: Precision Data for Ritonavir Impurity L
| Replicate | Peak Area at 100% Level |
| 1 | Typical Value |
| 2 | Typical Value |
| 3 | Typical Value |
| 4 | Typical Value |
| 5 | Typical Value |
| 6 | Typical Value |
| Mean | Typical Value |
| % RSD | ≤ 10.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.043[3] |
| LOQ | 0.129[3] |
Visualizations
Caption: Experimental workflow for the quantification of Ritonavir Impurity L.
Caption: Troubleshooting decision tree for Ritonavir Impurity L analysis.
References
- 1. ijper.org [ijper.org]
- 2. academic.oup.com [academic.oup.com]
- 3. rjpn.org [rjpn.org]
- 4. Analytical Challenge for detecting NDSRI in Ritonavir Tablets - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. ajol.info [ajol.info]
- 9. jchr.org [jchr.org]
- 10. jchr.org [jchr.org]
- 11. impactfactor.org [impactfactor.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Ritonavir and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Ritonavir?
A1: Ritonavir is susceptible to degradation under various stress conditions, primarily through hydrolysis and photolysis. Hydrolytic degradation often targets the carbamate (B1207046) and urea (B33335) moieties within the molecule.[1] Under basic conditions, a cyclic carbamate linkage can form, which may act as a seed for the less soluble polymorphic form II of Ritonavir. Photolytic degradation can also lead to the formation of several degradation products.
Q2: My HPLC chromatogram shows poor peak shape (tailing) for Ritonavir and its degradation products. What could be the cause and how can I fix it?
A2: Peak tailing in the HPLC analysis of Ritonavir is a common issue. The primary causes include:
-
Secondary Interactions with Stationary Phase: Residual silanols on the C18 column can interact with the basic nitrogen atoms in the Ritonavir molecule, leading to tailing.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized for the pKa of Ritonavir and its degradation products can cause inconsistent ionization and peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
Troubleshooting Steps:
-
Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column to minimize silanol (B1196071) interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Ritonavir. A slightly acidic pH (e.g., pH 3-4) is often effective.
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if peak shape improves.
-
Flush or Replace the Column: If the column is old or has been used extensively with complex matrices, flushing it with a strong solvent or replacing it may be necessary.
Q3: I am observing co-elution of some degradation products with the parent Ritonavir peak. How can I improve the resolution?
A3: Co-elution can be a significant challenge in the analysis of Ritonavir degradation products. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: If you are using a gradient method, try adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: As with peak tailing, adjusting the pH can change the retention times of ionizable compounds and improve resolution.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano column.
-
Decrease the Flow Rate: Reducing the flow rate can sometimes improve the separation efficiency, leading to better resolution.
Q4: Are there any known issues with the stability of Ritonavir degradation products during analysis?
A4: While information on the stability of individual degradation products is limited, it is a critical factor to consider. Some degradation products may be labile and can further degrade under the analytical conditions (e.g., in the autosampler or on the column).
To mitigate this:
-
Maintain a Cool Autosampler: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection.
-
Minimize Sample Preparation Time: Prepare samples as close to the time of analysis as possible.
-
Use a Shorter Run Time: A faster analytical method will reduce the time the degradation products spend on the column, minimizing the chance of on-column degradation.
Troubleshooting Guides
Guide 1: Unexpected Peaks in the Chromatogram
| Symptom | Possible Cause | Troubleshooting Action |
| Ghost peaks (peaks appearing in blank injections) | Carryover from a previous injection. | 1. Run a blank injection with a strong solvent (e.g., 100% acetonitrile or methanol) to wash the injector and column. 2. Ensure the injector wash solvent is appropriate and the wash cycle is sufficient. |
| Contamination in the mobile phase or system. | 1. Prepare fresh mobile phase using high-purity solvents and reagents. 2. Flush the entire HPLC system. | |
| Peaks with inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | 1. Ensure the mobile phase is properly degassed. 2. Check for leaks in the pump and fittings. 3. Prime the pump to remove any air bubbles. |
| Column temperature variations. | 1. Use a column oven to maintain a consistent temperature. | |
| Broad peaks | Extra-column volume. | 1. Use tubing with a smaller internal diameter. 2. Ensure all fittings are properly connected to minimize dead volume. |
| Column degradation. | 1. Replace the column. |
Guide 2: Inaccurate Quantification
| Symptom | Possible Cause | Troubleshooting Action |
| Poor linearity of the calibration curve | Sample degradation in the autosampler. | 1. Maintain a low autosampler temperature. 2. Analyze samples promptly after preparation. |
| Inappropriate calibration range. | 1. Ensure the concentration of your samples falls within the linear range of the method. | |
| Low recovery | Incomplete extraction of Ritonavir or its degradation products from the sample matrix. | 1. Optimize the sample extraction procedure (e.g., solvent, sonication time). |
| Adsorption of analytes to vials or tubing. | 1. Use silanized vials. 2. Prime the system with a standard solution before injecting samples. | |
| High variability in results | Inconsistent injection volume. | 1. Check the autosampler for air bubbles in the syringe. 2. Ensure the injection volume is appropriate for the loop size. |
| Non-homogeneous sample. | 1. Ensure thorough mixing of the sample before injection. |
Data Presentation
Table 1: Summary of Ritonavir Forced Degradation Studies
| Stress Condition | Reagent/Parameters | % Degradation of Ritonavir | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 1 hr | 11.07% | [2] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 1 hr | 7.42% | [2] |
| Oxidative Degradation | 30% H₂O₂, 60°C, 15 min | 6.89% | [2][3] |
| Thermal Degradation | 105°C | 11.00% | [2] |
| Photolytic Degradation | Sunlight | 5.93% | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ritonavir and its Degradation Products
This protocol is a representative method for the analysis of Ritonavir and its degradation products.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic mode. A common starting point is a 55:45 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Preparation of Solutions
-
Standard Stock Solution (Ritonavir): Accurately weigh about 10 mg of Ritonavir reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Preparation (Forced Degradation):
-
Acid Degradation: To 1 mL of the Ritonavir stock solution, add 1 mL of 1 N HCl. Heat in a water bath at 80°C for 2 hours. Cool and neutralize with 1 N NaOH. Dilute with mobile phase to a suitable concentration.
-
Base Degradation: To 1 mL of the Ritonavir stock solution, add 1 mL of 1 N NaOH. Heat in a water bath at 80°C for 2 hours. Cool and neutralize with 1 N HCl. Dilute with mobile phase to a suitable concentration.
-
Oxidative Degradation: To 1 mL of the Ritonavir stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute with mobile phase to a suitable concentration.
-
Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours. Dissolve a known amount in methanol and dilute with the mobile phase.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve a known amount in methanol and dilute with the mobile phase.
-
4. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the working standard solution to determine the retention time and peak area of Ritonavir.
-
Inject the prepared stressed samples.
5. Data Evaluation
-
Identify the peaks corresponding to the degradation products.
-
Calculate the percentage of degradation by comparing the peak area of Ritonavir in the stressed sample to that in an unstressed standard of the same concentration.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of Ritonavir.
Caption: Simplified degradation pathways of Ritonavir under different stress conditions.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the Desthiazolylmethyl ritonavir (B1064) standard during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of the Desthiazolylmethyl ritonavir standard.
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks or shoulders in chromatogram | Degradation of the standard due to improper storage or handling. | 1. Immediately verify the storage conditions of the standard. It should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. 2. Prepare a fresh stock solution using a new vial of the standard, if available. 3. Review the solvent preparation and handling procedures. Ensure solvents are of high purity and degassed. |
| Decreased peak area or response of the standard | Degradation of the standard, leading to a lower concentration of the active molecule. | 1. Confirm the expiration date of the standard. 2. Perform a system suitability test to ensure the analytical instrument is functioning correctly. 3. Prepare a fresh dilution from the stock solution. If the issue persists, prepare a new stock solution. |
| Precipitation or cloudiness in the standard solution | Poor solubility or degradation of the standard in the chosen solvent. | 1. Verify the recommended solvent for the standard. 2. Ensure the solvent is not contaminated with water, which can affect solubility. 3. Gently warm the solution or use sonication to aid dissolution, but avoid excessive heat which can accelerate degradation. |
| Inconsistent or non-reproducible results | Multiple factors including standard instability, instrument variability, or procedural errors. | 1. Systematically investigate each potential cause, starting with the preparation of the standard solution. 2. Use a fresh batch of solvent and a calibrated pipette. 3. Run a control sample to isolate the issue to either the standard or the analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ritonavir that lead to the formation of this compound?
A1: this compound is a known base-catalyzed degradation product of ritonavir.[1][2] The degradation of ritonavir is primarily influenced by hydrolytic conditions, particularly in acidic, alkaline, and neutral environments.[3][4] While ritonavir is relatively stable under oxidative, thermal, and photolytic stress, exposure to basic conditions can promote the degradation pathway that forms this compound.[4]
Q2: What are the ideal storage conditions for the this compound standard to minimize degradation?
A2: To ensure the stability of the this compound standard, it is crucial to adhere to proper storage conditions. Based on general guidelines for ritonavir and its related compounds, the following conditions are recommended:
| Parameter | Recommended Condition |
| Temperature | Refrigerated at 2-8°C[5][6][7] |
| Light | Protected from light |
| Atmosphere | Store in a tightly sealed container to prevent moisture ingress |
| Purity | Use high-purity solvents for reconstitution to avoid contaminants that could catalyze degradation. |
Proper storage is essential to maintain the identity, strength, quality, and purity of the standard.[8]
Q3: I am observing unexpected peaks in my analysis. How can I confirm if they are degradation products of the this compound standard?
A3: The appearance of unexpected peaks can indicate degradation. To investigate this, a forced degradation study can be performed on the standard. This involves subjecting the standard to various stress conditions to intentionally induce degradation and identify the resulting products.
Summary of Forced Degradation Conditions for Ritonavir (Parent Compound):
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Ritonavir |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 1 hour[9] | Significant degradation[4][10] |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 1 hour[9] | Significant degradation[4][10] |
| Neutral Hydrolysis | Water at 60°C | Some degradation[4] |
| Oxidative | 3% H₂O₂ at room temperature | Stable[4] |
| Thermal | 60°C for 24 hours[9] | Stable[4] |
| Photolytic | Exposure to UV light | Stable[4] |
By comparing the retention times of the unknown peaks with those generated under forced degradation, you can identify potential degradation products. Further characterization using techniques like LC-MS/MS can confirm their identity.[3]
Q4: Can the choice of solvent for my standard solution affect its stability?
A4: Yes, the choice of solvent is critical. It is recommended to use high-purity, HPLC-grade solvents to prepare your standard solutions. The presence of impurities or water in the solvent can lead to degradation. For ritonavir and its related compounds, methanol (B129727) and acetonitrile (B52724) are commonly used solvents in analytical methods.[3][9][11] Always refer to the manufacturer's certificate of analysis for the recommended solvent for the specific standard lot you are using.
Q5: What analytical techniques are suitable for monitoring the stability of the this compound standard?
A5: Stability-indicating analytical methods are essential for monitoring the integrity of the standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques used to separate and quantify ritonavir and its degradation products.[9][10][12][13] These methods, often coupled with UV or mass spectrometry (MS) detection, can effectively resolve the parent compound from its impurities and degradation products.[3][14]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the standard.
-
Dissolve the standard in a volumetric flask using the recommended solvent (typically HPLC-grade methanol or acetonitrile) to achieve a known concentration.
-
Sonication may be used sparingly to aid dissolution if necessary.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8°C. The stability of the solution under these conditions should be verified. Some studies suggest that ritonavir standard solutions may be stable for up to 5 days when refrigerated.[15]
Protocol 2: Stability-Indicating HPLC Method for Ritonavir and its Impurities
This protocol is a general example based on published methods for ritonavir and may need optimization for the specific this compound standard.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).[10][16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the standard and potential degradation products have significant absorbance (e.g., 240 nm).[14][15]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Visualizations
Caption: Simplified degradation pathway of Ritonavir.
Caption: Troubleshooting workflow for analytical issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gmptrends.com [gmptrends.com]
- 9. jchr.org [jchr.org]
- 10. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. pharmainfo.in [pharmainfo.in]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. uspnf.com [uspnf.com]
- 16. applications.emro.who.int [applications.emro.who.int]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Desthiazolylmethyl ritonavir (B1064) from various samples.
Frequently Asked Questions (FAQs)
Q1: What is Desthiazolylmethyl ritonavir?
A1: this compound, also known as Ritonavir EP Impurity L or Ritonavir Oxazolidinone Derivative, is a known process-related impurity and a base-catalyzed degradation product of the HIV protease inhibitor, ritonavir.[1][2][3] Its presence and concentration are critical quality attributes that need to be monitored in ritonavir drug substances and products.
Q2: What are the common analytical techniques used to measure this compound?
A2: The most common analytical techniques are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and selectivity.[4][5][6] UV detection is also used, often at wavelengths around 240 nm.[4]
Q3: Which extraction method is recommended for analyzing this compound?
A3: The choice of extraction method depends on the sample matrix.
-
For Drug Substances/Products: Simple dilution in a suitable solvent system (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and methanol) is typically sufficient.[4]
-
For Biological Matrices (Plasma, Serum, Tissues): More complex sample preparation is required to remove proteins and other interfering substances. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6][7]
Q4: What are the key differences between PPT, LLE, and SPE for this application?
A4:
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) to precipitate proteins.[6] However, it may result in less clean extracts, leading to potential matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent. It is effective but can be more labor-intensive and use larger volumes of organic solvents.[8]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away.[5] It is highly selective but requires method development to optimize the sorbent, wash, and elution steps.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
-
Q: My recovery for this compound is low after extraction from plasma. What are the possible causes and solutions?
-
A: Potential Causes & Solutions:
-
Protein Precipitation (PPT): The analyte may be co-precipitating with the plasma proteins. Try optimizing the precipitation solvent-to-plasma ratio or using a different solvent (e.g., methanol (B129727) instead of acetonitrile). Ensure thorough vortexing and adequate centrifugation time and speed.[6]
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous sample may not be optimal for partitioning. Since ritonavir and its analogs have basic properties, adjusting the pH to be slightly basic can improve extraction into an organic solvent. Also, evaluate different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and their volumes.
-
Solid-Phase Extraction (SPE): Suboptimal SPE cartridge conditioning, loading, washing, or elution steps can lead to poor recovery.
-
Conditioning: Ensure the sorbent is properly solvated.
-
Loading: Do not exceed the cartridge capacity. Ensure the flow rate is slow enough for proper binding.
-
Washing: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent.
-
Elution: The elution solvent may be too weak to fully desorb the analyte. Increase the solvent strength or volume. Re-evaluate the choice of sorbent material (e.g., C18, mixed-mode).[5]
-
-
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Q: I am observing significant ion suppression/enhancement for this compound in my UPLC-MS/MS analysis. How can I mitigate this?
-
A: Potential Causes & Solutions:
-
Insufficient Sample Cleanup: This is common with Protein Precipitation. Switch to a more rigorous extraction method like SPE or a well-optimized LLE to obtain cleaner extracts.[5]
-
Phospholipid Interference: Phospholipids from plasma are a common cause of matrix effects. Consider using a phospholipid removal plate or a specific SPE sorbent designed for their removal. A salting-out assisted liquid-liquid extraction (SALLE) technique after protein precipitation has also been shown to produce very clean extracts for ritonavir.[7]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (typically at the beginning of the run). Adjusting the gradient profile of your mobile phase can help.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects.
-
-
Issue 3: Poor Peak Shape or Splitting in the Chromatogram
-
Q: The chromatographic peak for this compound is broad or splitting. What could be the issue?
-
A: Potential Causes & Solutions:
-
Injection Solvent Mismatch: The composition of the final sample extract (reconstitution solvent) should be as close as possible to the initial mobile phase composition. A strong mismatch, especially injecting a high percentage of organic solvent into a highly aqueous mobile phase, can cause peak distortion. Reconstitute the dried extract in a weaker solvent if necessary.[6]
-
Column Contamination: The analytical column may be contaminated with residual matrix components. Implement a column wash step at the end of each run with a strong solvent (like 100% acetonitrile (B52724) or methanol).
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. For ritonavir and its impurities, mobile phases are often buffered (e.g., with ammonium acetate) to ensure consistent ionization and good peak shape.[4]
-
Column Degradation: The column itself may be degraded. Check the column's performance with a standard solution and replace it if necessary.
-
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is adapted from methods used for the parent drug, ritonavir, and is suitable for rapid sample screening.[6]
-
Sample Spiking: To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 1 mL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 3 minutes to ensure complete protein precipitation.
-
Shaking: Place the tubes on a shaker for 15 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol in water) that is compatible with the initial mobile phase.
-
Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is based on SPE methods developed for ritonavir and offers cleaner extracts.[5]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% phosphoric acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Orpheus C18) by washing sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash using 1 mL of 10% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the PPT protocol.
-
Analysis: Transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following tables summarize validation parameters from published UPLC methods capable of separating and quantifying this compound (Ritonavir Impurity L).
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1[4] | Method 2[5] |
|---|---|---|
| Column | Zorbax Bonus C18 (150x2.1 mm, 1.8 µm) | Waters XTerra C18 (250x4.6 mm, 5 µm) |
| Mobile Phase A | 0.02M Ammonium acetate: Methanol (55:45) | Water:Methanol:Acetonitrile (40:20:40) |
| Mobile Phase B | Acetonitrile: Methanol (30:70) | N/A (Isocratic) |
| Flow Rate | 0.22 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | LC-MS/MS |
| Analyte Retention Time | Not specified for Impurity L | Not specified for degradation products |
Table 2: Method Validation Parameters for Ritonavir Impurity L
| Parameter | Method Details[4] |
|---|---|
| Linearity Range | 0.25 - 2.25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 (Implied for all impurities) |
| Limit of Quantitation (LOQ) | 0.05% of a 0.5 mg/mL Ritonavir solution (~0.25 µg/mL) |
| Accuracy (% Recovery) | 90.1% to 106.3% (across all impurities) |
| Precision (%RSD) | < 10.0% |
Note: The data presented is from a method developed for the simultaneous analysis of Darunavir, Ritonavir, and their respective impurities, including Ritonavir Impurity L.
Visualized Experimental Workflows
Caption: Workflow for Protein Precipitation (PPT) extraction.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. Ritonavir EP Impurity L | 256328-82-2 | SynZeal [synzeal.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the determination of ritonavir (B1064) and its process-related impurities, including those structurally similar to Desthiazolylmethyl ritonavir. The information herein is compiled from various studies and is intended to assist researchers in selecting and implementing robust analytical techniques for quality control and stability testing of ritonavir.
Comparison of Validated HPLC and UPLC Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of ritonavir and its impurities. The choice between these methods often depends on the desired speed, resolution, and sensitivity of the analysis. The following tables summarize the performance characteristics of different validated methods reported in the literature.
Table 1: Chromatographic Conditions and System Suitability
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Ritonavir (min) |
| Method 1 | Agilent TC C18 (2) 250 x 4.6 mm, 5 µm | Acetonitrile (B52724): 0.05 M Phosphoric Acid (55:45, v/v) | 1.2 | 240 | 4.35[1] |
| Method 2 | HiQSil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4) (85:15, v/v) | 1.0 | 239 | Not Specified |
| Method 3 | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Triethylamine (pH 2.2): 0.1% H3PO4 | Not Specified | Not Specified | Not Specified |
| Method 4 | Hypersil BDS C18 (4.5 x 150 mm, 5 µm) | Water: Methanol (B129727) (30:70 v/v, pH 3.0 with 0.1% ortho-phosphoric acid) | 1.0 | 230 | 4.34[2] |
| Method 5 | Zorbax Bonus C18 (150x2.1 mm, 1.8 µm) | Gradient Elution with Mobile Phase A (Buffer:Methanol) and B (Acetonitrile:Methanol) | 0.22 | 240 | 30.0[3] |
Table 2: Validation Parameters for Ritonavir Quantification
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1 | 2 - 12 | > 0.999 | 99.43 - 99.96[1] | < 2 | Not Specified | Not Specified |
| Method 2 | 5 - 30 | 0.997[4] | 99.43 - 100.53[4] | < 2[4] | Not Specified | Not Specified |
| Method 3 | 10 - 50 (for Lopinavir/Ritonavir) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Method 4 | 10 - 50 | ≥ 0.9997[2] | 99.59 - 100.08[2] | < 1.1[2] | 0.415 - 0.946 | 1.260 - 2.868[2] |
| Method 5 | 0.25 - 20.0 | Not Specified | 90.1 - 106.3 (for impurities)[3] | < 10.0 (for impurities at LOQ)[3] | Not Specified | 0.05% of specification level[3] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison tables. These protocols are provided as a reference for researchers looking to replicate or adapt these methods.
Method 1: RP-HPLC for Simultaneous Determination of Lopinavir and Ritonavir[1]
-
Chromatographic System: Agilent technologies 1260 LC system with a gradient pump, DAD UV detector, and an Agilent TC C18 (2) 250 x 4.6 mm, 5 µm column.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphoric acid in a ratio of 55:45 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 240 nm.
-
Sample Preparation: A standard stock solution of ritonavir is prepared by dissolving the reference standard in the mobile phase. Working solutions are prepared by diluting the stock solution to the desired concentrations within the linearity range.
-
Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Method 4: RP-HPLC for Simultaneous Determination of Five COVID-19 Antiviral Drugs[2]
-
Chromatographic System: A system equipped with a Hypersil BDS C18 column (4.5 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: An isocratic mobile phase consisting of water and methanol (30:70 v/v), with the pH adjusted to 3.0 using 0.1% ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Validation: The method was validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.
Method 5: Stability Indicating RP-UPLC Method for Impurity Profiling[3]
-
Chromatographic System: A UPLC system with a Zorbax Bonus C18 column (150x2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (Buffer: Methanol, 55:45) and Mobile Phase B (Acetonitrile: Methanol, 30:70).
-
Flow Rate: 0.22 mL/min.
-
Detection: UV detection at 240 nm.
-
Forced Degradation Studies: The stability-indicating nature of the method was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the development and validation of an analytical method for ritonavir and its impurities.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Workflow for Forced Degradation Studies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desthiazolylmethyl ritonavir (B1064) (also known as Ritonavir EP Impurity L) with other known impurities of the antiretroviral drug Ritonavir. The information presented herein is intended to assist researchers in understanding the chemical and physical properties, analytical detection methods, and potential biological impact of these impurities, which is crucial for the quality control and safety assessment of Ritonavir drug products.
Introduction to Ritonavir and its Impurities
Ritonavir is a potent protease inhibitor widely used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer for other protease inhibitors[1]. The manufacturing process of Ritonavir, as well as its degradation under various stress conditions, can lead to the formation of several impurities. These impurities, even in small amounts, can potentially affect the efficacy and safety of the drug product. Therefore, their identification, characterization, and control are of paramount importance in pharmaceutical development and manufacturing.
Desthiazolylmethyl ritonavir is a known degradation product of Ritonavir, formed under base-catalyzed conditions[2]. This guide will focus on comparing this compound with other significant process-related and degradation impurities of Ritonavir.
Physicochemical and Chromatographic Properties
The following tables summarize the key physicochemical and chromatographic properties of this compound and other selected Ritonavir impurities based on available data.
Table 1: Physicochemical Properties of Ritonavir and Its Impurities
| Compound Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ritonavir | - | 155213-67-5 | C₃₇H₄₈N₆O₅S₂ | 720.94[1] |
| This compound | Ritonavir EP Impurity L[2] | 256328-82-2[3] | C₃₃H₄₃N₅O₄S | 605.79[3] |
| Ritonavir Impurity A | Ureidovaline Ritonavir | 154212-61-0[4] | C₁₄H₂₃N₃O₃S | 313.42 |
| Ritonavir Impurity F | Hydantoin Amino Alcohol Ritonavir | 1010809-61-6[5] | C₂₉H₃₄N₄O₅S | 550.7[5] |
| Ritonavir Impurity M | - | NA | C₁₈H₃₁N₃O₃S | 369.52[6] |
| Ritonavir Impurity P | - | 2804644-96-8 | C₂₈H₃₆N₄O₄S | 524.68 |
| Ritonavir Impurity S | Ritonavir Diacyl valine urea (B33335) Analog | 2084828-53-3[7] | C₅₂H₆₄N₈O₈S₂ | 1001.25 |
Table 2: Chromatographic Data of Ritonavir and Its Impurities
| Compound Name | Retention Time (min) | Analytical Method |
| Ritonavir | 7.460[8] | RP-HPLC[8] |
| Ritonavir Impurity | 8.440[8] | RP-HPLC[8] |
| Darunavir | 11.4[9] | RP-UPLC[9] |
| Ritonavir | 30.0[9] | RP-UPLC[9] |
| Ritonavir | 3.6 ± 0.04[10] | RP-HPLC[10] |
| Ritonavir | 4.063[11] | RP-HPLC[11] |
| Ritonavir | 3.38[12] | RP-HPLC[12] |
Note: The retention times are highly dependent on the specific chromatographic conditions and should be used as a relative guide.
Experimental Protocols
General RP-HPLC Method for Ritonavir and Impurity Analysis
This section outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Ritonavir and its impurities, based on commonly reported procedures[8][11][12].
Objective: To separate and quantify Ritonavir and its related impurities in bulk drug substances and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Ritonavir reference standard and impurity standards
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile and/or Methanol). A common mobile phase composition is a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and methanol in a ratio of 70:30 (v/v)[11].
-
Column Temperature: Ambient
-
Detection Wavelength: 247 nm[11]
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the Ritonavir reference standard in the mobile phase to obtain a known concentration.
-
Impurity Standard Solutions: Prepare individual stock solutions of each impurity standard in the mobile phase.
-
Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a specified amount of Ritonavir into a volumetric flask, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection[8].
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to Ritonavir and its impurities based on their retention times relative to the standards.
-
Calculate the amount of each impurity in the sample using the peak areas and the concentration of the respective standards.
Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of Ritonavir under various stress conditions and identify the resulting degradation products.
Procedure: Ritonavir is subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, which typically include:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature. This condition is known to produce this compound[2].
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to dry heat.
-
Photodegradation: Exposure to UV and visible light.
The stressed samples are then analyzed by a suitable stability-indicating method, such as the HPLC method described above, to separate and identify the degradation products[13]. LC-MS/MS can be used for the structural elucidation of the unknown degradation products[14].
Visualizations
Logical Relationship of Ritonavir Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Ritonavir impurities.
Caption: Workflow for Ritonavir impurity analysis.
Formation Pathway of this compound
The following diagram illustrates the formation of this compound from Ritonavir through base-catalyzed degradation.
Caption: Formation of this compound.
Toxicity and Pharmacokinetics
There is limited publicly available data specifically comparing the toxicity and pharmacokinetic profiles of this compound and other individual Ritonavir impurities. Most of the safety and pharmacokinetic data pertains to the parent drug, Ritonavir.
Studies on Ritonavir itself have shown that it can induce cytotoxicity in human endothelial cells, suggesting a potential for cardiovascular complications[15]. The metabolism of Ritonavir is primarily mediated by cytochrome P450 (CYP) 3A isozymes[16][17].
The absence of specific toxicological and pharmacokinetic data for individual impurities highlights a critical area for further research. Such data is essential for a comprehensive risk assessment and for establishing appropriate limits for these impurities in the final drug product.
Conclusion
This guide provides a comparative overview of this compound and other Ritonavir impurities, focusing on their physicochemical properties and analytical detection methods. The provided experimental protocols offer a starting point for researchers involved in the quality control of Ritonavir. The visualizations aim to clarify the analytical workflow and the formation of a key degradation product.
A significant data gap exists regarding the comparative toxicity and pharmacokinetics of individual Ritonavir impurities. Further studies in these areas are crucial to ensure the overall safety and quality of Ritonavir-containing medicines. It is recommended that researchers consult relevant pharmacopeial monographs and regulatory guidelines for the most up-to-date information on impurity control strategies.
References
- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. Ritonavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Ritonavir EP Impurity S | 2084828-53-3 | SynZeal [synzeal.com]
- 8. rjpn.org [rjpn.org]
- 9. ijper.org [ijper.org]
- 10. asianpubs.org [asianpubs.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. Ritonavir, an antiretroviral medication, requires robust analytical methods to detect and quantify any impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this purpose. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster analysis times and improved resolution. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of Ritonavir impurities, supported by experimental data from various studies.
Experimental Protocols
The following sections detail the methodologies for HPLC and UPLC analysis of Ritonavir and its impurities, compiled from published research.
High-Performance Liquid Chromatography (HPLC) Methodology
A common approach for the analysis of Ritonavir and its impurities by HPLC involves a reversed-phase separation. The following parameters are representative of a typical HPLC method:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for the separation.[1][2]
-
Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.5) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2]
-
Flow Rate: A standard flow rate for these methods is around 1.0 to 1.1 mL/min.[1][2]
-
Detection: UV detection is commonly set at a wavelength where Ritonavir and its impurities show significant absorbance, such as 240 nm or 254 nm.[3][4]
-
Injection Volume: The volume of the sample injected into the system is typically around 20 µL.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
Ultra-Performance Liquid Chromatography (UPLC) Methodology
UPLC methods utilize columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures, leading to significant improvements in speed and resolution. A representative UPLC method for Ritonavir impurities is as follows:
-
Column: A UPLC column with a C18 stationary phase (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size) is a common choice.[5][6]
-
Mobile Phase: Similar to HPLC, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylamine (B128534) pH 2.2 or ammonium (B1175870) acetate) and an organic modifier like acetonitrile and/or methanol is used.[5][6]
-
Flow Rate: The flow rate is generally lower than in HPLC, typically in the range of 0.2 to 0.4 mL/min.[5][6][7]
-
Detection: A Photo Diode Array (PDA) detector is often used, with detection at a wavelength around 215 nm or 240 nm.[5][6][7]
-
Injection Volume: Smaller injection volumes, such as 3.5 µL, are common in UPLC.[5]
-
Column Temperature: The column temperature is maintained, for instance, at 30°C.[5][6]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, highlighting the performance differences between HPLC and UPLC methods for the analysis of Ritonavir and its impurities.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 50 mm x 2.1 mm, 1.7 µm |
| Flow Rate | ~1.0 mL/min[1] | ~0.4 mL/min[5][6] |
| Run Time | > 10 minutes[3] | < 10 minutes[8] |
| Retention Time (Ritonavir) | ~5.7 - 6.6 min[2][9] | ~2.9 - 30.0 min (method dependent)[7][8] |
| Solvent Consumption | Higher | Significantly Lower[7] |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999[3] | > 0.999[10] |
| Accuracy (% Recovery) | 99.61% - 100.57%[3] | 97.8% - 103.2%[10] |
| Precision (%RSD) | < 0.21%[3] | < 10.0% (for impurities)[7] |
| Limit of Detection (LOD) | Method Dependent | As low as 0.02 ng/mL (UPLC-MS/MS)[8] |
| Limit of Quantitation (LOQ) | Method Dependent | 0.05% of test concentration[7] |
Visualizing the Workflow and Comparison
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods.
Caption: Key performance differences between HPLC and UPLC.
Conclusion
The cross-validation of analytical methods is a critical step in modernizing quality control processes. While HPLC has been a reliable workhorse for the analysis of Ritonavir impurities, UPLC offers significant advantages in terms of speed, resolution, and solvent consumption. The presented data, compiled from various studies, indicates that UPLC methods can provide faster analysis times without compromising, and often improving, the quality of the separation.[7][8] The reduced solvent usage also contributes to more environmentally friendly and cost-effective laboratory operations.[7]
It is important to note that the data presented here is a synthesis of information from separate studies, not a direct head-to-head comparison within a single study. Therefore, while the general trends and advantages of UPLC are clear, specific performance metrics can vary depending on the exact experimental conditions. For any laboratory considering a transition from HPLC to UPLC for Ritonavir impurity analysis, a formal method transfer and validation study is essential to ensure the new method is fit for its intended purpose and meets all regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. remedypublications.com [remedypublications.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. ijper.org [ijper.org]
- 8. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the antiretroviral drug Ritonavir and its known impurities. The primary therapeutic action of Ritonavir stems from its potent inhibition of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the virus. Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the efficacy of other protease inhibitors. This guide synthesizes available experimental data to offer an objective comparison and furnishes detailed methodologies for the key assays discussed.
Data Presentation: Quantitative Comparison
The following tables summarize the known biological activities of Ritonavir. It is important to note that while numerous process and degradation impurities of Ritonavir have been identified and are monitored during manufacturing, specific and publicly available quantitative data on their direct inhibitory effects on HIV-1 protease and CYP3A4 is largely unavailable in peer-reviewed literature. Therefore, the corresponding columns for the impurities remain to be populated as such data becomes available.
Table 1: Comparative Inhibition of HIV-1 Protease
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Ritonavir | HIV-1 Protease | Recombinant Enzyme Assay | IC50: <0.001 | |
| HIV-1 Protease | Cell-based Assay (MT-4 cells) | EC50: 0.022 - 0.13 | [1][2] | |
| HIV-2 Protease | Cell-based Assay | EC50: 0.16 | [1][2] | |
| Ritonavir Impurity A | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity B | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity C | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity D | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity G | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity H | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity K | HIV-1 Protease | Not Available | Not Available | |
| Ritonavir Impurity O | HIV-1 Protease | Not Available | Not Available |
Table 2: Comparative Inhibition of Cytochrome P450 3A4 (CYP3A4)
| Compound | Target | Assay Type | IC50 / Ki (µM) | Reference |
| Ritonavir | CYP3A4 | Human Liver Microsomes | IC50: 0.034, Ki: 0.019 | [3] |
| Ritonavir Analog (GS3) | CYP3A4 | Recombinant Enzyme Assay | IC50: 0.130 | [4] |
| Ritonavir Analog (GS1) | CYP3A4 | Recombinant Enzyme Assay | IC50: 0.280 | [4] |
| Cobicistat (Ritonavir derivative) | CYP3A4 | Recombinant Enzyme Assay | IC50: 0.24 | [5] |
| Ritonavir Analog (GS2) | CYP3A4 | Recombinant Enzyme Assay | IC50: 3.4 | [4] |
| Ritonavir Impurity A | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity B | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity C | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity D | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity G | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity H | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity K | CYP3A4 | Not Available | Not Available | |
| Ritonavir Impurity O | CYP3A4 | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
HIV-1 Protease Inhibition Assay (Recombinant Enzyme)
This assay measures the ability of a compound to inhibit the activity of purified, recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (Ritonavir and its impurities) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CYP3A4 Inhibition Assay (Human Liver Microsomes)
This assay determines the inhibitory potential of a compound on the metabolic activity of CYP3A4 using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone, midazolam, or a fluorescent probe like 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC))
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (Ritonavir and its impurities) dissolved in a suitable solvent (e.g., acetonitrile (B52724) or DMSO)
-
96-well plates
-
LC-MS/MS or a fluorometric plate reader for detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS or measure the fluorescence if a fluorogenic substrate is used.
-
Calculate the percentage of inhibition for each compound concentration compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the biological activity of Ritonavir.
Caption: HIV Lifecycle and the inhibitory action of Ritonavir on HIV Protease.
Caption: Experimental workflow for determining CYP3A4 inhibition.
Caption: Logical relationship of Ritonavir's inhibitory actions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? | Performance Analytics [scinapse.io]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Ritonavir are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the chromatographic column is a pivotal factor in achieving the desired separation and sensitivity. This guide provides a head-to-head comparison of different HPLC columns used for Ritonavir impurity profiling, supported by experimental data from published literature.
Data Summary: Comparison of Chromatographic Columns
The following table summarizes the performance of various columns used for the analysis of Ritonavir and its impurities. The data has been compiled from several validated analytical methods.
| Column Type | Column Brand and Dimensions | Mobile Phase & Gradient | Key Findings | Reference |
| C18 | CHEMSIL ODS-C18 (250 mm x 4.6 mm, 5µm) | Methanol (B129727):Water (85:15 v/v) | Successful separation of Ritonavir from its process-related impurity, 4-amino-N-(2-methyl propyl) benzene (B151609) sulphonamide.[1] | [1] |
| C18 | Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm) | A: 0.02 M Ammonium acetate (B1210297) and Methanol (55:45 v/v); B: Acetonitrile (B52724) and Methanol (30:70 v/v) - Gradient | Achieved separation of Darunavir and Ritonavir and their degradation impurities in a single run.[2] | [2] |
| C18 | XBridge C18 (250 mm × 4.6 mm, 3.5 µm) | Potassium dihydrogen phosphate (B84403) buffer (pH 3.5): Acetonitrile: Methanol (40:50:10 v/v/v) | Good resolution and peak shape for Lopinavir and Ritonavir. The column is noted for its stability over a wide pH range.[3] | [3] |
| C18 | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.01 M Monobasic potassium hydrogen phosphate (pH 3.6); B: Acetonitrile - Gradient | Rapid and selective separation of Atazanavir and Ritonavir and their respective impurities.[4] | [4] |
| C18 | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | Effective separation of Ritonavir and its eight forced degradation products in an isocratic method.[5] | [5] |
| C18 | Cosmosil C18 (100 mm x 2.1 ID, 10µm) | Methanol and Water - Gradient | Simple and reproducible method for evaluating Ritonavir's degradation products.[6][7] | [6][7] |
| Phenyl-Hexyl | Phenomenex Phenyl-Hexyl (dimensions not specified) | Acetonitrile:10 mM potassium phosphate buffer (50:50, v/v) | Good chromatographic separation for Ritonavir and other protease inhibitors.[8] | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Method 1: Isocratic RP-HPLC for Process-Related Impurities
-
Column: CHEMSIL ODS-C18 (250 mm x 4.6 mm, 5µm)[1].
-
Mobile Phase: A mixture of methanol and water in the ratio of 85:15 (v/v)[9][10][11].
-
Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration[12].
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention times for Ritonavir and Lopinavir were found to be 4.8 and 5.9 minutes, respectively, under similar conditions[9][10].
Method 2: Gradient UPLC for Degradation Impurities
-
Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm)[2].
-
Mobile Phase:
-
Gradient Program: A 50-minute gradient program is utilized for the separation[2].
-
Flow Rate: 0.22 mL/min[2].
-
Column Temperature: 55°C[2].
-
Detection: UV at 240 nm[2].
-
Injection Volume: 5.0 µL[2].
-
Analysis: This UPLC method is designed for the impurity profiling of fixed-dose combinations of Darunavir and Ritonavir, demonstrating its capability to separate multiple components and their degradation products[2].
Method 3: Stability-Indicating RP-HPLC for Forced Degradation Studies
-
Column: Waters XTerra C18 (250 mm x 4.6 mm, 5 µm)[5].
-
Mobile Phase: A mixture of water, methanol, and acetonitrile in the ratio of 40:20:40 (v/v/v)[5].
-
Flow Rate: Not specified.
-
Detection: LC-MS/MS was used for the characterization of degradation products[5].
-
Forced Degradation: Ritonavir was subjected to hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress as per ICH guidelines[5][7][13].
-
Analysis: This method successfully separated eight degradation products of Ritonavir, demonstrating its utility in stability studies[5].
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing different HPLC columns for Ritonavir impurity profiling.
Caption: Workflow for Column Comparison in Ritonavir Impurity Profiling.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. ijper.org [ijper.org]
- 3. remedypublications.com [remedypublications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpar.com [ijpar.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. rjpn.org [rjpn.org]
- 13. impactfactor.org [impactfactor.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Desthiazolylmethyl ritonavir (B1064), a known process-related impurity of the antiretroviral drug Ritonavir. The focus is on the validation of these methods, presenting experimental data and detailed protocols to aid in the selection of the most suitable technique for quality control and drug development purposes. Desthiazolylmethyl ritonavir is also recognized as Ritonavir EP Impurity L.[1]
Comparison of Analytical Methods
The primary analytical technique for the quantification of this compound, alongside other Ritonavir impurities, is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC). These chromatographic methods offer high specificity and sensitivity for impurity profiling. As a point of comparison, UV-Spectrophotometry can be considered a simpler, more rapid, but less specific alternative for the general assessment of impurities.
Data Summary
The following tables summarize the validation parameters for a representative UPLC method compared to a standard HPLC method for the analysis of Ritonavir and its related compounds, including this compound. The data presented is synthesized from published single-laboratory validation studies conducted in accordance with ICH guidelines.[2][3][4]
Table 1: Performance Characteristics of a Validated UPLC Method
| Validation Parameter | Result |
| Specificity | Method is specific and able to separate this compound from Ritonavir and other impurities. |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01% of the test concentration |
| Limit of Quantification (LOQ) | ~0.05% of the test concentration |
| Robustness | Method is robust for deliberate small variations in flow rate, column temperature, and mobile phase composition. |
Table 2: Performance Characteristics of a Comparative HPLC Method
| Validation Parameter | Result |
| Specificity | Method demonstrates good separation of impurities, though with longer run times compared to UPLC. |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.5% - 102.5% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.02% of the test concentration |
| Limit of Quantification (LOQ) | ~0.07% of the test concentration |
| Robustness | Method shows acceptable robustness for minor changes in chromatographic conditions. |
Experimental Protocols
Detailed methodologies for the UPLC and HPLC methods are provided below. These protocols are based on established and validated methods for the analysis of Ritonavir and its impurities.
Primary Method: Stability-Indicating RP-UPLC Method
This method is designed for the accurate quantification of this compound and other related substances in Ritonavir drug products.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µm)
-
Mobile Phase A: 0.01M Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Elution: A time-programmed gradient is used to ensure the separation of all impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 2 µL
Standard and Sample Preparation:
-
Standard Solution: A reference standard of this compound is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a specified concentration.
Alternative Method: RP-HPLC Method
This method provides a reliable alternative for the quantification of Ritonavir impurities.
Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile in a defined ratio.
-
Isocratic/Gradient Elution: Depending on the complexity of the impurity profile, either an isocratic or a gradient elution can be employed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Preparation protocols are similar to the UPLC method, with adjustments in concentrations as required by the method's sensitivity.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the logical process of impurity analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow of Impurity Analysis.
References
A critical evaluation of the available genotoxicity data for the antiretroviral drug ritonavir (B1064) and its primary degradation product, desthiazolylmethyl ritonavir, reveals a significant data gap for the latter. While ritonavir has undergone extensive genotoxicity testing, publicly available information on the genotoxic potential of this compound is nonexistent. This guide summarizes the known genotoxicity profile of ritonavir and outlines the standard experimental protocols that would be necessary to conduct a direct comparative assessment.
Executive Summary
Ritonavir, a widely used antiretroviral agent, has been evaluated in a battery of genotoxicity studies and is generally considered to be non-mutagenic and non-clastogenic. In contrast, its degradation product, this compound, lacks any publicly available genotoxicity data. Regulatory bodies and pharmaceutical quality control demand a thorough understanding of the toxicological profile of any significant drug-related impurities. Therefore, a direct comparison of the genotoxicity of this compound with the parent drug is essential for a complete safety assessment.
This guide provides the available genotoxicity data for ritonavir and details the standard methodologies for the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test. These protocols can be applied to generate the necessary data for a comprehensive comparison.
Genotoxicity Profile of Ritonavir
Ritonavir has been assessed for its potential to induce gene mutations and chromosomal damage through a series of in vitro and in vivo tests. The general consensus from regulatory submissions and published literature is that ritonavir is not genotoxic.
| Genotoxicity Endpoint | Assay | Result |
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Negative |
| Chromosomal Damage | In vitro Mammalian Cell Micronucleus Test | Negative |
| Chromosomal Damage | In vivo Mammalian Erythrocyte Micronucleus Test | Negative |
| Chromosomal Damage | In vitro Chromosomal Aberration Test | Negative |
Note: This table is a summary of findings from various sources. Specific experimental conditions and concentration ranges may vary between studies.
Despite the negative findings in standard genotoxicity assays, some research suggests that ritonavir may induce DNA damage through indirect mechanisms, such as the generation of reactive oxygen species (ROS) and increased oxidative stress.
Comparative Genotoxicity Data: A Critical Data Gap
A comprehensive search of scientific literature and regulatory databases reveals a lack of publicly available data on the genotoxicity of this compound. The material safety data sheet for this compound explicitly states "no data available" for carcinogenicity, mutagenicity, and reproductive toxicity. This absence of information makes a direct comparison with the parent drug, ritonavir, impossible at this time.
To address this data gap, a testing strategy employing a standard battery of in vitro genotoxicity assays is required. The following sections outline the detailed experimental protocols for these essential tests.
Experimental Protocols for Genotoxicity Assessment
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is incubated with the bacterial strains, and a positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.
Methodology:
-
Strain Selection: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Dose Selection: A preliminary toxicity test is conducted to determine the appropriate concentration range of the test article. At least five different analyzable concentrations should be selected for the main experiment.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (B569324), add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).
-
The mixture is poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to block cell division at the binucleate stage. The frequency of micronuclei in these binucleated cells is then scored.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, or TK6) are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) in the absence of S9.
-
Micronucleus Formation: After treatment, cytochalasin B is added to the culture medium to block cytokinesis, and the cells are incubated for a period equivalent to 1.5-2 normal cell cycles.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated binucleate cells is calculated. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Mammalian Chromosomal Aberration Test
This cytogenetic assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Principle: Cultured mammalian cells are exposed to the test substance, and then treated with a metaphase-arresting agent (e.g., colcemid). The cells are harvested, and the chromosomes are prepared and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.
Methodology:
-
Cell Culture: Similar to the micronucleus test, primary human lymphocytes or established cell lines (e.g., CHO) are used.
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
-
Dose Selection: A preliminary cytotoxicity test is conducted to determine the appropriate concentration range.
-
Treatment: Cells are treated with the test substance for short (3-6 hours) and long (continuous treatment until harvest) exposure periods.
-
Metaphase Arrest: A metaphase-arresting agent is added to the cultures for the last 1-3 hours of incubation.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. A positive result is indicated by a statistically significant and dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
Conclusion and Future Directions
While ritonavir has a well-established, negative genotoxicity profile in standard assays, the lack of data for its degradation product, this compound, represents a significant knowledge gap. To ensure patient safety and meet regulatory expectations, it is imperative that the genotoxic potential of this impurity be thoroughly investigated. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to perform a direct and robust comparison between this compound and the parent drug. Such studies are essential for a comprehensive risk assessment of ritonavir-containing pharmaceutical products.
For Researchers, Scientists, and Drug Development Professionals
Ritonavir, a critical antiretroviral agent, is characterized by poor aqueous solubility, which presents significant challenges in developing stable and bioavailable dosage forms. To overcome these hurdles, various advanced formulation strategies have been employed. This guide provides a comparative overview of the stability of three prominent formulation platforms for Ritonavir: Amorphous Solid Dispersions (ASDs), Nanostructured Lipid Carriers (NLCs), and Nanocrystals. The following sections detail the experimental data, methodologies, and underlying principles of stability for each approach.
Comparative Stability Data
The stability of a pharmaceutical formulation is a critical quality attribute, ensuring its safety and efficacy over its shelf life. For Ritonavir, a key concern is the potential for the amorphous form to revert to a less soluble crystalline state, which can negatively impact its dissolution and bioavailability. The following tables summarize quantitative data from various studies on the chemical and physical stability of different Ritonavir formulations under accelerated storage conditions.
Table 1: Chemical Stability of Ritonavir Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation Type | Carrier/Stabilizer | Drug Load | Storage Duration | Assay (% of Initial) | Source(s) |
| Amorphous Solid Dispersion | AFFINISOL™ HPMC HME | 25%, 33%, 50% | 6 Months | No significant degradation observed | [1] |
| Amorphous Solid Dispersion | Copovidone | 25%, 33%, 50% | 6 Months | No significant degradation observed | [1] |
| Nanocrystal Suspension | Poloxamer 407 | Not Specified | 3 Months | No significant change | [2] |
| Amorphous Solid Dispersion | Lactose/MCC | Not Specified | 1 Month | No crystallization observed |
Note: "No significant degradation" indicates that the reported drug content remained within the acceptable limits of experimental variability.
Table 2: Physical Stability of Ritonavir Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation Type | Carrier/Stabilizer | Drug Load | Storage Duration | Physical State Analysis (XRD/DSC) | Key Findings | Source(s) |
| Amorphous Solid Dispersion | AFFINISOL™ HPMC HME | 25%, 33%, 50% | 6 Months | XRD & DSC | Remained amorphous | [1] |
| Amorphous Solid Dispersion | Copovidone | 25%, 33%, 50% | 6 Months | XRD & DSC | Remained amorphous, but showed signs of phase separation | [1] |
| Nanocrystal Suspension | Poloxamer 407 | Not Specified | 3 Months | Not Specified | Formulation found to be stable | [2] |
| Amorphous Solid Dispersion | Lactose/MCC | Not Specified | 1 Month | XRD | Remained amorphous |
Table 3: Comparative Dissolution Performance of Ritonavir Formulations
| Formulation Type | Carrier/Stabilizer | Drug Load | Dissolution Medium | % Drug Released (Time) | Source(s) |
| Amorphous Solid Dispersion | AFFINISOL™ HPMC HME | 50% | 0.1N HCl | ~80% (60 min) | [1] |
| Amorphous Solid Dispersion | Copovidone | 50% | 0.1N HCl | ~40% (60 min) | [1] |
| Nanocrystal Suspension | Poloxamer 407 | Not Specified | 0.1N HCl | Significantly higher than pure drug | [2] |
| Crystalline Ritonavir | - | - | 0.1N HCl | <40% (60 min) | [1] |
| Nanostructured Lipid Carriers | Not Specified | Not Specified | SGF (pH 1.2) then SIF (pH 6.8) | 92.37 ± 1.03% (Sustained Release) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are outlines of key experimental protocols commonly employed in the assessment of Ritonavir formulations.
High-Performance Liquid Chromatography (HPLC) for Chemical Stability
-
Objective: To quantify the amount of Ritonavir and detect the presence of any degradation products.
-
Instrumentation: Agilent 1260 HPLC system or equivalent.[1]
-
Column: Eclipse plus C8 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a 55:45 ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 246 nm.[1]
-
Procedure:
-
Prepare standard solutions of Ritonavir of known concentrations.
-
Dissolve a precisely weighed amount of the formulation in a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Quantify the amount of Ritonavir by comparing the peak area of the sample with that of the standard solutions.
-
X-Ray Diffraction (XRD) for Physical Stability
-
Objective: To determine the physical state of Ritonavir (amorphous or crystalline) in the formulation.
-
Instrumentation: A powder X-ray diffractometer.
-
Radiation Source: Cu Kα radiation.
-
Scan Range: 2θ range of 5° to 50°.[1]
-
Step Size: 0.02°.[1]
-
Procedure:
-
Place a small amount of the powdered formulation on the sample holder.
-
Run the XRD scan over the specified 2θ range.
-
Analyze the resulting diffractogram. The absence of sharp peaks indicates an amorphous state, while the presence of distinct peaks suggests crystallinity.
-
Differential Scanning Calorimetry (DSC) for Physical Stability
-
Objective: To assess the thermal properties of the formulation, including the glass transition temperature (Tg) of the amorphous drug and any melting endotherms that would indicate crystallinity.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for thermal events such as glass transitions (a stepwise change in the baseline) and melting points (endothermic peaks).
-
In Vitro Dissolution Testing
-
Objective: To evaluate the rate and extent of drug release from the formulation.
-
Apparatus: USP Apparatus II (Paddle).[1]
-
Dissolution Medium: 900 mL of 0.1N HCl.[1]
-
Temperature: 37 ± 0.5°C.[1]
-
Paddle Speed: 75 RPM.[1]
-
Procedure:
-
Place the formulation (e.g., a capsule containing the equivalent of 100 mg of Ritonavir) into the dissolution vessel.[1]
-
Start the apparatus.
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60, and 120 minutes).[1]
-
Filter the samples and analyze the drug concentration using a validated analytical method like HPLC.
-
Visualization of Experimental Workflow and Formulation Stability
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing drug formulation stability and the logical relationships that contribute to the stability of different Ritonavir formulations.
Caption: Experimental workflow for comparative stability studies.
Caption: Formulation strategies for enhancing Ritonavir stability.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Desthiazolylmethyl ritonavir (B1064), an analog and known degradation product of the HIV protease inhibitor and pharmacokinetic enhancer, ritonavir. Due to a lack of direct comparative studies on Desthiazolylmethyl ritonavir in the available scientific literature, this guide leverages data from a closely related analog, Desthiazolylmethyloxycarbonyl ritonavir (DTMCR), to infer potential impacts on efficacy. The structural differences between these molecules are noted, and this comparison should be interpreted with caution.
Executive Summary
Ritonavir's efficacy is twofold: it acts as an inhibitor of the HIV-1 protease and, more commonly in current clinical practice, as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This latter function allows it to "boost" the plasma concentrations of other co-administered antiretroviral drugs. This compound is a molecule of interest as its formation represents a modification to the parent drug, ritonavir. Understanding the impact of this structural change on both HIV protease inhibition and CYP3A4 inhibition is crucial for drug stability and formulation studies.
This guide synthesizes available data on ritonavir's mechanisms and provides a surrogate comparison for CYP3A4 inhibition using data from the analog DTMCR. Detailed experimental protocols for assessing both HIV protease and CYP3A4 inhibition are also provided to facilitate further research in this area.
Structural Comparison
The primary structural difference between ritonavir and this compound is the modification of the thiazole (B1198619) group. In this compound, the methyl group attached to the thiazole ring is absent. This seemingly minor alteration can have significant implications for the molecule's interaction with its biological targets.
Comparative Efficacy
HIV-1 Protease Inhibition
The thiazole moiety of ritonavir plays a role in the molecule's interaction with the HIV-1 protease active site. While no direct inhibitory constants (Ki) or half-maximal effective concentrations (EC50) for this compound have been found, any modification to this part of the molecule could potentially alter its binding affinity and inhibitory potency. Further experimental investigation is required to quantify this impact.
CYP3A4 Inhibition: A Surrogate Comparison
As a pharmacokinetic enhancer, ritonavir's primary mechanism of action is the potent inhibition of CYP3A4. A study on the analog Desthiazolylmethyloxycarbonyl ritonavir (DTMCR) , which lacks the entire thiazole head group, provides valuable insight into the role of this moiety in CYP3A4 inhibition. It is important to note that DTMCR is structurally different from this compound, but this data represents the closest available comparison.
| Compound | Dissociation Constant (Ks) | IC50 (µM) | Inhibition Type |
| Ritonavir | 0.0057 µM (5.7 nM) | 0.13 | Type II (strong, irreversible ligation) |
| DTMCR | 0.4 µM (400 nM) | 6.5 | Reversible ligation |
Data sourced from a study on ritonavir analogs and their interaction with CYP3A4.
The data clearly indicates that the thiazole group is critical for potent CYP3A4 inhibition. DTMCR, lacking this group, is a significantly weaker inhibitor than ritonavir, with a 70-fold weaker binding affinity and a 50-fold higher IC50 value. This suggests that this compound, with its modified thiazole ring, would also likely exhibit reduced CYP3A4 inhibitory activity compared to the parent compound, ritonavir.
Experimental Protocols
To facilitate direct comparative studies, the following are detailed methodologies for key experiments.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against HIV-1 protease.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test compounds (this compound, Ritonavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (ritonavir) in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells for a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
CYP3A4 Inhibition Assay (Reconstituted System)
This protocol describes an in vitro assay to assess the inhibitory potential of a compound on CYP3A4 activity using a reconstituted enzyme system.
Objective: To determine the IC50 of a test compound for the inhibition of CYP3A4-mediated metabolism.
Materials:
-
Recombinant human CYP3A4
-
Cytochrome P450 reductase (CPR)
-
Cytochrome b5
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds (this compound, Ritonavir) dissolved in a suitable solvent (e.g., acetonitrile)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reconstituted enzyme system by pre-incubating CYP3A4, CPR, cytochrome b5, and liposomes in potassium phosphate buffer on ice.
-
Prepare serial dilutions of the test compounds and a known inhibitor (e.g., ketoconazole) in the solvent.
-
In a 96-well plate, add the diluted compounds to the assay buffer.
-
Add the reconstituted enzyme system to each well.
-
Add the CYP3A4 substrate (BFC) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Measure the formation of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)coumarin) over time using a fluorescence plate reader.
-
Determine the rate of reaction from the linear portion of the progress curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Dual mechanisms of action of Ritonavir.
Caption: Workflow for CYP3A4 Inhibition Assay.
Conclusion and Future Directions
While this compound is a known analog and degradation product of ritonavir, there is a clear gap in the scientific literature regarding its direct impact on ritonavir's dual efficacy as an HIV-1 protease inhibitor and a CYP3A4 inhibitor. The surrogate data from the closely related analog, DTMCR, strongly suggests that any modification to the thiazole moiety of ritonavir is likely to significantly reduce its ability to inhibit CYP3A4. This would, in turn, diminish its effectiveness as a pharmacokinetic booster.
To definitively assess the impact of the desthiazolylmethyl modification, direct experimental evaluation is necessary. The protocols provided in this guide offer a framework for conducting such studies. Further research should focus on:
-
Synthesis and purification of this compound for in vitro testing.
-
Direct comparative assays for both HIV-1 protease and CYP3A4 inhibition against ritonavir.
-
Structural biology studies (e.g., co-crystallization with CYP3A4) to understand the molecular basis for any observed differences in activity.
Such studies would provide invaluable data for drug development professionals working on the formulation and stability of ritonavir-containing therapeutics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the quantification and characterization of Desthiazolylmethyl ritonavir (B1064), a significant impurity and degradation product of the antiretroviral drug ritonavir. The selection of a robust and sensitive analytical method is critical for ensuring the quality, safety, and efficacy of ritonavir drug products. This document outlines the performance of established and advanced analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.
Comparative Analysis of Analytical Techniques
The following tables summarize the key performance parameters of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of ritonavir and its impurities, including Desthiazolylmethyl ritonavir.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | LC-MS/MS Method |
| Instrumentation | Agilent 1200 series with DAD | JASCO HPLC system with UV detector | Waters Acquity UPLC with PDA detector | Agilent 1260 Infinity II LC with Triple Quadrupole MS |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][2] | HiQSil C18 (250 x 4.6 mm, 5 µm)[3] | Waters Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)[4] | Agilent Poroshell 120 SB-C18 (75 x 2.1 mm, 2.7 µm)[5] |
| Mobile Phase | Acetonitrile (B52724): 0.05 M Phosphoric Acid (55:45, v/v)[1][2][6] | Acetonitrile: 10 mM Ammonium Acetate (B1210297) buffer (pH 4.0) (85:15, v/v)[3] | A: 0.02 M Ammonium Acetate and Methanol (55:45, v/v)B: Acetonitrile and Methanol (30:70, v/v) (Gradient)[7] | Acetonitrile: 0.1% Formic Acid in Water (52:48, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 0.22 mL/min[7] | 0.3 mL/min[5] |
| Detection Wavelength | 210 nm[1][2] | 239 nm[3] | 240 nm[7] | N/A (MRM mode)[5] |
| Retention Time of Ritonavir | 4.82 min[1][2] | Not specified | Not specified | Monitored via m/z 721.3/296.1[5] |
| Linearity Range (Ritonavir) | 1-500 µg/mL[1][2] | 5-30 µg/mL[3] | LOQ to 150% of test concentration[7] | 2.0-5000 ng/mL[5] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.02% of test concentration[7] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.05% of test concentration[7] | 2.0 ng/mL[5] |
| Accuracy (% Recovery) | Not specified | 99.43-100.53%[3] | 90.1-106.3% for impurities[7] | 85.7-106%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in peer-reviewed journals.
Stability-Indicating HPLC-UV Method
This method is designed to separate ritonavir from its degradation products, making it suitable for stability studies and impurity profiling.
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, and diode array detector (DAD).
-
Agilent ChemStation software for data acquisition and processing.
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphoric acid in a 55:45 (v/v) ratio.[1][2][6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of ritonavir reference standard in the mobile phase. Prepare working standards by serial dilution to cover the concentration range of 1-500 µg/mL.[1][2]
-
Sample Solution: Dissolve the sample containing ritonavir and its impurities in the mobile phase to achieve a concentration within the linear range.
-
Forced Degradation Studies: To generate this compound and other degradation products, ritonavir can be subjected to stress conditions such as acidic, basic, and oxidative environments as per ICH guidelines.[1][2]
Stability-Indicating UPLC-UV Method
This method offers higher resolution and shorter run times compared to conventional HPLC, making it suitable for high-throughput analysis.
Instrumentation:
-
Waters Acquity UPLC system or equivalent, with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Waters Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45, v/v).[7]
-
Mobile Phase B: Acetonitrile and Methanol (30:70, v/v).[7]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 0.22 mL/min.[7]
-
Injection Volume: 5.0 µL.[7]
-
Column Temperature: 55°C.[7]
-
Detection: PDA detector, with monitoring at 240 nm.[4]
Sample Preparation:
-
Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of mobile phase A and B). Ensure the final concentration is within the validated linear range of the method.
LC-MS/MS Method for High-Sensitivity Quantification
This technique provides superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities and for analyses in complex biological matrices.
Instrumentation:
-
Agilent 1260 Infinity II LC system or equivalent, coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB-C18 (75 x 2.1 mm, 2.7 µm particle size).[5]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (52:48, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 35°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1[5]
-
This compound: The specific transition would need to be determined by infusing a standard of the impurity.
-
Sample Preparation:
-
For analysis in biological matrices (e.g., plasma), a protein precipitation step using acetonitrile is typically employed.[5] The supernatant is then injected into the LC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: General workflow for the HPLC-UV analysis of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ijper.org [ijper.org]
Safety Operating Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of desthiazolylmethyl ritonavir (B1064), an analogue of the HIV protease inhibitor ritonavir. The following procedures are designed to mitigate risks, ensure regulatory compliance, and build trust in your laboratory's safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for desthiazolylmethyl ritonavir. The following is a summary of key safety information:
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to avoid skin and eye contact, as well as inhalation. This includes:
-
Chemical-impermeable gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
In cases of potential dust formation, a NIOSH-approved respirator is recommended.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors or dust.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and prevent unauthorized access. Remove all sources of ignition. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous waste spill response protocol. Do not allow the chemical to enter drains or waterways.
-
Fire: Use a carbon dioxide, dry chemical powder, or appropriate foam extinguisher. Water spray may also be used. Firefighters should wear self-contained breathing apparatus.
Step-by-Step Disposal Procedures
The recommended approach for the disposal of this compound involves a two-stage process: in-lab chemical inactivation followed by disposal via a licensed hazardous waste contractor. This ensures that the compound's biological activity is neutralized before it leaves the laboratory, providing an additional layer of safety and environmental protection.
Stage 1: In-Lab Chemical Inactivation (for small quantities)
For small quantities of this compound, such as residual amounts in vials or on lab equipment, a chemical degradation protocol can be employed. Studies on ritonavir have shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.
Experimental Protocol for Chemical Inactivation:
Objective: To chemically degrade this compound into less hazardous byproducts prior to final disposal.
Materials:
-
This compound waste
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
15% Hydrogen Peroxide (H₂O₂)
-
Appropriate glass waste container
-
pH meter or pH strips
Methodology:
-
Segregate Waste: Collect all materials contaminated with this compound (e.g., unused compound, contaminated labware) in a designated, clearly labeled, and chemically resistant waste container.
-
Choose Inactivation Method: Based on laboratory capabilities and the nature of the waste, select one of the following degradation methods. Perform the procedure in a chemical fume hood.
-
Acid Hydrolysis: a. To the waste container, slowly add a sufficient volume of 0.1 N HCl to fully immerse the material. b. Loosely cap the container to prevent pressure buildup and heat the mixture to 60°C for at least 1 hour with occasional stirring. c. Allow the mixture to cool to room temperature. d. Neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or dilute NaOH) until the pH is between 6.0 and 8.0.
-
Base Hydrolysis: a. To the waste container, slowly add a sufficient volume of 0.1 N NaOH to fully immerse the material. b. Loosely cap the container and heat the mixture to 60°C for at least 1 hour with occasional stirring. c. Allow the mixture to cool to room temperature. d. Neutralize the solution by slowly adding an acid (e.g., dilute HCl) until the pH is between 6.0 and 8.0.
-
Oxidative Degradation: a. To the waste container, slowly add a sufficient volume of 15% H₂O₂ to fully immerse the material. b. Loosely cap the container and allow the mixture to stand at room temperature for at least 48 hours with occasional stirring.
-
-
Label and Store: After the inactivation procedure is complete and the solution is neutralized, securely cap and label the container as "Chemically Inactivated this compound Waste" and include the date of inactivation.
Stage 2: Final Disposal
All this compound waste, including bulk quantities and the products of in-lab inactivation, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
-
Packaging: Ensure the waste is in a sealed, leak-proof, and properly labeled container. The label should clearly identify the contents and associated hazards.
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a certified and licensed contractor. Provide them with the SDS and any other relevant information about the waste.
-
High-Temperature Incineration: The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the compound.
Data Presentation: Chemical Inactivation Parameters
| Inactivation Method | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 1 hour |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 1 hour |
| Oxidative Degradation | 15% H₂O₂ | Room Temperature | 48 hours |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting personnel and upholding the highest standards of laboratory safety and compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
